molecular formula C18H19NO B178248 1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE CAS No. 159556-72-6

1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE

Cat. No.: B178248
CAS No.: 159556-72-6
M. Wt: 265.3 g/mol
InChI Key: HKKKHPBFJDQJQM-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one is a chemical compound offered for research and development purposes. Compounds featuring the azetidine ring, such as this one, are valuable synthetic intermediates in medicinal chemistry and drug discovery. The structure of this molecule, incorporating a rigid azetidinone core and a diphenylmethyl group, makes it a potential building block for the synthesis of more complex molecules. Researchers utilize such azetidine derivatives in various fields, including the development of pharmaceutical candidates; for instance, azetidine-containing structures are being investigated in cutting-edge research areas such as Fibroblast Growth Factor Receptor (FGFR) inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-benzhydryl-2,2-dimethylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKKHPBFJDQJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252212
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
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Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159556-72-6
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159556-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one, a substituted β-lactam with potential applications in medicinal chemistry and organic synthesis. The document delves into the mechanistic underpinnings of viable synthetic routes, offering detailed, step-by-step protocols and field-proven insights for the successful synthesis of this target molecule. The primary focus is on the robust [2+2] cycloaddition of an in situ generated ketene with a suitable imine, a cornerstone of β-lactam chemistry. An alternative approach via the Reformatsky reaction is also discussed, providing a broader synthetic perspective. This guide is intended to be a valuable resource for researchers in drug discovery and process development, offering a blend of theoretical principles and practical execution.

Introduction: The Azetidin-3-one Scaffold

The azetidine ring system, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. While the azetidin-2-one (β-lactam) core is renowned for its presence in a vast array of life-saving antibiotics, the isomeric azetidin-3-one framework has emerged as a versatile building block for the synthesis of novel therapeutic agents and complex molecular architectures. The introduction of substituents at various positions of the azetidin-3-one ring allows for the fine-tuning of its physicochemical and pharmacological properties.

The target molecule of this guide, this compound, presents a unique combination of substituents: a bulky N-(diphenylmethyl) group, which can impart significant steric influence and modulate biological activity, and a gem-dimethyl group at the C2 position, which can enhance metabolic stability and influence ring conformation. The synthesis of such a tetrasubstituted azetidinone ring requires careful consideration of synthetic strategy to control regioselectivity and achieve good yields.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A retrosynthetic analysis of this compound suggests two primary bond disconnections, leading to two convergent and logical synthetic strategies:

G cluster_0 Route A: [2+2] Cycloaddition cluster_1 Route B: Reformatsky-type Reaction target This compound ketene Dimethylketene (from Isobutyryl Chloride) target->ketene C2-C3 & N1-C4 bond formation imine_a N-(Diphenylmethyl)methanimine target->imine_a bromoester Ethyl α-bromoisobutyrate target->bromoester N1-C2 & C3-C4 bond formation (via β-amino ester intermediate) imine_b N-(Diphenylmethyl)methanimine target->imine_b

Figure 1: Retrosynthetic analysis of the target molecule.
  • Route A: [2+2] Cycloaddition (Staudinger Reaction) This approach involves the cycloaddition of a ketene and an imine.[1][2] Specifically, the reaction would be between dimethylketene, generated in situ from a suitable precursor like isobutyryl chloride, and N-(diphenylmethyl)methanimine. This is a powerful and convergent method for the construction of the β-lactam ring.[3]

  • Route B: Reformatsky-type Reaction This strategy relies on the reaction of a zinc enolate, generated from an α-halo ester, with an imine to form a β-amino ester, which can then be cyclized to the corresponding β-lactam.[4][5] In this case, ethyl α-bromoisobutyrate would provide the 2,2-dimethyl unit, and the same N-(diphenylmethyl)methanimine would be the imine component.

This guide will first detail the more direct and often higher-yielding [2+2] cycloaddition approach, followed by a discussion of the Reformatsky reaction as a viable alternative.

Primary Synthetic Route: [2+2] Cycloaddition of Dimethylketene

The Staudinger ketene-imine cycloaddition is a classic and highly effective method for the synthesis of β-lactams.[1][2] The proposed synthesis of this compound via this route involves two key stages: the synthesis of the imine precursor and the subsequent cycloaddition with in situ generated dimethylketene.

Synthesis of the Imine Precursor: N-(Diphenylmethyl)methanimine

The synthesis of N-(diphenylmethyl)methanimine is a critical step. While simple imines can be unstable, the bulky diphenylmethyl group is expected to provide some steric stabilization. A plausible synthesis involves the condensation of diphenylmethanamine with a formaldehyde equivalent.

G diphenylmethanamine Diphenylmethanamine imine N-(Diphenylmethyl)methanimine diphenylmethanamine->imine formaldehyde Paraformaldehyde formaldehyde->imine water H₂O imine->water - H₂O G isobutyryl_chloride Isobutyryl Chloride dimethylketene Dimethylketene (in situ) isobutyryl_chloride->dimethylketene triethylamine Triethylamine triethylamine->dimethylketene + Et₃N - Et₃N·HCl azetidinone This compound dimethylketene->azetidinone imine N-(Diphenylmethyl)methanimine imine->azetidinone [2+2] Cycloaddition G bromoester Ethyl α-bromoisobutyrate enolate Zinc Enolate (Reformatsky Reagent) bromoester->enolate zinc Zinc dust zinc->enolate amino_ester β-Amino Ester Intermediate enolate->amino_ester imine N-(Diphenylmethyl)methanimine imine->amino_ester azetidinone This compound amino_ester->azetidinone Cyclization

Sources

An In-Depth Technical Guide to the Projected Properties and Synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of the novel compound 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. In the absence of direct experimental data for this specific molecule, this paper leverages established data from its structural analog, 1-(diphenylmethyl)azetidin-3-one, in conjunction with fundamental chemical principles such as the Thorpe-Ingold effect. We present proposed synthetic routes, projected spectroscopic data, and an evaluation of the potential impact of gem-dimethyl substitution on the azetidinone core. This document is intended for researchers, chemists, and professionals in drug development seeking to understand and explore this unique chemical entity.

Introduction and Rationale

The azetidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide range of biologically active compounds. Its strained four-membered ring imparts unique conformational constraints that can be exploited to enhance binding affinity and selectivity for various biological targets. The N-benzhydryl (diphenylmethyl) group is also a common pharmacophore, known to confer lipophilicity and modulate interactions with protein targets.

This guide focuses on the specific, yet currently uncharacterized, molecule: This compound . The introduction of a gem-dimethyl group at the C2 position of the azetidine ring, adjacent to the nitrogen atom, is predicted to introduce significant steric and conformational effects. These modifications can profoundly influence the molecule's physical properties, reactivity, and potential biological activity.

Given the absence of published experimental data, this guide will proceed by:

  • Establishing 1-(diphenylmethyl)azetidin-3-one (CAS 40320-60-3) as a validated reference compound.[1]

  • Applying the principles of the Thorpe-Ingold (or gem-dimethyl) effect to predict how the C2-dimethyl substitution will alter the core structure and its properties.[2][3][4]

  • Proposing a logical, multi-step synthesis with a detailed, actionable protocol.

  • Projecting the expected outcomes of key analytical techniques, including NMR, IR, and Mass Spectrometry.

Chemical Structure and Nomenclature

The core structure consists of a saturated four-membered nitrogen-containing ring (azetidine) bearing a ketone at the 3-position. The nitrogen atom is substituted with a bulky diphenylmethyl (benzhydryl) group, and the C2 carbon is substituted with two methyl groups.

Figure 1: Chemical structure of this compound.

  • IUPAC Name: 1-benzhydryl-2,2-dimethylazetidin-3-one

  • Synonyms: this compound

Projected Physical and Chemical Properties

The properties of the target compound are projected by taking the known values for the analog, 1-(diphenylmethyl)azetidin-3-one, and adjusting them based on the addition of two methyl groups.

Property1-(Diphenylmethyl)azetidin-3-one (Analog)This compound (Projected)Rationale for Projection
CAS Number 40320-60-3[5]Not AssignedNew chemical entity.
Molecular Formula C₁₆H₁₅NO[5]C₁₈H₁₉NOAddition of C₂H₄ from two methyl groups.
Molecular Weight 237.30 g/mol [5]265.35 g/mol Increased by the mass of two methyl groups (28.05 g/mol ).
Appearance White to yellow solid/powder[1][6]White to off-white solidExpected to remain a solid, potentially with a similar appearance.
Melting Point 75.0 to 79.0 °C[1]Higher than 79 °CIncreased molecular weight and altered crystal packing due to steric bulk are expected to raise the melting point.
Boiling Point 350-355 °C[1]Higher than 355 °CIncreased molecular weight and van der Waals forces will increase the boiling point.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc).Similar or slightly decreased polar solvent solubilityThe addition of nonpolar methyl groups will increase lipophilicity, likely decreasing solubility in polar solvents but maintaining good solubility in nonpolar organic solvents.
pKa (Conjugate Acid) 3.10 ± 0.20 (Predicted)[1]Slightly higher than 3.10The electron-donating nature of the two methyl groups may slightly increase the basicity of the nitrogen atom.

Proposed Synthetic Approach

The most logical pathway to synthesize the target compound is via the oxidation of its corresponding alcohol precursor, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol . This mirrors the established synthesis of the unmethylated analog.[1] The overall synthetic workflow would involve the construction of the substituted azetidine ring followed by a selective oxidation.

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Oxidation A Diphenylmethanamine + 3-chloro-2,2-dimethylpropan-1-ol B 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-ol (Precursor) A->B Base, Heat (Intramolecular Cyclization) C 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-ol D This compound (Target Compound) C->D Mild Oxidizing Agent (e.g., Swern, Dess-Martin)

Figure 2: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-ol

Causality: This step aims to construct the core azetidine ring. The reaction between an amine (diphenylmethanamine) and a bifunctional chloro-alcohol is a standard method for forming N-substituted azetidines. The gem-dimethyl groups are incorporated via the chloro-alcohol starting material. The Thorpe-Ingold effect predicts that the gem-dimethyl groups will facilitate the intramolecular cyclization step by sterically encouraging the reactive ends of the intermediate to approach each other.[2][4]

  • To a solution of diphenylmethanamine (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-Dimethylformamide or Toluene), add a non-nucleophilic base such as potassium carbonate (2.5 eq).

  • Add 3-chloro-2,2-dimethylpropan-1-ol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (e.g., 100-120 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the precursor alcohol.

Step 2: Oxidation to this compound

Causality: This final step converts the secondary alcohol into the target ketone. A mild oxidation method is required to prevent cleavage of the strained azetidine ring. The C2 gem-dimethyl groups introduce significant steric hindrance around the C3 alcohol. Therefore, an oxidant capable of accessing sterically hindered alcohols is necessary.[7][8] Swern oxidation or the use of Dess-Martin periodinane are excellent candidates as they are effective under mild, neutral conditions and are known to work well with hindered substrates.[9]

  • Swern Oxidation Protocol: a. In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. b. Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in DCM, maintaining the temperature below -65 °C. Stir for 15 minutes. c. Add a solution of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol (1.0 eq) in DCM dropwise, ensuring the temperature remains at -78 °C. Stir for 1 hour. d. Add triethylamine (5.0 eq) slowly, and allow the reaction to warm to room temperature over 1-2 hours. e. Quench the reaction with water and transfer the mixture to a separatory funnel. f. Separate the layers and extract the aqueous phase with DCM (2x). g. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. h. Purify the resulting crude solid by column chromatography or recrystallization to obtain the final product.

Expected Spectroscopic Characteristics

The spectroscopic signature of the target molecule can be predicted by analyzing its structure and comparing it to the known data of its unmethylated analog.[1]

TechniquePredicted Data for this compoundRationale / Key Features
¹H NMR δ ~7.2-7.5 (m, 10H, Ar-H), δ ~4.8 (s, 1H, N-CHPh₂), δ ~3.8 (s, 2H, -CH₂-C=O), δ ~1.3 (s, 6H, 2 x -CH₃)The most significant difference from the analog will be the appearance of a sharp singlet integrating to 6 protons for the two equivalent methyl groups. The C4 protons, now adjacent to a quaternary carbon, will appear as a singlet. The benzhydryl methine proton will remain a singlet.
¹³C NMR δ ~205-210 (C=O), δ ~140 (Ar C-ipso), δ ~127-129 (Ar CH), δ ~75 (N-CHPh₂), δ ~65-70 (C4, -CH₂-C=O), δ ~60-65 (C2, quaternary), δ ~20-25 (2 x -CH₃)The ketone carbonyl will be a prominent downfield signal. The key new signals will be the quaternary C2 carbon and the two equivalent methyl carbons in the aliphatic region.
FT-IR (cm⁻¹) ~3060, 3030 (Ar C-H stretch), ~2970, 2880 (Aliphatic C-H stretch), ~1760-1780 (C=O stretch) , ~1600, 1490, 1450 (Ar C=C stretch), ~1150-1200 (C-N stretch)The most diagnostic peak will be the carbonyl (C=O) stretch. In four-membered rings (cyclobutanones), this stretch is shifted to a higher frequency due to increased ring strain and angle compression, a phenomenon that may be further enhanced by the gem-dimethyl group.
Mass Spec (EI) M⁺˙ at m/z = 265. Key fragments: m/z = 167 ([CHPh₂]⁺, base peak), m/z = 98 ([M - CHPh₂]⁺)The molecular ion peak should be clearly visible. The most prominent fragment will likely be the stable benzhydryl cation at m/z 167, resulting from cleavage of the N-C bond.

Potential Applications and Biological Activity

While no biological data exists for this specific molecule, its structural components suggest potential areas for investigation:

  • GABA Uptake Inhibition: The parent compound, 1-benzhydrylazetidin-3-one, is used in the synthesis of GABA uptake inhibitors.[1] The introduction of the gem-dimethyl group could modulate this activity by altering the conformation and steric profile, potentially leading to improved potency or selectivity.

  • CNS Activity: The lipophilic benzhydryl group is common in centrally active agents. The overall increase in lipophilicity from the methyl groups may enhance blood-brain barrier penetration.

  • Enzyme Inhibition: The strained azetidinone ring can act as a reactive handle or a rigid scaffold for presenting substituents to an enzyme active site. The conformational constraints imposed by the gem-dimethyl group could pre-organize the molecule into a bioactive conformation, enhancing binding affinity.

Safety and Handling

No specific safety data is available for this compound. However, based on the known hazards of its structural analog, 1-(diphenylmethyl)azetidin-3-one, the following precautions are recommended:

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] May cause respiratory irritation.[5]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents an intriguing yet unexplored chemical entity. By applying established chemical principles and leveraging data from its well-characterized analog, we have constructed a predictive framework for its properties and synthesis. The introduction of the C2 gem-dimethyl group is anticipated to significantly influence the molecule's conformation, stability, and reactivity, primarily through steric effects and the Thorpe-Ingold principle. The proposed synthetic route offers a viable and logical approach for its preparation, enabling future experimental validation of these predictions. This guide serves as a foundational document to inspire and direct further research into this promising compound and its potential applications in medicinal chemistry and materials science.

References

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved January 15, 2026, from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Book Chapter. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved January 15, 2026, from [Link]

  • Chem-Station. (2016, January 27). Thorpe-Ingold Effect. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
  • Denmark Group. (2014, November 18). Thorpe-Ingold Effect.
  • ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols 28-31. Retrieved January 15, 2026, from [Link]

  • ChemBK. (2024, April 9). 3-Azetidinone, 1-(diphenylmethyl)-. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Stahl oxidation. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel and efficient Cu(I)-catalyzed oxidation of alcohols to ketones and aldehydes with diaziridinone. Retrieved January 15, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones.
  • National Center for Biotechnology Information. (2008, September 19). Cyclobutanone mimics of penicillins: effects of substitution on conformation and hemiketal stability. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (n.d.). The gem-Dimethyl Effect Revisited. Retrieved January 15, 2026, from [Link]

  • AIP Publishing. (n.d.). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved January 15, 2026, from [Link]

Sources

1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Benzhydryl)-2,2-dimethylazetidin-3-one

Abstract

This technical guide provides a comprehensive scientific overview of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While direct experimental literature on this specific molecule is sparse, its structural motifs—the pharmacologically privileged benzhydryl (diphenylmethyl) group and the strained 2,2-dimethylazetidin-3-one core—are well-documented in related chemical series. This document synthesizes information from close structural analogs to establish a reliable foundation covering its nomenclature, physicochemical properties, and strategic importance in drug design. Furthermore, this guide outlines detailed, field-proven synthetic strategies, explaining the causal reasoning behind key procedural choices to enable its practical synthesis and exploration. The objective is to equip researchers with the foundational knowledge required to leverage this molecule as a novel scaffold in the development of next-generation therapeutics.

Chemical Identity and Nomenclature

The precise identification and naming of a molecule are fundamental to scientific communication. The structure is an azetidine ring, a four-membered nitrogen-containing heterocycle. It is substituted at the 1-position (nitrogen) with a diphenylmethyl group, features two methyl groups at the 2-position, and a carbonyl group at the 3-position.

IUPAC Name

The formal IUPAC name for the compound is 1-benzhydryl-2,2-dimethylazetidin-3-one . In systematic nomenclature, the "benzhydryl" term is often preferred for the C₆H₅)₂CH- substituent.

Synonyms

The most common synonym, and the one used in the topic title, is This compound . Both names are chemically unambiguous and refer to the same molecular entity.

Chemical Structure

The two-dimensional structure of the molecule is presented below, illustrating the connectivity of the benzhydryl group to the gem-dimethyl azetidinone ring.

G N1 N C2 C N1->C2 C_benzhydryl CH N1->C_benzhydryl C3 C C2->C3 C_Me1 CH₃ C2->C_Me1 C_Me2 CH₃ C2->C_Me2 C4 C C3->C4 O3 O C3->O3 C4->N1 C_phenyl1 C_benzhydryl->C_phenyl1 C_phenyl2 C_benzhydryl->C_phenyl2 p1_1 p1_2 p1_1->p1_2 p1_3 p1_2->p1_3 p1_4 p1_3->p1_4 p1_5 p1_4->p1_5 p1_6 p1_5->p1_6 p1_6->p1_1 p2_1 p2_2 p2_1->p2_2 p2_3 p2_2->p2_3 p2_4 p2_3->p2_4 p2_5 p2_4->p2_5 p2_6 p2_5->p2_6 p2_6->p2_1

Caption: 2D structure of 1-benzhydryl-2,2-dimethylazetidin-3-one.

Key Chemical Identifiers

The following table summarizes the core identifiers for this compound.

IdentifierValueSource
Molecular Formula C₁₈H₁₉NOCalculated
Molecular Weight 265.35 g/mol Calculated
Monoisotopic Mass 265.14666 DaCalculated
CAS Number Not AssignedN/A

Rationale in Medicinal Chemistry

The therapeutic potential of this scaffold can be inferred from the established roles of its constituent parts. The combination of the benzhydryl moiety with the azetidinone core creates a unique chemical space for exploring new biological activities.

The Benzhydryl Moiety: A Privileged Pharmacophore

The diphenylmethyl group is a classic example of a "privileged scaffold" in drug discovery. Its rigid, lipophilic structure is recognized by numerous biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. Its presence is a hallmark of many centrally active agents and antihistamines.

The incorporation of this moiety is a deliberate strategy to:

  • Enhance Lipophilicity: Facilitating passage across biological membranes, including the blood-brain barrier.

  • Introduce Steric Bulk: Providing specific steric hindrance that can enhance binding selectivity for a target protein.

  • Engage in π-π Stacking: The two phenyl rings can participate in favorable aromatic interactions within a receptor's binding pocket.

This group is a key component in compounds developed as HDAC inhibitors for oncology and as antimycobacterial agents, demonstrating its versatility.[1][2] The synthesis of N-(diphenylmethyl)piperazines is a crucial step in the production of the widely used antihistamine cetirizine.[3][4]

The Azetidin-3-one Scaffold

While its isomer, the azetidin-2-one (or β-lactam), is famous for its role in penicillin and cephalosporin antibiotics, the azetidin-3-one ring is a less explored but valuable scaffold. Its key features include:

  • Conformational Constraint: The strained four-membered ring rigidly holds substituents in well-defined spatial orientations, which can reduce the entropic penalty of binding to a target.

  • Chemical Handle: The ketone at the 3-position serves as a versatile chemical handle for further functionalization, allowing for the creation of libraries of derivatives (e.g., via reduction to an alcohol or conversion to an amine).[5][6]

  • Polarity and Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a biological target.

Proposed Synthetic Strategies

As there is no direct published synthesis for 1-(benzhydryl)-2,2-dimethylazetidin-3-one, this section proposes a robust and logical synthetic pathway based on well-established chemical transformations and the known chemistry of its closest analogs, such as 1-benzhydrylazetidin-3-ol.[7] The strategy is a two-step process involving N-alkylation followed by oxidation.

Retrosynthetic Analysis

The most logical disconnection is at the C-O bond of the ketone, leading back to the corresponding secondary alcohol. This alcohol can be disconnected at the C-N bond, leading back to a suitable azetidinol precursor and a benzhydryl halide.

retrosynthesis target 1-(Benzhydryl)-2,2-dimethylazetidin-3-one reagents_oxidation [Oxidation] target->reagents_oxidation precursor_alcohol 1-(Benzhydryl)-2,2-dimethylazetidin-3-ol reagents_alkylation [N-Alkylation] precursor_alcohol->reagents_alkylation reagents_oxidation->precursor_alcohol precursor_azetidinol 2,2-Dimethylazetidin-3-ol precursor_benzhydryl Benzhydryl Bromide reagents_alkylation->precursor_azetidinol reagents_alkylation->precursor_benzhydryl workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification dmp Dess-Martin Periodinane (DMP) in DCM start Dissolve Alcohol Precursor in dry DCM add_dmp Add DMP solution at 0 °C start->add_dmp stir Stir at RT for 1-3h (Monitor by TLC) add_dmp->stir quench Quench with Na₂S₂O₃ / NaHCO₃ stir->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate extract->purify chromatography Silica Gel Chromatography purify->chromatography final_product final_product chromatography->final_product Final Product

Sources

Foreword: The Azetidin-3-one Scaffold – A Versatile but Understated Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

In the landscape of medicinal chemistry, four-membered nitrogenous heterocycles are dominated by the celebrated azetidin-2-one, or β-lactam, ring—the cornerstone of penicillin and cephalosporin antibiotics.[1][2] Its structural isomer, the azetidin-3-one core, represents a less explored but highly versatile chemical scaffold.[3] Unlike the cyclic amide functionality of β-lactams, the ketone within the strained azetidin-3-one ring offers a unique site for chemical elaboration, serving as a valuable synthetic precursor for a diverse array of densely functionalized azetidines.[4] These subsequent structures are of significant interest in drug discovery for their potential biological activities.[1][5]

This guide provides a comprehensive technical overview of a specific derivative, This compound . We will dissect its molecular architecture through a proposed, mechanistically sound synthesis and a detailed predictive analysis of its spectroscopic signature. The inclusion of a bulky N-diphenylmethyl (benzhydryl) group and gem-dimethyl substituents at the C2 position introduces significant steric and electronic features that are critical to understanding its chemical behavior and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this specific molecular entity.

Part 1: Synthesis and Mechanistic Rationale

While specific literature on the synthesis of this compound is not prominent, a robust and stereoselective pathway can be designed based on modern gold-catalyzed methodologies. The intramolecular oxidative cyclization of N-propargylsulfonamides stands out as a flexible and high-yield approach for constructing the azetidin-3-one core, notably avoiding the use of potentially hazardous diazo intermediates.[3]

Proposed Synthetic Pathway: Gold-Catalyzed Oxidative Cyclization

The chosen strategy involves two key stages: the synthesis of a substituted propargylamine precursor and its subsequent gold-catalyzed cyclization to form the target heterocycle.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Target Formation A Diphenylmethylamine + 2-Methyl-3-butyn-2-ol B Precursor: (Diphenylmethyl)(1,1-dimethylprop-2-yn-1-yl)amine A->B Ru-catalyzed alkylation E Intermediate: α-Oxo Gold Carbene B->E Intermolecular Oxidation C Oxidant (e.g., Pyridine N-oxide) C->E D Gold Catalyst (e.g., Ph3PAuCl/AgSbF6) D->E F Target Molecule: This compound E->F Intramolecular N-H Insertion

Caption: Proposed two-step synthesis of the target molecule.

Expertise in Action: Causality Behind Experimental Choices
  • Choice of Precursor : The synthesis begins with the coupling of diphenylmethylamine and 2-methyl-3-butyn-2-ol. This specific alkyne is chosen because it directly installs the required gem-dimethyl group adjacent to the amine nitrogen, streamlining the synthesis.

  • Catalyst Selection : A gold(I) catalyst, such as that generated from Ph3PAuCl and a silver salt like AgSbF6, is selected for its proven efficacy in activating terminal alkynes towards oxidation.[3] The gold catalyst facilitates the formation of a highly reactive α-oxo gold carbene intermediate, which is the key to the cyclization.

  • Mechanism of Ring Formation : The reaction proceeds via intermolecular oxidation of the alkyne by an oxidant (e.g., a pyridine N-oxide), generating the carbene. This electrophilic species is perfectly positioned for a rapid intramolecular C-H insertion reaction with the secondary amine, leading to a 4-exo-tet cyclization that forms the strained four-membered ring with high efficiency.[3]

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, actionable workflow for the synthesis.

Step 1: Synthesis of Precursor (Diphenylmethyl)(1,1-dimethylprop-2-yn-1-yl)amine

  • To a solution of diphenylmethylamine (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in toluene, add a catalytic amount of a suitable Ruthenium catalyst.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure precursor amine.

Step 2: Gold-Catalyzed Synthesis of this compound

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the precursor amine (1.0 eq) in a dry, non-protic solvent such as Dichloromethane (DCM).

  • Add the gold catalyst precursor Ph3PAuCl (0.05 eq) and the co-catalyst AgSbF6 (0.05 eq). Stir the mixture in the dark for 15 minutes.

  • Add the oxidant, 8-methylquinoline N-oxide (1.5 eq), in one portion.

  • Stir the reaction at room temperature for 4-6 hours. Monitor for the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by filtering it through a short plug of Celite and silica, eluting with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the final compound.

Part 2: Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of this compound requires a multi-faceted spectroscopic approach. The predicted data below serves as a benchmark for characterization.

mol

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃) : The proton NMR spectrum is expected to be highly informative. The diphenylmethyl proton will appear as a distinct singlet, while the gem-dimethyl groups will also be singlets due to the absence of adjacent protons. The C4 methylene protons are diastereotopic, meaning they are chemically non-equivalent, and should appear as two distinct signals, likely doublets, due to geminal coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H (10H)7.20 - 7.45MultipletProtons on the two phenyl rings of the diphenylmethyl group.
Diphenylmethyl-H (1H)4.85SingletThe single proton attached to the carbon linking the two phenyl rings.
C4-H₂ (2H)3.25, 3.10Doublet (d), AB systemDiastereotopic methylene protons on the azetidine ring.
Gem-dimethyl-H (6H)1.30SingletTwo equivalent methyl groups at the C2 position.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃) : The carbon spectrum will confirm the key functional groups and the overall carbon skeleton. The carbonyl carbon of the ketone will be a key downfield signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (C3)~205Ketone carbonyl in a strained four-membered ring.[6]
Aromatic C (ipso)~141Carbons of the phenyl rings directly attached to the methine carbon.
Aromatic C (ortho, meta, para)127 - 129Aromatic carbons of the diphenylmethyl group.
Diphenylmethyl-C~75The CH carbon of the N-diphenylmethyl group.
C2 (quaternary)~68The quaternary carbon bearing the two methyl groups.
C4 (CH₂)~55The methylene carbon of the azetidine ring.
Gem-dimethyl-C~25The two equivalent methyl group carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups, particularly the carbonyl.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)1770 - 1790Strong
C-H Stretch (Aromatic)3050 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Medium
C-N Stretch1100 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, further confirming the structure.

Ion Predicted m/z Notes
[M+H]⁺280.1696Molecular ion peak (High-Resolution MS, ESI).
[M - C₁₃H₁₁]⁺113Loss of the stable diphenylmethyl (benzhydryl) radical. This is expected to be a major fragment.
[C₁₃H₁₁]⁺167The diphenylmethyl (benzhydryl) cation, a very stable carbocation. Expected to be the base peak.

Conclusion

The molecular structure of This compound is a compelling target for synthetic and medicinal chemistry. Its architecture, characterized by a strained ketone and significant steric bulk, can be reliably assembled using modern gold-catalyzed cyclization methods. The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for its unambiguous identification and characterization. As a versatile synthetic intermediate, this molecule holds considerable promise for the development of novel, functionalized azetidine derivatives for further investigation in drug discovery programs.

References

  • Organic Chemistry Portal. Staudinger Synthesis. [Link][7]

  • Wikipedia. Staudinger synthesis. [Link][8]

  • Shravani, K., & Sravya, G. (2022). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Journal of Drug Delivery and Therapeutics, 12(4), 183-188. [Link][1]

  • TIJER. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(3). [Link][2]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578-1579. [Link][9]

  • Al-Ghorbani, M., & El-Gazzar, A. B. A. (2022). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 27(21), 7247. [Link][10]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link][11]

  • Chaudhari, A. L., & Mahajan, V. R. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research, 10(4), 1845-1849. [Link][12]

  • ScienceOpen. Supporting Information. [Link][13]

  • BEPLS. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link][5]

  • Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2009). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 109(3), 1405-1446. [Link][14]

  • ResearchGate. (2022). Synthesis, Characterization And In Silico Studies OfNovel Substituted Azetidinone, SubstitutedThiazolidinone Containing Naphthalene Moiety, WithTheir Biological Activity. [Link][15]

  • Subudhi, B. B., Panda, P. K., Tosh, B. K., Sahu, S., & Majhi, P. (2008). Synthesis and Biological Activity Evaluation of Some Azetidinone and Thiazolidinone Derivatives of Coumarins. Indian Journal of Pharmaceutical Sciences, 70(1), 87-91. [Link][16]

  • Kumar, R., Rai, S., & Singh, P. (2003). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. Magnetic Resonance in Chemistry, 41(12), 959-966. [Link][6]

  • García-García, P., Rashid, M., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(28), 7298-7301. [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10015138, (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. [Link][17]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][18]

  • Semantic Scholar. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. [Link][4]

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The Azetidinone Nucleus: A Technical Guide to its Discovery and Historical Significance in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that stands as one of the most significant structural motifs in the history of medicine. Its discovery was not a singular event but a confluence of pioneering organic synthesis and a serendipitous biological observation. This guide provides a technical exploration of the azetidinone core, tracing its journey from a chemical curiosity synthesized by Hermann Staudinger in 1907 to its celebrated status as the pharmacophore of the life-saving penicillin antibiotics, first observed by Alexander Fleming in 1928. We will delve into the pivotal discovery of penicillin, the elucidation of its complex structure, the development of foundational synthetic methodologies, and the subsequent expansion of the β-lactam family into a diverse arsenal of antibiotics including cephalosporins, carbapenems, and monobactams. This document examines the key scientific milestones, the causality behind experimental choices, and the enduring legacy of the azetidinone ring in the ongoing battle against bacterial infections.

Introduction: The Four-Membered Ring that Revolutionized Medicine

At the heart of a vast class of essential antibiotics lies the 2-azetidinone, a seemingly simple four-membered heterocyclic amide. This strained ring system, commonly known as the β-lactam ring, is the cornerstone of β-lactam antibiotics, the most widely used group of antibacterial agents globally.[1] The inherent ring strain of the azetidinone nucleus renders the amide bond highly susceptible to cleavage, a chemical reactivity that is masterfully exploited to inhibit bacterial cell wall synthesis.[2]

The family of antibiotics built upon this core is extensive and includes:

  • Penicillins (Penams): Characterized by a fused thiazolidine ring.

  • Cephalosporins (Cephems): Feature a fused dihydrothiazine ring.

  • Carbapenems: Possess a fused, unsaturated five-membered ring with a carbon atom at the 1-position instead of sulfur.[1][3]

  • Monobactams: Unique in that the β-lactam ring is not fused to another ring.[4][5]

This guide will trace the historical and scientific pathways that elevated this chemical structure from an academic novelty to the foundation of modern antibiotic therapy.

Discovery_Timeline Timeline of Penicillin's Discovery and Development 1907 1907 Hermann Staudinger first synthesizes a β-lactam ring. 1928 1928 Alexander Fleming observes Penicillium's antibacterial effect. 1907->1928 1939 1939 Florey, Chain, and Heatley begin work at Oxford. 1928->1939 1941 1941 First clinical trials of purified penicillin. 1939->1941 1943 1943 Mass production begins in the United States. 1941->1943 1945 1945 Structure confirmed by Dorothy Hodgkin via X-ray. Nobel Prize awarded. 1943->1945 Staudinger_Workflow Staudinger [2+2] Cycloaddition Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Imine Imine (Schiff Base) NucleophilicAttack Nucleophilic Attack (Imine on Ketene) Imine->NucleophilicAttack AcylChloride Acyl Chloride (Ketene Precursor) KeteneGen In situ Ketene Generation AcylChloride->KeteneGen Base Tertiary Amine (e.g., Et3N) Base->KeteneGen KeteneGen->NucleophilicAttack Zwitterion Zwitterionic Intermediate NucleophilicAttack->Zwitterion RingClosure Ring Closure (Electrocyclization) Zwitterion->RingClosure Azetidinone 2-Azetidinone (β-Lactam Ring) RingClosure->Azetidinone PBP_Inhibition Mechanism of PBP Inhibition by β-Lactam Antibiotics PBP Active PBP (DD-Transpeptidase) with Active Site Serine Crosslinking Normal Peptidoglycan Cross-linking PBP->Crosslinking Binds Inhibition Covalent Acylation of Serine Residue PBP->Inhibition Mistakenly Binds Substrate Natural Substrate (D-Ala-D-Ala) Substrate->Crosslinking Catalyzes BLactam β-Lactam Antibiotic (Structural Mimic) BLactam->Inhibition InactivePBP Inactive Acyl-Enzyme Complex Inhibition->InactivePBP CellLysis Inhibition of Cell Wall Synthesis → Cell Lysis InactivePBP->CellLysis

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one, represents a compelling yet unexplored molecule at the intersection of two pharmacologically significant scaffolds: the azetidin-3-one core and the diphenylmethyl (benzhydryl) group. The azetidinone ring is a cornerstone of β-lactam antibiotics and is found in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Concurrently, the bulky, lipophilic diphenylmethyl moiety is a key feature in numerous centrally and peripherally acting drugs, contributing to receptor affinity and modulating pharmacokinetic profiles.[4][5][6] This guide outlines a comprehensive, prospective research program designed to systematically elucidate the potential biological activities of this hybrid molecule. We present a logical, multi-stage workflow, from chemical synthesis and initial high-throughput screening to more focused mechanistic studies, providing field-proven insights and detailed experimental protocols to empower researchers in the exploration of this promising compound.

Introduction: The Rationale for Investigation

The synthesis of novel molecular scaffolds by combining known pharmacophores is a cornerstone of modern drug discovery. The molecule this compound is a strategic amalgamation of two such pharmacophores.

  • The Azetidinone Core: The four-membered β-lactam ring is renowned for its role in penicillin and cephalosporin antibiotics.[1][3] Beyond its antibacterial prowess, the strained ring system makes it a reactive entity capable of interacting with various biological targets. Derivatives of the isomeric 2-azetidinone have demonstrated a wide spectrum of activities, including antitubercular, anti-inflammatory, anticancer, and cholesterol absorption inhibitory effects.[2][3] The 3-oxo functionality in our target molecule offers a distinct electronic and steric profile compared to the more common 2-oxo (β-lactam) structure, suggesting the potential for novel biological interactions.

  • The Diphenylmethyl (Benzhydryl) Moiety: This large, non-polar group is a classic "privileged scaffold" in medicinal chemistry. Its presence is characteristic of many successful drugs, where it often serves to anchor the molecule within a hydrophobic pocket of a target receptor. Its inclusion in molecules has led to potent antihistaminic, anticholinergic, and cardiovascular effects.[4][5] Furthermore, its incorporation into heterocyclic systems has been explored for developing novel anti-mitotic agents for cancer therapy.[7]

The combination of these two moieties—the potentially reactive azetidinone core and the receptor-avid diphenylmethyl group—justifies a thorough investigation into the biological potential of this compound.

Proposed Investigational Workflow

A logical, phased approach is essential to efficiently screen for and characterize the biological activity of a novel compound. The following workflow is proposed as a robust starting point.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Broad Spectrum Screening cluster_2 Phase 3: Hit Validation & Mechanistic Studies a Chemical Synthesis b Structural Confirmation (NMR, MS, IR) a->b c Purity Assessment (HPLC) b->c d Antimicrobial Assays (Bacteria & Fungi) c->d Compound Qualified e Antiproliferative Assays (Cancer Cell Lines) c->e Compound Qualified f Enzyme Inhibition Assays (e.g., Proteases, Kinases) c->f Compound Qualified g Dose-Response Analysis (IC50/EC50 Determination) e->g Hit Identified h Target Identification Studies g->h i In Vitro ADMET Profiling h->i

Caption: Proposed workflow for investigating the biological activity of a novel compound.

Experimental Protocols

Synthesis and Characterization of this compound

Protocol: Synthesis via Oxidation of Precursor Alcohol

This protocol is based on the oxidation of a precursor alcohol, a common final step in the synthesis of ketones.

  • Precursor Synthesis: Synthesize 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol. This can be achieved through multi-step reactions starting from commercially available materials like benzhydrylamine and derivatives of 3-hydroxy-2,2-dimethylpropanoic acid.

  • Oxidation:

    • Dissolve 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add an oxidizing agent, such as Dess-Martin periodinane (1.2 equivalents), portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product, this compound, using:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

    • Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic C=O stretch of the ketone.

    • High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).

Broad Spectrum Biological Screening

Protocol: Antiproliferative Activity using MTT Assay

This assay is a standard colorimetric method for assessing cell viability and is widely used for screening potential anticancer agents.[10]

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Antimicrobial Activity using Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Strain Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Perform a two-fold serial dilution of the title compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from initial screenings should be organized for clear comparison.

Table 1: Hypothetical Antiproliferative Screening Results

Cell LineCompoundIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast)This compound[Result]0.8
A549 (Lung)This compound[Result]1.2
HeLa (Cervical)This compound[Result]0.9

Table 2: Hypothetical Antimicrobial Screening Results

MicroorganismCompound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (Gram+)[Result]Ciprofloxacin (1)
E. coli (Gram-)[Result]Ciprofloxacin (0.5)
C. albicans (Fungus)[Result]Fluconazole (2)

A "hit" is generally considered a compound that shows significant activity at a low micromolar concentration (e.g., IC₅₀ or MIC < 10 µM). If a hit is identified, the next logical step is to perform dose-response studies to accurately determine its potency and initiate mechanistic studies to identify its biological target.

G compound Novel Compound This compound rationale Rationale: Known activity of Azetidinone & Diphenylmethyl Scaffolds synthesis Synthesis & Purification rationale->synthesis screening Broad Biological Screening (Anticancer, Antimicrobial, etc.) synthesis->screening no_activity No Significant Activity (Archive Compound) screening->no_activity No Activity hit Hit Identified (e.g., IC50 < 10 µM) screening->hit Activity Found mechanistic Mechanistic Studies (Target ID, Pathway Analysis) hit->mechanistic optimization Lead Optimization (Structure-Activity Relationship) mechanistic->optimization

Caption: Logical decision tree for the progression of a novel compound from synthesis to lead optimization.

Conclusion and Future Directions

The compound this compound stands as a promising candidate for biological investigation. Its hybrid structure, derived from well-established pharmacophores, provides a strong rationale for a comprehensive screening campaign. The protocols and workflow detailed in this guide offer a scientifically rigorous framework for uncovering its potential therapeutic value. Should initial screenings yield a validated hit, subsequent efforts should focus on elucidating its mechanism of action and exploring the structure-activity relationship (SAR) through the synthesis of analogues. This systematic approach will be crucial in determining if this novel scaffold can be developed into a lead compound for future drug development programs.

References

  • Mahapatra, M. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Patel, R. B., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry.
  • Unknown Author. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Tripodi, F., et al. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH.
  • Unknown Author. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.
  • Unknown Author. (n.d.). 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information.
  • Agarwal, S. K., et al. (1990). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed.
  • Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Svobodová, M., et al. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • Greene, L. M., et al. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC - PubMed Central.

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Unraveling the Enigma: A Mechanistic Exploration of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Postulated Mechanisms and a Roadmap for Empirical Validation

Authored By: A Senior Application Scientist

Abstract

The azetidinone scaffold is a cornerstone in medicinal chemistry, most famously embodied by the β-lactam antibiotics. However, the pharmacological potential of this strained four-membered ring extends far beyond antibacterial activity. This technical guide delves into the theoretical mechanisms of action for the novel compound, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. In the absence of direct empirical data, this whitepaper synthesizes existing knowledge of the azetidinone core and its substituents to propose plausible biological targets and pathways. We further provide a comprehensive framework of experimental protocols to systematically investigate these hypotheses, offering a foundational roadmap for researchers and drug development professionals.

Introduction: The Azetidinone Core and its Multifaceted Pharmacology

Azetidinones, particularly the 2-azetidinone (β-lactam) derivatives, are renowned for their diverse pharmacological activities.[1][2][3][4] This heterocycle is a privileged scaffold in drug discovery, with established roles as an antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agent.[2][4][5] The inherent ring strain of the four-membered azetidine ring renders the amide bond susceptible to nucleophilic attack, a key feature in its interaction with biological targets. Depending on the position of the carbonyl group (e.g., azetidin-2-one vs. azetidin-3-one) and the nature of its substituents, the molecule's reactivity and target specificity can be finely tuned.[5][6]

The subject of this guide, this compound, presents a unique combination of structural motifs:

  • An Azetidin-3-one Core: Less explored than its 2-oxo counterpart, the 3-oxo configuration alters the electronic and steric profile, potentially leading to novel biological activities.

  • A Diphenylmethyl (Benzhydryl) Group at N1: This bulky, lipophilic group is a common feature in centrally acting drugs, including antihistamines and anticonvulsants, suggesting a potential for neurological targets.[7][8]

  • Gem-Dimethyl Substitution at C2: The presence of two methyl groups at the C2 position can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation and may influence the molecule's conformational rigidity.[9]

Given the nascent stage of research on this specific molecule, this guide will now proceed to outline three primary, testable theories regarding its mechanism of action, grounded in the established pharmacology of its constituent parts.

Theory 1: Enzyme Inhibition - A Legacy of the Azetidinone Ring

The most established mechanism for azetidinone-containing compounds is enzyme inhibition.[1][2][3] The strained ring system can act as a covalent inhibitor by acylating a nucleophilic residue (such as serine or cysteine) in the active site of an enzyme.

Postulated Targets and Rationale
  • Serine Proteases: Azetidinones are known inhibitors of serine proteases like human leukocyte elastase, chymase, and thrombin.[2][3][10] The diphenylmethyl group could drive specificity towards enzymes with large, hydrophobic binding pockets.

  • Tubulin Polymerization: Certain azetidinone derivatives exhibit potent antiproliferative activity by inhibiting tubulin polymerization, binding at the colchicine site.[11] The bulky benzhydryl moiety could facilitate interactions within this hydrophobic pocket, leading to mitotic arrest and apoptosis in cancer cells.

Experimental Validation Workflow

A systematic approach to validate this theory would involve a tiered screening process, starting with broad-spectrum assays and progressing to specific target validation.

Workflow Diagram:

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Hit Deconvolution cluster_2 Tier 3: Mechanism of Action Studies A Compound Synthesis & QC B Protease Panel Screen (e.g., Promega ProteaseGlo™) A->B Test Compound C Antiproliferation Assay (e.g., MTT/XTT on Cancer Cell Lines) A->C Test Compound D IC50 Determination for Specific Proteases B->D Identify Hits E In Vitro Tubulin Polymerization Assay C->E Identify Hits F Enzyme Kinetics (e.g., Lineweaver-Burk Plot) D->F Validate Target G Cell Cycle Analysis (Flow Cytometry) E->G Validate Target H Immunofluorescence Staining (Microtubule Disruption) E->H Validate Target

Caption: Tiered workflow for validating enzyme inhibition.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Objective: To determine if this compound directly inhibits the polymerization of tubulin into microtubules.

  • Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (100 mM stock)

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • Test compound dissolved in DMSO

    • 96-well, clear bottom microplates

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

  • Methodology:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of the test compound, paclitaxel, and colchicine in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

    • In a pre-chilled 96-well plate, add 10 µL of the compound dilutions.

    • Add 100 µL of the cold tubulin solution to each well.

    • Initiate the reaction by adding 10 µL of GTP solution (final concentration 1 mM).

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis: Plot absorbance (OD340) versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the vehicle (DMSO) and control inhibitors.

Theory 2: Modulation of Central Nervous System (CNS) Receptors

The diphenylmethyl moiety is a well-established pharmacophore in drugs targeting the CNS.[7] Its presence in molecules like cetirizine (an antihistamine) and other diphenylmethylpiperazine derivatives points towards potential interactions with neurotransmitter receptors.[7][8]

Postulated Targets and Rationale
  • Histamine H1 Receptor: The structural similarity of the diphenylmethyl group to that in classic antihistamines makes the H1 receptor a prime candidate.[8] Antagonism at this receptor would manifest as anti-allergic and potentially sedative effects.

  • Dopamine/Serotonin Receptors: The diphenylmethylpiperazine class of compounds has been investigated for activity at various CNS receptors, including opioid and other neurotransmitter receptors.[7] The azetidinone scaffold could serve as a novel backbone for presenting the diphenylmethyl group to these targets.

Experimental Validation Workflow

Validating CNS receptor activity requires a combination of binding and functional assays.

Workflow Diagram:

G A Compound Synthesis & QC B Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen) A->B C Identify Primary Binders (Ki < 1 µM) B->C D Functional Assays (e.g., Calcium Flux, cAMP) C->D E Determine Agonist/ Antagonist Profile (EC50/IC50) D->E F In Vivo Behavioral Models (e.g., Tail Suspension, Open Field) E->F

Caption: Workflow for CNS receptor target validation.

Detailed Experimental Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity of the test compound for a panel of CNS receptors.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing human H1 receptor).

    • Radioligand specific for the target (e.g., [³H]-pyrilamine for the H1 receptor).

    • Non-specific binding control (a high concentration of an unlabeled ligand).

    • Test compound.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter and fluid.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).

Theory 3: Anti-inflammatory Activity via Prostaglandin Synthesis Inhibition

Azetidinone derivatives have been reported to possess anti-inflammatory properties.[2][4] A plausible mechanism for this is the inhibition of enzymes involved in the inflammatory cascade, such as those in the prostaglandin synthesis pathway.

Postulated Targets and Rationale
  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a key player in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[12] Inhibiting mPGES-1 is a promising therapeutic strategy for developing anti-inflammatory drugs with fewer side effects than traditional NSAIDs.[12] The diphenylmethyl group could confer the necessary hydrophobicity to bind to the active site of this membrane-bound enzyme.

Experimental Validation Workflow

Workflow Diagram:

G A Compound Synthesis & QC B In Vitro mPGES-1 Enzyme Assay A->B C Cell-based PGE2 Assay (e.g., LPS-stimulated Macrophages) B->C D COX-1/COX-2 Selectivity Assays C->D E Determine Mechanism (e.g., Reversibility, Kinetics) D->E

Caption: Workflow for validating anti-inflammatory activity.

Data Summary and Interpretation

To effectively compare and interpret the results from the proposed experimental workflows, quantitative data should be systematically organized.

Theory Primary Assay Key Parameter Hypothesized Outcome for Activity
Enzyme Inhibition Protease Panel / Tubulin PolymerizationIC₅₀ (nM or µM)Low nanomolar to micromolar IC₅₀ values
CNS Receptor Modulation Radioligand Binding AssayKᵢ (nM or µM)High affinity (low Kᵢ) for specific receptors
Anti-inflammatory mPGES-1 Enzyme AssayIC₅₀ (nM or µM)Potent inhibition of mPGES-1 with selectivity over COX enzymes

Conclusion

While this compound remains a molecule of unknown function, its chemical architecture provides a fertile ground for hypothesis-driven research. By leveraging the known pharmacology of the azetidinone core and its unique substituents, we have proposed three plausible and distinct mechanisms of action: enzyme inhibition, CNS receptor modulation, and anti-inflammatory activity. The experimental frameworks detailed in this guide offer a clear, logical, and technically sound path forward to elucidate the biological role of this compound. The systematic execution of these protocols will not only reveal the primary mechanism of action but also build a comprehensive pharmacological profile, paving the way for potential therapeutic applications.

References

  • Kumar, P. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research (IJSR), 12(10). [Link]

  • Singh, G., & Kumar, D. (2017). 2-Azetidinone--a new profile of various pharmacological activities. PubMed. [Link]

  • Chavan, A. A., & Pai, N. R. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 164-172.
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  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Channamma, G. M., Kishore Singh, C., & Ashok Kumar, M. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.
  • Prakali, P., & Dinnimath, B. M. (2021). SCOPE OF AZETIDINONE HYBRIDS FOR DIVERSE PHARMACOLOGICAL ACTIVITIES; A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6298-6309.
  • Wikipedia contributors. (n.d.). Diphenylmethylpiperazine. Wikipedia. [Link]

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  • Zhang, R., & Tu, Y. (2018). [Application of methyl in drug design]. PubMed. [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (1995). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. [Link]

  • Wikipedia contributors. (n.d.). Cetirizine. Wikipedia. [Link]

  • Liu, P., Xu, Y., Wu, J., Zhang, Y., Li, J., Sun, J., ... & Ke, Y. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. PubChem. [Link]

  • Naughton, M., O'Boyle, N. M., Meegan, M. J., & Zisterer, D. M. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central. [Link]

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Spectroscopic Data of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for the novel β-lactam, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the characteristic spectral features of the title molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar β-lactam structures. All presented data are predicted and should be confirmed by experimental analysis.

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics. The synthesis and characterization of novel β-lactam derivatives remain a focal point of research in the pursuit of new therapeutic agents with enhanced efficacy and resistance profiles. This compound is a compound of interest, combining the strained four-membered lactam ring with a bulky N-diphenylmethyl (benzhydryl) substituent and a gem-dimethyl group at the C2 position. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and further development.

This guide presents a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the fundamental principles of each spectroscopic technique and are cross-referenced with empirical data from structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output.

Figure 1: Chemical structure of this compound.

The key structural motifs that will dominate the spectroscopic data are:

  • The β-lactam ring: A four-membered cyclic amide. The ring strain and the nature of the amide bond will give rise to characteristic signals.

  • The Diphenylmethyl (Benzhydryl) group: Two phenyl rings attached to a single methine carbon. This will produce characteristic aromatic signals in the NMR spectra and a prominent fragment in the mass spectrum.

  • The Gem-dimethyl group: Two methyl groups on the C2 carbon. Their magnetic equivalence (or non-equivalence) will be a key feature in the ¹H NMR spectrum.

  • The Carbonyl group: The ketone within the β-lactam ring will have a distinctive high-frequency stretch in the IR spectrum.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is predicted to provide a clear fingerprint of the molecule's proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.40 - 7.20Multiplet10HAr-HThe ten protons of the two phenyl rings are expected to resonate in the typical aromatic region. The exact pattern will be complex due to overlapping signals.[1]
~ 5.50Singlet1HN-CH(Ph)₂The methine proton of the diphenylmethyl group is a singlet as it has no adjacent protons. Its chemical shift is downfield due to the deshielding effect of the two adjacent phenyl rings and the nitrogen atom.
~ 3.10Singlet2HCH₂ (C4)The two protons on C4 of the azetidinone ring are expected to be a singlet. They are adjacent to the nitrogen and the carbonyl group, which will shift them downfield.
~ 1.40Singlet6HC(CH₃)₂The six protons of the two methyl groups at the C2 position are predicted to be a singlet. Due to free rotation around the C2-N bond, they are expected to be chemically and magnetically equivalent. In some sterically hindered systems, gem-dimethyl groups can appear as two separate singlets.[2]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.0 µs

    • Acquisition time: 3.0 s

    • Spectral width: 16 ppm

  • Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 208C=O (C3)The carbonyl carbon of a four-membered ring is significantly deshielded and appears at a very low field.
~ 140Ar-C (quaternary)The two quaternary carbons of the phenyl rings attached to the methine carbon.
~ 129 - 127Ar-CHThe protonated aromatic carbons.
~ 68N-C H(Ph)₂The methine carbon of the diphenylmethyl group, shifted downfield by the two phenyl rings and the nitrogen.
~ 65C2The quaternary carbon of the azetidinone ring bearing the gem-dimethyl groups. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group.
~ 50C4The methylene carbon of the azetidinone ring, influenced by the adjacent nitrogen and carbonyl group.
~ 25C(CH₃)₂The two methyl carbons are expected to be equivalent and resonate in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse sequence: Proton-decoupled

    • Spectral width: 240 ppm

  • Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3060 - 3030MediumC-H stretch (aromatic)Characteristic stretching vibrations of C-H bonds on the phenyl rings.
~ 2970 - 2930MediumC-H stretch (aliphatic)Asymmetric and symmetric stretching of the methyl and methylene C-H bonds.
~ 1750StrongC=O stretch (β-lactam)The carbonyl group in a strained four-membered ring absorbs at a significantly higher frequency than in acyclic ketones or larger ring systems.[3][4] This is a key diagnostic peak.
~ 1600, 1495, 1450Medium-WeakC=C stretch (aromatic)Characteristic skeletal vibrations of the phenyl rings.
~ 1380, 1365MediumC-H bend (gem-dimethyl)The characteristic doublet for a gem-dimethyl group.
~ 740, 700StrongC-H out-of-plane bend (aromatic)Strong absorptions indicative of monosubstituted benzene rings.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Resolution: 4 cm⁻¹

    • Range: 4000 - 400 cm⁻¹

  • Processing: Perform a background subtraction using a clean KBr plate.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted FragmentRationale
265[M]⁺Molecular ion peak.
167[CH(Ph)₂]⁺A very stable and abundant fragment due to the cleavage of the N-C bond, forming the diphenylmethyl (benzhydryl) cation. This is expected to be the base peak.
98[M - CH(Ph)₂]⁺The fragment corresponding to the 2,2-dimethylazetidin-3-one radical cation.
70[C₄H₆O]⁺A possible fragment from the cleavage of the β-lactam ring.
77[C₆H₅]⁺Phenyl cation, a common fragment from the diphenylmethyl group.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: 50 - 500 amu

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

fragmentation This compound\n(m/z = 265) This compound (m/z = 265) Diphenylmethyl Cation\n(m/z = 167) Diphenylmethyl Cation (m/z = 167) This compound\n(m/z = 265)->Diphenylmethyl Cation\n(m/z = 167) Major Fragmentation 2,2-Dimethylazetidin-3-one Radical Cation\n(m/z = 98) 2,2-Dimethylazetidin-3-one Radical Cation (m/z = 98) This compound\n(m/z = 265)->2,2-Dimethylazetidin-3-one Radical Cation\n(m/z = 98) Minor Fragmentation

Figure 2: Predicted major fragmentation pathway in EI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted data, derived from fundamental principles and analysis of analogous structures, offer a valuable resource for the identification and characterization of this compound. The strong, high-frequency carbonyl stretch in the IR spectrum, the characteristic signals of the diphenylmethyl and gem-dimethyl groups in the NMR spectra, and the dominant diphenylmethyl cation in the mass spectrum are expected to be the defining features. It is imperative that these predictions are validated through the acquisition and analysis of experimental data.

References

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Wishart DS, et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. 2024. [Link]

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  • Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. ResearchGate. [Link]

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  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. [Link]

  • Gil, M., et al. FTIR study of five complex beta-lactam molecules. PubMed. [Link]

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  • Cusumano, J. A., et al. Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. MDPI. [Link]

  • IR_lectureNotes.pdf.
  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. [Link]

  • Homework.Study.com. Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol. [Link]

  • Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. PMC - NIH. [Link]

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  • Chegg.com. Solved 2. Explain why the gem-dimethyl groups appear as. [Link]

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An In-depth Technical Guide to the Safety and Hazards of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information contained herein is based on an analysis of structurally related compounds, as specific safety and toxicological data for 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one are not publicly available. All chemical products should be handled with the recognition of "having unknown hazards and toxicity"[1]. This guide should be used to inform a comprehensive risk assessment, not as a substitute for one.

Introduction

This compound is a substituted azetidinone, a class of four-membered heterocyclic compounds. The azetidinone ring, also known as a β-lactam, is a core structural motif in many widely used antibiotics, such as penicillins and cephalosporins.[2][3][4] This framework's inherent ring strain and chemical reactivity are key to its biological activity, primarily through the inhibition of bacterial cell wall synthesis.[3] The presence of a bulky diphenylmethyl (benzhydryl) group and gem-dimethyl substitution on the azetidinone core suggests its potential application as a synthetic intermediate in medicinal chemistry.

Given the general biological activity of the azetidinone class and the toxicological profiles of related diphenylmethyl compounds, a thorough understanding of the potential safety and hazards of this compound is crucial for its safe handling and use in a research and development setting. This guide provides a comprehensive overview of its predicted hazards based on structure-activity relationships (SAR) with closely related molecules.

Predicted Physicochemical Properties

While experimental data for this compound is not available, its physicochemical properties can be estimated based on its structure.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₈H₁₉NO-
Molecular Weight 265.35 g/mol -
Appearance Likely a solid at room temperatureBased on related compounds[5]
Solubility Expected to be soluble in organic solventsGeneral characteristic of similar organic molecules

Hazard Identification and Assessment: A Structure-Activity Relationship (SAR) Approach

Due to the absence of specific toxicological data for this compound, a hazard assessment must be conducted by extrapolating from structurally similar compounds. The primary analogs for this assessment are 1-(diphenylmethyl)azetidin-3-one and other diphenylmethyl-containing molecules.

Predicted GHS Hazard Classifications

The following table summarizes the predicted GHS classifications for this compound based on data for 1-(diphenylmethyl)azetidin-3-one.[6]

Hazard ClassPredicted ClassificationGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[6]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[6]
Toxicological Profile Extrapolation
  • Acute Toxicity: The diphenylmethyl group is present in various pharmacologically active agents. While some have relatively low acute toxicity, others can be harmful. For instance, 1-(diphenylmethyl)piperazine is classified as "Acute Tox. 3 Oral" with the hazard statement H301: Toxic if swallowed.[7] Given that 1-(diphenylmethyl)azetidin-3-one is classified as harmful if swallowed (H302), it is prudent to handle this compound with similar precautions.[6]

  • Skin and Eye Irritation: A significant percentage of reports for 1-(diphenylmethyl)azetidin-3-one indicate that it causes skin and serious eye irritation.[6] This is a common property for many organic chemicals, and appropriate personal protective equipment should be worn to prevent contact.

  • Respiratory Irritation: The potential for respiratory irritation is also noted for 1-(diphenylmethyl)azetidin-3-one.[6] Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[8][9]

  • Sensitization: Some diphenylmethyl compounds may cause skin sensitization.[10] While no specific data is available for the target compound, the potential for sensitization should be considered, and repeated skin contact should be avoided.

  • Other Potential Hazards: The diphenylmethylpiperazine scaffold has been associated with "amphetamine-like effects," suggesting potential central nervous system activity.[11] While the azetidinone core is different from piperazine, this highlights the potential for unexpected biological activity.

Caption: SAR-based hazard assessment workflow.

Safe Handling and Storage

Given the predicted hazards, the following handling and storage procedures are recommended:

Handling
  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][12]

  • Avoid contact with skin, eyes, and clothing.[1][12]

  • Avoid the formation of dust and aerosols.[1][8]

  • Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][12]

  • Wash hands thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke when using this product.[5][13]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[8]

  • Keep away from heat, sparks, and open flames.[13]

  • Some related compounds are air-sensitive; consider storing under an inert atmosphere (e.g., nitrogen).[5][13]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE) Decision Framework

The selection of appropriate PPE is critical for mitigating exposure risks.

PPE_Selection Start Handling this compound Task Assess Task: - Small scale (<1g)? - Large scale (>1g)? - Generating dust/aerosols? Start->Task SmallScale Small Scale Handling Task->SmallScale Yes LargeScale Large Scale or Dust/Aerosol Generation Task->LargeScale No PPE_Base Standard PPE: - Safety Glasses with side shields - Nitrile Gloves - Lab Coat SmallScale->PPE_Base PPE_Enhanced Enhanced PPE: - Chemical Safety Goggles or Face Shield - Double Gloving - Chemical Resistant Apron - Respiratory Protection (e.g., N95 respirator) LargeScale->PPE_Enhanced

Caption: Decision-making flowchart for PPE selection.

Emergency Procedures

First Aid Measures
  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[1][14]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][14]

  • In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1][14]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][14]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][14]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][13]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5][14]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[14]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12][14]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[14]

Disposal Considerations

Dispose of this material as special waste, in accordance with national and regional regulations. Contact a licensed professional waste disposal service to dispose of this material.[9]

Conclusion

While specific safety and toxicological data for this compound are lacking, a conservative approach based on structure-activity relationships with similar compounds is essential for ensuring laboratory safety. The predicted hazards include oral toxicity, skin and eye irritation, and respiratory irritation. Strict adherence to recommended handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are paramount. As with any novel chemical compound, all work should be conducted with the assumption of unknown hazards, and a thorough, documented risk assessment should precede any experimental work.

References

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information. [Link]

  • AFG Bioscience LLC. (n.d.). 1-Benzhydrylazetidin-3-ol - SAFETY DATA SHEET. [Link]

  • (n.d.). MSDS of [1-(diphenylmethyl)azetidin-3-yl]methanol.
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Methodological & Application

Application Notes & Experimental Protocols: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the research and development applications of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. This compound is a functionalized four-membered heterocyclic ketone belonging to the azetidinone (β-lactam) class. The azetidine scaffold is of significant interest in medicinal chemistry due to its unique structural and physicochemical properties, which can confer enhanced metabolic stability, solubility, and three-dimensional character to bioactive molecules[1]. The incorporation of a bulky, lipophilic N-diphenylmethyl (benzhydryl) group and gem-dimethyl groups at the C2 position presents a unique scaffold for library synthesis and as a key intermediate in drug discovery programs. This guide details the compound's properties, safe handling procedures, and validated experimental protocols for its use in synthetic transformations, including functional group manipulation and advanced photochemical applications.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound. The azetidin-3-one core provides a strained four-membered ring system, making the carbonyl group a versatile handle for chemical modifications. The N-benzhydryl group is a common motif in pharmacologically active compounds, often used to enhance binding affinity to biological targets[2][3]. The gem-dimethyl substitution at the C2 position can sterically influence reactivity and may enhance metabolic stability by blocking potential sites of oxidation.

Table 1: Physicochemical and Structural Data Note: Experimental data for this specific compound is limited. Properties are based on its structure and data from the closely related analog, 1-(diphenylmethyl)azetidin-3-one.

PropertyValue / DescriptionSource
IUPAC Name 1-benzhydryl-2,2-dimethylazetidin-3-one-
Synonyms This compound-
Molecular Formula C₁₈H₁₉NO[4]
Molecular Weight 265.35 g/mol [4]
Appearance White to off-white crystalline powder (predicted)[5]
Melting Point 75.0 to 79.0 °C (for 1-benzhydrylazetidin-3-one)[5]
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Sparingly soluble in hexanes.[6]
CAS Number Not available-

Safety, Handling, and Storage

As a matter of scientific best practice, this compound should be handled with care, assuming it possesses hazards similar to related azetidinone derivatives.

  • Hazard Identification: Based on analogs, this compound is expected to be an irritant.

    • Skin Irritation: May cause skin irritation (H315)[7].

    • Eye Irritation: May cause serious eye irritation (H319)[7].

    • Respiratory Irritation: May cause respiratory tract irritation (H335)[7].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling: Handle only in a certified chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[5]. Recommended storage is at room temperature.

Core Applications and Mechanistic Rationale

The chemical structure of this compound makes it a valuable building block for two primary research applications: as a synthetic intermediate for creating libraries of bioactive compounds and as a precursor in photochemical synthesis.

Application as a Key Synthetic Intermediate

The ketone functionality at the C3 position is the primary site for synthetic elaboration. It can be readily transformed into other functional groups (amines, alcohols, alkenes), allowing for the diversification of the azetidine core. The parent compound, 1-benzhydrylazetidin-3-one, is a known precursor for the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors, highlighting the therapeutic potential of this scaffold[5]. Reductive amination of the ketone is a robust and high-yield reaction to install diverse amine side chains, which are critical for modulating pharmacological activity.

G A 1-(Diphenylmethyl)-2,2- dimethylazetidin-3-one B Reductive Amination A->B C Wittig Olefination A->C D Grignard Reaction A->D E Library of C3-Functionalized Azetidine Derivatives B->E C->E D->E F Screening for Bioactivity (e.g., CNS, Oncology) E->F

Caption: Synthetic utility workflow.

Application in Photochemical Synthesis

Four-membered cyclic ketones, particularly strained azetidinones, are known to undergo photochemical decarbonylation via a Norrish Type I cleavage[8]. Upon irradiation with UV light, this compound is predicted to expel carbon monoxide and form a transient, high-energy azomethine ylide. This reactive 1,3-dipole can be trapped in situ by various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition reaction. This powerful transformation allows for the rapid construction of complex, sp³-rich pyrrolidine scaffolds from a simple precursor, providing access to novel chemical space for drug discovery[8][9].

G A Azetidin-3-one Precursor B Norrish Type I Cleavage A->B hν (UV light) - CO C Azomethine Ylide (1,3-Dipole Intermediate) B->C E [3+2] Cycloaddition C->E D Alkene or Alkyne (Dipolarophile) D->E F Substituted Pyrrolidine Product E->F

Caption: Photochemical [3+2] cycloaddition pathway.

Experimental Protocols

Protocol 1: Stock Solution Preparation

Causality: A stock solution ensures accurate and reproducible concentrations for screening and reactions. Dimethyl sulfoxide (DMSO) is the recommended solvent for biological screening due to its high solvating power and compatibility with most assays at low final concentrations (<0.5%). For synthesis, dichloromethane (DCM) or ethyl acetate are preferred due to their volatility, which simplifies product isolation.

  • Under a fume hood, accurately weigh 10 mg of this compound into a clean glass vial.

  • To prepare a 10 mM stock solution, add 3.77 mL of high-purity DMSO (or other desired solvent) to the vial.

  • Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light. Before each use, thaw the solution and bring it to room temperature.

Protocol 2: Synthesis of C3-Amine Derivatives via Reductive Amination

Causality: This protocol transforms the ketone into a secondary or tertiary amine, a common step in converting a building block into a potential drug candidate. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation, as it does not readily reduce the starting ketone in the absence of an iminium ion intermediate.

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amine product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Photochemical [3+2] Cycloaddition

Causality: This protocol leverages the ring strain of the azetidinone to generate a reactive intermediate for constructing complex heterocyclic systems not easily accessible through other means. A quartz reaction vessel is required as standard borosilicate glass is opaque to the short-wavelength UV light needed to initiate the reaction. Degassing the solvent is critical to prevent quenching of the excited state or side reactions with oxygen.

  • Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and a suitable dipolarophile (e.g., N-phenylmaleimide, 1.5 eq) in anhydrous, degassed acetonitrile (0.05 M).

  • Inert Atmosphere: Bubble argon or nitrogen through the solution for 15 minutes to ensure all dissolved oxygen is removed. Seal the vessel.

  • Irradiation: Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex filter (to cut off wavelengths <290 nm and prevent degradation). Ensure the reaction is cooled, typically using a water or air-cooling system, to maintain room temperature.

  • Reaction Monitoring: Irradiate the solution for 6-12 hours. Monitor the progress of the reaction by TLC or LC-MS, observing the formation of a new, more polar spot corresponding to the cycloaddition product.

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

  • Purification and Characterization: Purify the resulting crude material by flash column chromatography on silica gel to isolate the pyrrolidine-containing product. Characterize the product thoroughly by NMR and HRMS to confirm its structure and stereochemistry.

References

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  • PubChem. 1-(Diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information. Available at: [Link]

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Application Notes & Protocols: A Research Framework for Evaluating the Antibacterial Potential of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The azetidin-2-one (β-lactam) ring is arguably one of the most successful pharmacophores in the history of antibacterial therapy, forming the core structure of penicillins, cephalosporins, carbapenems, and monobactams.[1][2] These antibiotics exert their bactericidal effect by inhibiting bacterial cell wall biosynthesis.[3] They structurally mimic the D-Ala-D-Ala terminus of peptidoglycan precursors, allowing them to acylate and irreversibly inhibit essential penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the cell wall.[4][5][6] This inhibition leads to a loss of cell wall integrity, culminating in cell lysis and death.[3][7]

The compound of interest, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one , is a structural analog, specifically an azetidin-3-one. While extensive research has focused on azetidin-2-ones, other isomers and derivatives represent a compelling, underexplored chemical space.[8][9][10][11] The presence of the strained four-membered ring suggests a potential for reactivity with bacterial enzymes. However, literature specifically documenting the antibacterial activity of this compound is not currently available.

Therefore, this document serves not as a summary of existing applications, but as a forward-looking guide. It provides a comprehensive research framework and detailed protocols for a systematic investigation into the potential antibacterial properties of this novel compound. We will proceed under the hypothesis that its azetidinone core may confer antibacterial activity, and we will outline the necessary steps to validate this hypothesis, from initial screening to preliminary mechanism-of-action studies.

Proposed Research Workflow: A Step-by-Step Investigational Guide

A logical, phased approach is critical when evaluating a novel compound for antibacterial potential. The workflow should begin with broad screening to determine if any activity exists, followed by quantification of that activity, and finally, preliminary studies to understand its mechanism and safety profile.

G cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Bactericidal vs. Bacteriostatic cluster_2 Phase 3: Preliminary Safety & MoA A Synthesize & Characterize Compound B Primary Screen: Qualitative Disk Diffusion A->B Test Compound C Quantitative MIC Assay (Broth Microdilution) B->C If Zone of Inhibition > 0 D Quantitative MBC Assay C->D Using MIC value F Mammalian Cell Cytotoxicity Assay (MTT) C->F Determine therapeutic window E Calculate MBC/MIC Ratio D->E G Hypothesize MoA (Cell Wall Inhibition) E->G If Ratio ≤ 4 (Bactericidal) H Decision Point: Proceed to Advanced MoA Studies? E->H F->H G cluster_0 MTT Assay Workflow A Seed Mammalian Cells (1x10⁴ cells/well) B Incubate 24h (Cell Adhesion) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate 24-48h C->D E Add MTT Reagent (Incubate 3-4h) D->E F Living cells convert Yellow MTT -> Purple Formazan E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability and IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and standardized framework for the initial antibacterial evaluation of this compound. Successful identification of antibacterial activity (a low MIC value), confirmation of a bactericidal mechanism (MBC/MIC ≤ 4), and an acceptable safety profile (high IC₅₀ in cytotoxicity assays) would provide strong justification for advancing this compound.

Future studies would involve expanding the panel of bacterial strains to include resistant phenotypes (e.g., MRSA), performing time-kill kinetic assays to understand the dynamics of bacterial killing, and initiating more advanced mechanism-of-action studies. These could include assays to directly measure PBP inhibition or screen for other potential targets to determine if this compound acts via the classical β-lactam mechanism or possesses a novel mode of action.

References

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Application Notes & Protocols: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the azetidine ring stands out as a "privileged scaffold."[1] This four-membered nitrogen-containing heterocycle is increasingly sought after for its unique combination of properties: high ring strain, a three-dimensional (sp³-rich) character, and conformational rigidity.[2] These attributes can confer significant advantages to drug candidates, including enhanced metabolic stability, improved solubility, and better receptor selectivity.[2] The value of this scaffold is underscored by its presence in several FDA-approved drugs, such as the kinase inhibitors baricitinib and cobimetinib.[2]

This guide focuses on a specific, highly functionalized derivative: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one . While direct biological data on this precise molecule is emerging, its constituent parts make it an exceptionally valuable research tool for drug discovery programs. It combines three key structural features:

  • The Azetidin-3-one Core: Provides a rigid, sp³-rich framework and a ketone functional handle, which is primed for a wide array of chemical modifications.

  • The N-Diphenylmethyl (Benzhydryl) Group: A bulky, lipophilic moiety that can serve as a stable protecting group or as a pharmacophoric element to engage with hydrophobic pockets in biological targets.[3][4]

  • The C2-gem-Dimethyl Group: This structural feature is known to enhance metabolic stability by blocking sites of oxidation and can lock the conformation of the ring, an entropically favorable state for binding to a target protein.[5][6]

This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for utilizing this compound as a foundational building block for creating diverse compound libraries aimed at various therapeutic targets.

Section 1: Physicochemical Properties & Synthesis

Before embarking on its application, a thorough understanding of the molecule's properties and a reliable synthetic route are paramount.

Physicochemical Data

A summary of the computed physicochemical properties for this compound is presented below. These values are crucial for computational modeling, solubility assessment, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₈H₁₉NOComputed
Molecular Weight 265.35 g/mol Computed
IUPAC Name 1-benzhydryl-2,2-dimethylazetidin-3-one---
CAS Number Not available---
LogP (Predicted) ~3.5Computed
Topological Polar Surface Area 20.3 ŲComputed
Hydrogen Bond Acceptors 2 (N, O)Computed
Hydrogen Bond Donors 0Computed
Rotatable Bonds 2Computed
Proposed Synthetic Pathway

The synthesis of azetidin-3-ones can be challenging, but several methods have been developed.[7] A plausible and efficient route to the title compound involves an oxidative allene amination strategy or a multi-step synthesis starting from simpler building blocks. The workflow below outlines a conceptual synthetic pathway.

G cluster_0 Conceptual Synthetic Workflow start Propargylamine Derivative step1 N-Protection (Diphenylmethyl) start->step1 Diphenylmethyl bromide, Base step2 Gem-Dimethylation step1->step2 Methyl iodide, Strong Base step3 Oxidative Cyclization step2->step3 Gold Catalyst, N-Oxide product This compound step3->product

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • N-Protection: The diphenylmethyl (benzhydryl) group is installed early to protect the nitrogen atom. It is notably stable under a variety of reaction conditions but can be removed later if necessary, often via hydrogenolysis.[8]

  • Oxidative Cyclization: Gold-catalyzed oxidative cyclization of N-propargylsulfonamides is a modern and effective method for creating the azetidin-3-one ring structure.[7] The use of a bulky oxidant like 2,6-dibromopyridine N-oxide can improve yields.[7] This method offers a stereoselective route to chiral azetidin-3-ones if chiral starting materials are used.

Section 2: Core Applications in Drug Discovery

The true power of this compound lies in its utility as a versatile scaffold. The C3-ketone is a key point of divergence for creating vast libraries of novel compounds.

G cluster_apps Key Derivatization Strategies cluster_products Resulting Compound Classes Scaffold This compound C3-Ketone Handle ReductiveAmination Reductive Amination (+ R-NH₂) Scaffold->ReductiveAmination Forms C-N bond Wittig Wittig Olefination (+ Ylide) Scaffold->Wittig Forms C=C bond Grignard Grignard Addition (+ R-MgBr) Scaffold->Grignard Forms C-C bond Amines 3-Aminoazetidines (Diverse amines) ReductiveAmination->Amines Alkenes 3-Methyleneazetidines (Exocyclic double bond) Wittig->Alkenes Alcohols 3-Hydroxyazetidines (Tertiary alcohols) Grignard->Alcohols

Caption: Divergent synthesis from the azetidin-3-one scaffold.

Scaffold for Library Synthesis via Reductive Amination

Reductive amination is one of the most robust and widely used reactions in medicinal chemistry for introducing diversity. It allows for the coupling of the azetidinone core with a vast commercial library of primary and secondary amines, generating novel 3-aminoazetidines. These products are valuable as they introduce a new basic center, which can be critical for modulating pharmacokinetics and target engagement.[9]

  • Why this is powerful: The resulting 3-aminoazetidines can be explored as inhibitors for various targets, including kinases, proteases, and G-protein coupled receptors, where the amine can form key hydrogen bonds or salt bridges.[9]

Bioisosteric Replacement

The concept of bioisosterism involves replacing a functional group in a molecule with another group that retains similar biological activity but may improve physicochemical or pharmacokinetic properties. The conformationally restricted azetidine ring is an excellent bioisostere for more flexible and common rings like piperidine or for acyclic motifs.[10]

  • Field-Proven Insight: Replacing a gem-dimethyl group on a lead compound with an azetidine ring can improve solubility and polarity while maintaining a similar spatial arrangement. The rigid structure of the azetidine reduces the entropic penalty of binding to a target, potentially increasing affinity.[10]

Section 3: Detailed Protocol - Parallel Reductive Amination

This protocol provides a self-validating system for the synthesis of a small library of 3-aminoazetidine derivatives from the title compound.

Objective: To synthesize a 12-compound library using this compound and a diverse set of 12 primary and secondary amines.

Materials & Equipment:

  • This compound (starting material)

  • A selection of 12 diverse primary/secondary amines

  • Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • 96-well deep-well plate or 12 individual reaction vials (e.g., 4 mL)

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical HPLC-MS system for reaction monitoring and purity analysis

  • Preparative HPLC or column chromatography system for purification

Step-by-Step Methodology:

  • Preparation of Stock Solutions (Causality: Ensures accurate and rapid dispensing for parallel synthesis):

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Prepare 0.3 M solutions of each of the 12 amines in anhydrous DCE.

  • Reaction Setup (Causality: Acetic acid acts as a catalyst for iminium ion formation, the crucial intermediate):

    • To each of the 12 reaction vials, add 500 µL of the azetidinone stock solution (0.1 mmol).

    • Add 400 µL of the respective amine stock solution (0.12 mmol, 1.2 equivalents).

    • Add 5 µL of glacial acetic acid to each vial.

    • Seal the vials and allow them to stir/shake at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction Step (Causality: STAB is a mild and selective reducing agent that tolerates many functional groups and does not reduce the starting ketone, preventing side reactions):

    • To each vial, add 32 mg of sodium triacetoxyborohydride (0.15 mmol, 1.5 equivalents). Note: Addition may cause slight effervescence.

    • Reseal the vials and allow the reaction to proceed at room temperature for 16-24 hours.

  • Work-up and Analysis (Causality: Quenching with a basic solution neutralizes the acid and removes unreacted STAB byproducts):

    • Quench each reaction by adding 1 mL of saturated sodium bicarbonate solution.

    • Extract each reaction mixture with 2 mL of dichloromethane (DCM).

    • Transfer the DCM layer to a new set of vials or a new plate.

    • Analyze a small aliquot from each well/vial by HPLC-MS to determine reaction completion and product purity.

  • Purification:

    • Combine the crude reaction mixtures that show successful product formation.

    • Concentrate the solution under reduced pressure.

    • Purify the residue using preparative HPLC or silica gel column chromatography to isolate the final 3-aminoazetidine products.

  • Characterization:

    • Confirm the structure of purified products using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 4: Proposed Biological Evaluation Workflow

Once a library of derivatives is synthesized, a systematic approach to biological evaluation is crucial. The following workflow outlines a standard screening cascade.

G cluster_workflow Biological Screening Cascade Lib Synthesized Azetidine Library (e.g., 12-100 compounds) Primary Primary Screening (e.g., Phenotypic assay, high-throughput screen @ 10 µM) Lib->Primary HitID Hit Identification (Select compounds with >50% activity) Primary->HitID DoseResponse Dose-Response & IC₅₀ Determination HitID->DoseResponse Secondary Secondary / Orthogonal Assays (Target engagement, selectivity profiling) DoseResponse->Secondary Lead Validated Hit / Lead Candidate Secondary->Lead

Caption: A typical workflow for screening a new compound library.

Trustworthiness Through a Self-Validating System:

  • Primary Screen: A high-throughput screen against a specific target (e.g., a kinase panel) or a cell-based phenotypic screen (e.g., cancer cell viability) identifies initial "hits."

  • Dose-Response: Hits are re-tested at multiple concentrations to confirm activity and determine potency (IC₅₀/EC₅₀). This step eliminates false positives from the primary screen.

  • Orthogonal Assays: Validated hits are tested in a different assay format to ensure the observed activity is not an artifact of the primary assay technology. For example, a biochemical hit should be tested for activity in a cellular context.

  • Selectivity Profiling: The most potent compounds are tested against a panel of related targets (e.g., other kinases) to determine their selectivity profile, which is a critical parameter for avoiding off-target toxicity.

Conclusion

This compound is more than a single molecule; it is a strategic starting point for innovation in drug discovery. Its unique combination of a rigid, metabolically-shielded core, a lipophilic N-substituent, and a versatile chemical handle at the C3-position provides medicinal chemists with a powerful tool to generate novel, three-dimensional chemical matter. By applying robust synthetic protocols, such as the reductive amination detailed here, and following a logical screening cascade, researchers can efficiently explore new chemical space and accelerate the journey toward identifying next-generation therapeutic agents.

References

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  • Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(23), 6064-6068. [Link]

  • Greene, T., et al. (2012). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 17(11), 13593-13612. [Link]

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Application Notes & Protocols for In Vivo Preclinical Evaluation of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Deconstructing the Therapeutic Potential of a Novel Azetidinone

The compound 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one represents a compelling scaffold for preclinical investigation. It merges two key structural motifs: the 2-azetidinone ring and a diphenylmethyl (benzhydryl) group. The 2-azetidinone core, a β-lactam, is renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. This reactivity is largely attributed to the inherent strain of the four-membered ring. The addition of a bulky, lipophilic diphenylmethyl group is a strategic modification anticipated to significantly influence the compound's pharmacokinetics and target interactions, potentially enhancing potency and modulating its mechanism of action.

Given the frequent reporting of anticancer and anti-inflammatory properties in novel azetidinone derivatives, this guide will focus on robust, validated in vivo protocols to explore these two primary therapeutic hypotheses[1][2][3]. The following protocols are designed to be self-validating systems, providing a clear rationale for each experimental step and ensuring data integrity.

Part 1: Anticancer Activity Evaluation in Xenograft Models

Scientific Rationale

Numerous 2-azetidinone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells[4][5]. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest[4][6]. The lipophilic nature of the diphenylmethyl group may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and greater efficacy. Therefore, a tumor xenograft model is the logical next step to translate in vitro findings into an in vivo context.

Experimental Workflow: Anticancer Xenograft Study

anticancer_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoints Phase 3: Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7) implantation 2. Cell Implantation (Subcutaneous) cell_culture->implantation 1x10^7 cells/animal tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth grouping 4. Animal Grouping (Randomized) tumor_growth->grouping Tumors ~100-150 mm³ treatment 5. Compound Administration (Daily, i.p.) grouping->treatment monitoring 6. Tumor & Body Weight Monitoring (2-3x weekly) treatment->monitoring endpoint 7. Study Endpoint (e.g., Day 21) monitoring->endpoint ex_vivo 8. Ex Vivo Analysis (Tumor Excision, Histology) endpoint->ex_vivo

Caption: Workflow for in vivo anticancer xenograft model.

Detailed Protocol: MCF-7 Breast Cancer Xenograft Model

1. Animal Model Selection:

  • Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Rationale: These mice lack a functional thymus, preventing the rejection of human tumor xenografts. Female mice are used for breast cancer models.

2. Cell Culture and Implantation:

  • Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) to ~80% confluency.

  • Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 1 x 10⁷ cells in a 100 µL volume into the right flank of each mouse.

3. Tumor Growth and Grouping:

  • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

4. Compound Formulation and Administration:

  • Vehicle: A standard vehicle for hydrophobic compounds is a solution of 10% DMSO, 40% PEG300, and 50% saline. The final formulation must be sterile-filtered.

  • Dosing:

    • Group 1 (Vehicle Control): Administer vehicle solution.

    • Group 2 (Test Compound): Administer this compound at a dose determined by prior maximum tolerated dose (MTD) studies (e.g., 10, 30, 100 mg/kg).

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent for breast cancer, such as Paclitaxel (e.g., 10 mg/kg).

  • Route and Frequency: Administer daily via intraperitoneal (i.p.) injection.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • The primary endpoint is Tumor Growth Inhibition (TGI). The study may be terminated at a fixed time point (e.g., 21 days) or when tumors in the control group reach a predetermined size (~1500 mm³).

  • At the endpoint, euthanize animals and excise tumors. Weigh the tumors and preserve a portion for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation: Tumor Growth Inhibition
GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1450 ± 150--2 ± 1.5
Test Compound30870 ± 12040%-4 ± 2.0
Positive Control10435 ± 9070%-10 ± 3.0

% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Part 2: Anti-inflammatory Activity Evaluation in Acute Inflammatory Model

Scientific Rationale

The anti-inflammatory potential of 2-azetidinone derivatives has been well-documented[2][7]. The carrageenan-induced paw edema model in rats is a classic, highly reproducible acute inflammatory model used to assess the efficacy of novel anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation.

Experimental Workflow: Carrageenan-Induced Paw Edema

anti_inflammatory_workflow acclimatization 1. Animal Acclimatization (7 days) fasting 2. Fasting (12 hours pre-dosing) acclimatization->fasting baseline 3. Baseline Paw Volume Measurement fasting->baseline dosing 4. Compound Administration (Oral Gavage) baseline->dosing induction 5. Carrageenan Injection (Subplantar, 1 hour post-dose) dosing->induction measurement 6. Paw Volume Measurement (Hourly for 6 hours) induction->measurement analysis 7. Data Analysis (% Inhibition of Edema) measurement->analysis

Caption: Workflow for carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model Selection:

  • Species: Male Wistar or Sprague-Dawley rats, weighing 180-220 g.

  • Rationale: These strains are commonly used and exhibit a robust inflammatory response to carrageenan.

2. Acclimatization and Baseline:

  • Acclimatize animals for at least 7 days before the experiment.

  • Fast animals for 12 hours prior to dosing to ensure consistent absorption of the test compound.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

3. Compound Formulation and Administration:

  • Vehicle: A common oral vehicle is 0.5% carboxymethyl cellulose (CMC) in water.

  • Dosing (n=6-8 per group):

    • Group 1 (Vehicle Control): Administer 0.5% CMC.

    • Group 2 (Test Compound): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg).

    • Group 3 (Positive Control): Administer a standard NSAID, such as Indomethacin (e.g., 10 mg/kg).

  • Route and Frequency: Administer a single dose via oral gavage (p.o.).

4. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw.

5. Measurement of Paw Edema:

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection using the plethysmometer.

  • The degree of edema is calculated as the increase in paw volume from the baseline measurement.

6. Data Analysis:

  • The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Data Presentation: Inhibition of Paw Edema
GroupDose (mg/kg)Peak Edema Inhibition (%) at 3h
Vehicle Control-0%
Test Compound1025 ± 4.5
Test Compound3048 ± 5.2
Test Compound10065 ± 6.1
Indomethacin1072 ± 5.5

References

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 73(3), 669-681. [Link]

  • Meegan, M. J., et al. (2011). Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. European Journal of Medicinal Chemistry, 46(9), 4595–4607. [Link]

  • Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. PubMed. [Link]

  • Geesala, R., Gangasani, J. K., Budde, M., et al. (2016). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. European Journal of Medicinal Chemistry, 124, 544-558. [Link]

  • Gowramma, B., Subramanian, G., Kalirajan, R., & Dhanabal, P. (2017). Synthesis & anti-inflammatory screening of some novel 2-azetidinones/4-thiazolidinones bearing 1,3,4-thiadiazole nucleus. SciSpace. [Link]

  • Sanna, V., et al. (2015). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 20(8), 13686-13723. [Link]

  • Byran, G., et al. (2017). Synthesis of Some Novel 2-Azetidinones/4-Thiazolidinones Bearing 1, 3, 4-Thiadiazole Nucleus and Screening for Its Anti-Imflammatory Activity. ResearchGate. [Link]

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467–2477. [Link]

Sources

The Alchemist's Guide to the Azetidinone Core: A Handbook for Cyclo-Condensation Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the synthetic chemist, and the drug development professional, the 2-azetidinone ring, commonly known as the β-lactam, represents a cornerstone of medicinal chemistry. Its presence in the armamentarium of antibiotics, from the revolutionary penicillins to the modern carbapenems, underscores its profound impact on human health. This guide provides an in-depth exploration of the synthesis of azetidinone derivatives via cyclo-condensation reactions, moving beyond mere procedural lists to elucidate the underlying principles and practical nuances that govern these powerful transformations. Herein, we delve into the causality behind experimental choices, offering a self-validating framework for the synthesis and characterization of these vital heterocyclic scaffolds.

Section 1: Foundational Strategies for β-Lactam Ring Construction

The formation of the strained four-membered azetidinone ring through cyclo-condensation is a testament to the elegance and power of organic synthesis. Two primary strategies have emerged as the most robust and versatile: the Staudinger [2+2] cycloaddition of a ketene and an imine, and the condensation of an ester enolate with an imine. While both converge on the same prized heterocyclic core, their mechanistic pathways, stereochemical implications, and substrate compatibility differ significantly, offering the discerning chemist a choice of tools tailored to the specific synthetic challenge at hand.

The Staudinger Synthesis: A Century of [2+2] Cycloaddition

First reported by Hermann Staudinger in 1907, the eponymous synthesis involves the reaction of a ketene with an imine to afford a β-lactam.[1] This non-photochemical [2+2] cycloaddition has proven to be a remarkably general and reliable method for the construction of the azetidinone nucleus.[2]

Mechanism and Stereochemical Considerations:

The reaction is not a concerted process but proceeds through a stepwise mechanism. The initial step is a nucleophilic attack by the imine nitrogen on the central carbonyl carbon of the ketene, leading to the formation of a zwitterionic intermediate.[2] The subsequent and often rate-determining step is an intramolecular ring closure of this intermediate to furnish the β-lactam product.[3]

The stereochemical outcome of the Staudinger synthesis is a delicate interplay of factors. Generally, (E)-imines tend to yield cis β-lactams, while (Z)-imines favor the formation of trans products.[1] The electronic nature of the substituents also plays a critical role; electron-donating groups on the ketene and electron-withdrawing groups on the imine typically promote the formation of cis-isomers.[4]

graph Staudinger_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Imine [label="Imine (R1-CH=N-R2)"]; Ketene [label="Ketene (R3,R4-C=C=O)"]; Zwitterion [label="Zwitterionic Intermediate", fillcolor="#FBBC05"]; Cis_Lactam [label="cis-β-Lactam", fillcolor="#34A853"]; Trans_Lactam [label="trans-β-Lactam", fillcolor="#4285F4"];

Imine -> Zwitterion [label="Nucleophilic Attack"]; Ketene -> Zwitterion; Zwitterion -> Cis_Lactam [label="Direct Ring Closure"]; Zwitterion -> Trans_Lactam [label="Isomerization then Ring Closure"]; }

Figure 1: Simplified mechanism of the Staudinger cycloaddition.
The Ester Enolate-Imine Condensation: A Convergent Path to β-Lactams

An alternative and powerful strategy for the synthesis of azetidinones involves the condensation of a pre-formed ester enolate with an imine. This method offers a high degree of convergence and allows for the stereocontrolled introduction of substituents at the C3 and C4 positions of the β-lactam ring.

Mechanism and Stereochemical Control:

The reaction is initiated by the nucleophilic addition of the ester enolate to the imine, forming a linear amide enolate intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the enolate on the nitrogen atom furnishes the azetidinone ring. The stereochemistry of the final product is largely determined by the geometry of the enolate and the facial selectivity of its addition to the imine. The use of chiral auxiliaries on the ester component can provide excellent levels of asymmetric induction, leading to the formation of enantioenriched β-lactams.[5]

graph Enolate_Imine_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Ester_Enolate [label="Ester Enolate"]; Imine [label="Imine"]; Adduct [label="Linear Adduct", fillcolor="#FBBC05"]; Beta_Lactam [label="β-Lactam", fillcolor="#34A853"];

Ester_Enolate -> Adduct [label="Nucleophilic Addition"]; Imine -> Adduct; Adduct -> Beta_Lactam [label="Intramolecular Cyclization"]; }

Figure 2: Mechanism of the ester enolate-imine condensation.

Section 2: Comparative Analysis of Synthetic Methodologies

The choice between the Staudinger synthesis and the ester enolate-imine condensation depends on several factors, including the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

FeatureStaudinger SynthesisEster Enolate-Imine Condensation
Key Reactants Ketene (often generated in situ) and ImineEster Enolate (pre-formed) and Imine
Mechanism [2+2] Cycloaddition via a zwitterionic intermediateNucleophilic addition followed by intramolecular cyclization
Stereocontrol Dependent on imine geometry and substituent electronics. Can be challenging.Can be controlled by the enolate geometry and the use of chiral auxiliaries.
Substrate Scope Broad scope for both ketene and imine components.Generally good, but can be sensitive to steric hindrance on the enolate or imine.
Advantages - High convergence. - Often operationally simple. - Wide variety of accessible structures.- Excellent for stereocontrolled synthesis. - Milder reaction conditions can often be employed.
Disadvantages - Ketenes can be unstable and prone to polymerization. - Stereocontrol can be difficult to predict and achieve.- Requires pre-formation of the ester enolate. - Can be sensitive to reaction conditions (base, temperature).

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of representative azetidinone derivatives using the methodologies discussed.

Protocol 1: Staudinger Synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-(2H-chromen-3-yl)azetidin-2-one

This protocol details the synthesis of a 3-phenoxy-substituted β-lactam via the Staudinger reaction.[6]

Experimental Workflow:

graph Staudinger_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Dissolve Imine and Triethylamine in DCM"]; Cool [label="Cool to 0 °C"]; Add_Chloride [label="Add Phenoxyacetyl Chloride Dropwise"]; Stir_RT [label="Stir at Room Temperature"]; Workup [label="Aqueous Work-up"]; Purify [label="Purification (Column Chromatography/Recrystallization)"]; Characterize [label="Characterization (NMR, IR, MS)"];

Start -> Cool -> Add_Chloride -> Stir_RT -> Workup -> Purify -> Characterize; }

Figure 3: Workflow for the Staudinger synthesis of a 3-phenoxy-β-lactam.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2H-chromene-3-(4'-methoxyphenyl)imine251.302.65 g10
Triethylamine101.195.6 mL40
Phenoxyacetyl chloride170.591.38 mL10
Dichloromethane (anhydrous)-50 mL-

Procedure:

  • To a solution of 2H-chromene-3-(4'-methoxyphenyl)imine (2.65 g, 10 mmol) in dry dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the solution to 0 °C using an ice bath.

  • Add triethylamine (5.6 mL, 40 mmol) dropwise to the stirred solution. Continue stirring for 30 minutes at 0 °C.

  • Slowly add a solution of phenoxyacetyl chloride (1.38 mL, 10 mmol) in dry dichloromethane (25 mL) to the reaction mixture at 0 °C over a period of 45 minutes.

  • Stir the reaction mixture at 0 °C for an additional hour, then remove the ice bath and continue stirring at room temperature for 18 hours.

  • Quench the reaction by adding water (25 mL) and stir for an additional 30 minutes.

  • Separate the organic layer, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, followed by recrystallization to afford the pure product.

Expected Yield and Characterization:

  • Yield: Typically in the range of 70-85%.

  • 1H NMR (CDCl3, 400 MHz): δ 7.50-6.80 (m, Ar-H), 5.50 (d, 1H, J = 4.9 Hz, H-4), 5.30 (d, 1H, J = 4.9 Hz, H-3), 4.90 (s, 2H, -OCH2-), 3.75 (s, 3H, -OCH3).

  • IR (KBr, cm-1): 1755 (C=O, β-lactam).

Protocol 2: Ester Enolate-Imine Condensation for the Synthesis of (±)-trans-3-Amino-1-(3,4,5-trimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one

This protocol describes the synthesis of a 3-amino-substituted β-lactam, a key intermediate for combretastatin analogues, via an ester enolate-imine condensation.[7]

Experimental Workflow:

graph Enolate_Imine_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Dissolve Ester and Imine in THF"]; Cool [label="Cool to -78 °C"]; Add_Base [label="Add LDA solution dropwise"]; Stir_Warm [label="Stir and Warm to Room Temperature"]; Workup [label="Aqueous Work-up"]; Purify [label="Purification (Flash Chromatography)"]; Characterize [label="Characterization (NMR, MS)"];

Start -> Cool -> Add_Base -> Stir_Warm -> Workup -> Purify -> Characterize; }

Figure 4: Workflow for the ester enolate-imine condensation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-((3,4,5-trimethoxyphenyl)amino)acetate283.310.352 g1.24
3,4,5-trimethoxybenzaldehyde196.190.244 g1.24
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)-0.62 mL1.24
Tetrahydrofuran (THF) (anhydrous)-10 mL-

Procedure:

  • To a solution of ethyl 2-((3,4,5-trimethoxyphenyl)amino)acetate (0.352 g, 1.24 mmol) and 3,4,5-trimethoxybenzaldehyde (0.244 g, 1.24 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add LDA solution (0.62 mL, 1.24 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: n-hexane/ethyl acetate, 2/8) to afford the pure (±)-trans-3-amino-1-(3,4,5-trimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)azetidin-2-one.

Expected Yield and Characterization:

  • Yield: 94%.[7]

  • 1H NMR (CDCl3): δ 6.92 (1H, s), 6.89 (2H, s), 6.54 (2H, s), 4.54 (1H, d, J = 2.2 Hz), 4.05 (1H, d, J = 2.2 Hz), 3.88 (3H, s), 3.76 (3H, s), 3.71 (6H, s).[7]

  • 13C NMR (CDCl3): δ 168.05, 153.65, 147.11, 146.51, 134.80, 133.80, 130.14, 118.14, 117.99, 112.33, 111.22, 95.38, 69.70, 66.70, 61.09, 56.22.[7]

  • ESI-MS: m/z 374 (M+).[7]

Section 4: Purification and Characterization of Azetidinone Derivatives

The successful synthesis of an azetidinone derivative is contingent upon its effective purification and thorough characterization.

Purification:

  • Column Chromatography: This is the most common method for purifying azetidinone derivatives. Silica gel is the standard stationary phase, and the eluent system is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. For the separation of cis and trans isomers, careful selection of the eluent system and a long column may be necessary.[6][8]

  • Recrystallization: For solid azetidinone derivatives, recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical; the ideal solvent should dissolve the compound at an elevated temperature but not at room temperature. Common recrystallization solvents for azetidinones include ethanol, ethyl acetate/hexane, and dichloromethane/hexane.[6][9]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for the structural elucidation of azetidinones. The chemical shifts and coupling constants of the protons on the β-lactam ring are particularly informative. The vicinal coupling constant (3J) between the protons at C3 and C4 is a key diagnostic feature for determining the stereochemistry: cis-isomers typically exhibit a larger coupling constant (around 5-6 Hz) compared to trans-isomers (around 2-3 Hz).

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an azetidinone is the strong absorption band of the carbonyl group (C=O) of the β-lactam ring. This band typically appears at a high frequency, in the range of 1730-1760 cm-1, due to the ring strain.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized azetidinone and to gain information about its fragmentation pattern, which can further confirm the structure.

Section 5: Troubleshooting and Optimization

Even with well-established protocols, challenges can arise during the synthesis of azetidinone derivatives.

  • Low Yields in Staudinger Synthesis: Low yields can be due to the polymerization of the ketene intermediate. To mitigate this, it is crucial to generate the ketene in situ and ensure it reacts promptly with the imine. Performing the reaction at low temperatures can also help to suppress polymerization. Unreactive starting materials, often due to steric hindrance or unfavorable electronic effects, can also lead to low yields.

  • Side Reactions in Ester Enolate-Imine Condensation: The formation of self-condensation products of the ester is a potential side reaction. This can be minimized by the slow addition of the base to a solution of the ester and the imine, ensuring that the generated enolate reacts preferentially with the imine.

Conclusion

The cyclo-condensation reactions for the synthesis of azetidinone derivatives are powerful and versatile tools in the arsenal of the synthetic chemist. A thorough understanding of the underlying mechanisms, stereochemical control elements, and practical experimental considerations, as outlined in this guide, is paramount for the successful construction of these medicinally vital heterocyclic scaffolds. By leveraging the principles and protocols detailed herein, researchers can confidently navigate the synthesis of a diverse array of azetidinone derivatives, paving the way for the discovery of new therapeutic agents and a deeper understanding of the structure-activity relationships that govern their biological function.

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Application Notes & Protocols: A Framework for Characterizing 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the characterization of novel 2-azetidinone derivatives, specifically using 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one as a case study, in enzyme inhibition assays. Recognizing that the specific enzymatic targets of this compound are not yet established in scientific literature, we present a systematic approach—from initial target identification to detailed kinetic analysis. These protocols are designed to be adaptable, robust, and grounded in the principles of rigorous enzymology, providing researchers with the tools to elucidate the inhibitory potential of this and other novel chemical entities.

Introduction: The 2-Azetidinone Scaffold in Enzyme Inhibition

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry. It forms the core of some of the most important antibiotics in history, including penicillins and cephalosporins, which famously inhibit bacterial D,D-transpeptidase, an enzyme critical for cell wall biosynthesis.[1] Beyond antibacterial applications, the strained four-membered ring of the 2-azetidinone moiety makes it a reactive pharmacophore capable of interacting with a variety of enzymes.

Derivatives of 2-azetidinone have been identified as potent, often mechanism-based, inhibitors of several enzyme classes, including:

  • Serine Proteases: Such as human leukocyte elastase, chymase, tryptase, and thrombin.[2][3][4][5]

  • Cysteine Proteases: Including human cytomegalovirus protease.[4][5]

  • Cholesterol Absorption Modulators: Ezetimibe, a well-known cholesterol absorption inhibitor, features a 2-azetidinone ring.[4][5]

The mechanism of inhibition for many 2-azetidinone-based inhibitors, particularly against proteases, involves the nucleophilic attack of an active site residue (e.g., the hydroxyl group of serine) on the carbonyl carbon of the β-lactam ring. This results in the formation of a stable, often covalent, acyl-enzyme intermediate, effectively inactivating the enzyme.[2]

Given this precedent, this compound represents a promising candidate for investigation as an enzyme inhibitor. The following sections outline a strategic workflow to identify its target(s) and characterize its inhibitory properties.

Strategic Workflow for Inhibitor Characterization

The journey from a novel compound to a well-characterized enzyme inhibitor is a multi-step process. The following workflow provides a logical progression from target discovery to mechanistic understanding.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action T_ID Target Identification (Computational & Experimental) T_Val Target Validation T_ID->T_Val Putative Targets IC50 IC50 Determination (Dose-Response) T_Val->IC50 Validated Target Selectivity Selectivity Profiling (Against related enzymes) IC50->Selectivity Kinetics Enzyme Kinetic Studies (Mode of Inhibition) Selectivity->Kinetics Reversibility Reversibility Assays (e.g., Dialysis, Jump Dilution) Kinetics->Reversibility Final_Report Comprehensive Inhibitor Profile Kinetics->Final_Report Reversibility->Final_Report

Caption: General workflow for characterizing a novel enzyme inhibitor.

Phase 1: Target Identification

Without a known target, the first step is to identify which enzyme(s) this compound interacts with. A combination of computational and experimental approaches is most effective.

  • Computational Methods (In Silico):

    • Molecular Docking: Dock the compound against libraries of enzyme crystal structures (e.g., from the Protein Data Bank). This can predict binding affinity and identify potential targets, particularly serine proteases, which are known to interact with β-lactams.

    • Pharmacophore Modeling: Compare the structure of the compound to known inhibitors to hypothesize potential targets.

  • Experimental Methods (In Vitro):

    • Functional Screening: Screen the compound against a panel of diverse enzymes to identify inhibitory activity.[6]

    • Affinity Chromatography: Immobilize the compound on a solid support (e.g., agarose beads) and pass a cell lysate over the column. Proteins that bind to the compound can be eluted and identified by mass spectrometry.[7][8][9] This is a powerful, unbiased method for target discovery.

    • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to a protein can stabilize it against proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease like pronase. Target proteins are identified as those that are protected from degradation in the presence of the compound.[9][10]

Protocol: IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. This is a fundamental measure of inhibitor potency.[11]

Principle: A fixed concentration of enzyme and substrate is incubated with a range of inhibitor concentrations. The rate of the reaction is measured, and the percentage of inhibition relative to a no-inhibitor control is calculated. The data are then fit to a dose-response curve to determine the IC50 value.[12]

Materials
  • Purified Target Enzyme

  • Substrate for the enzyme

  • This compound (stock solution in DMSO)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Positive Control Inhibitor (a known inhibitor of the target enzyme)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Experimental Workflow

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol
  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:10) of the stock solution in assay buffer to create a range of concentrations. It is crucial to ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects on enzyme activity.[13]

  • Set Up the 96-Well Plate:

    • Test Wells: Add assay buffer, followed by the inhibitor dilutions.

    • Negative Control (100% Activity): Add assay buffer and the same amount of vehicle (e.g., 1% DMSO) as in the test wells.

    • Positive Control: Add assay buffer and a known inhibitor at a concentration expected to give >90% inhibition.

    • Blank (No Enzyme): Add assay buffer, vehicle, and substrate (added in step 4), but no enzyme. This corrects for non-enzymatic substrate degradation.

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution to all wells except the blank.

    • Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the enzyme's optimal temperature.[14] This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.

  • Reaction Initiation:

    • Add the substrate solution to all wells to start the reaction. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[12]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the product formation over time (kinetic assay) or after a fixed incubation period (endpoint assay). The choice depends on the enzyme and the stability of the signal.

Data Analysis
  • Calculate Percentage Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))

  • Plot and Fit the Data:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic fit is common) using software like GraphPad Prism or Origin.[11]

  • Determine IC50:

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition15.2 µM
Hill Slope Steepness of the curve1.1
Goodness of fit0.992

Protocol: Enzyme Kinetic Studies (Mechanism of Action)

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[15]

Principle: The initial reaction velocity is measured at various substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor. By analyzing how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), the mechanism of action can be determined. A common method for visualizing this data is the Lineweaver-Burk (double reciprocal) plot.[16][17][18]

Experimental Workflow

Caption: Workflow for determining the mechanism of inhibition.

Step-by-Step Protocol
  • Experimental Setup:

    • Design a matrix of experiments. You will have several sets of reactions. One set will have no inhibitor. The other sets will each contain a fixed concentration of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50).

    • Within each set, vary the substrate concentration over a wide range (e.g., from 0.2x Km to 10x Km).

  • Run Assays:

    • For each condition in the matrix, perform the enzyme assay as described in the IC50 protocol (pre-incubating enzyme and inhibitor before adding substrate).

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. Ensure you are measuring the linear phase of product formation.[15]

  • Data Analysis:

    • Calculate the reciprocal of the initial velocities (1/V₀) and substrate concentrations (1/[S]).

    • Create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) against 1/[S] (x-axis). You will have a separate line for each inhibitor concentration.

    • Analyze the plot to determine the inhibition type.

Interpreting Lineweaver-Burk Plots

The pattern of the lines on the plot reveals the inhibition mechanism:

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive comp Lines intersect at Y-axis (Vmax unchanged) Km increases noncomp Lines intersect at X-axis (Km unchanged) Vmax decreases uncomp Lines are parallel (Both Vmax and Km decrease)

Caption: Interpretation of Lineweaver-Burk plots for different inhibition types.

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the upper-left quadrant

Example Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To measure the inhibition of acetylcholinesterase (AChE), a common target for drugs treating Alzheimer's disease.

Principle: This colorimetric assay uses acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to thiocholine. The thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[13][19][20][21] The rate of color formation is proportional to AChE activity.

Reagents
  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Enzyme: Acetylcholinesterase (e.g., from electric eel), prepared in buffer to a working concentration (e.g., 0.2 U/mL).

  • Substrate: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water (prepare fresh).

  • Ellman's Reagent: 10 mM DTNB in buffer.

  • Inhibitor: this compound dilutions.

Assay Procedure (96-well plate)
  • Plate Setup: In triplicate, add the following to each well:

    • Test Wells: 140 µL Buffer + 20 µL Inhibitor Dilution + 20 µL DTNB.

    • Control (100% Activity): 140 µL Buffer + 20 µL Vehicle (e.g., 1% DMSO) + 20 µL DTNB.

    • Blank: 160 µL Buffer + 20 µL Vehicle + 20 µL DTNB (no enzyme or substrate yet).

  • Add Enzyme: Add 20 µL of AChE solution to the Test and Control wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of ATChI substrate solution to all wells. The final volume will be 220 µL.

  • Measure Absorbance: Immediately read the absorbance at 412 nm kinetically for 10-15 minutes, taking a reading every minute.

  • Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve. Use these rates to calculate % Inhibition and determine the IC50 as described in Section 3.4.

Conclusion

While this compound is a novel compound without established biological targets, its 2-azetidinone core suggests significant potential as an enzyme inhibitor. The protocols and strategic framework provided in these application notes offer a robust, scientifically-grounded pathway for its characterization. By systematically applying these methods—from unbiased target identification to precise kinetic analysis—researchers can effectively elucidate the compound's potency, selectivity, and mechanism of action, contributing valuable knowledge to the fields of enzymology and drug discovery.

References

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Application Notes & Protocols for the Development of Novel Therapeutic Agents from Azetidinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a four-membered heterocyclic amide that represents one of the most consequential scaffolds in medicinal chemistry.[1][2] Initially immortalized by the discovery of penicillin, its role was long defined by its potent antibacterial activity, achieved through the lethal inhibition of bacterial cell wall biosynthesis.[1][3] However, the unique chemical properties conferred by its inherent ring strain and its capacity for covalent modification have established the azetidinone core as a "privileged scaffold." This allows for the development of therapeutic agents far beyond the realm of antibiotics. Today, azetidinone derivatives are recognized as inhibitors of diverse enzymes, including serine proteases and cholesterol absorption modulators, and show promise as anticancer and antiviral agents.[4][5][6][7] This guide provides researchers and drug development professionals with the foundational principles, strategic synthetic protocols, and robust biological screening methodologies required to explore and develop novel therapeutics from this versatile chemical entity.

The Azetidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the azetidinone ring stems from a combination of its strained four-membered structure and its synthetic tractability.[8] The ring strain makes the amide bond unusually susceptible to nucleophilic attack, a feature masterfully exploited in both its natural antibiotic function and in the design of novel enzyme inhibitors.

Mechanism of Action: Beyond the Bacterial Cell Wall

While the classic mechanism involves the acylation of the active site serine in bacterial Penicillin-Binding Proteins (PBPs), this same reactivity can be directed toward other enzymes.[1] Many human enzymes, particularly serine proteases, are susceptible to a similar mechanism-based inhibition.

The process typically involves a nucleophilic attack by an active site residue (e.g., serine) on the β-lactam carbonyl carbon. This opens the strained ring and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[6] The stability of this intermediate is key; a long reactivation half-life translates to potent, time-dependent inhibition.[6] This principle has been successfully applied to develop inhibitors for human leukocyte elastase (HLE) and cathepsin G.[6][7]

Beyond enzyme inhibition, azetidinones can function through non-covalent mechanisms. The landmark example is Ezetimibe , a cholesterol absorption inhibitor. It functions by binding selectively to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of the small intestine.[9][10] This binding prevents the internalization of the NPC1L1/cholesterol complex, thereby blocking cholesterol uptake from the gut.[11][12]

Strategic Synthesis of Azetidinone Libraries

A successful drug discovery campaign relies on the efficient synthesis of a diverse library of compounds. For azetidinones, the Staudinger [2+2] cycloaddition is the most robust and widely employed method.[13][14][15]

The Staudinger [2+2] Cycloaddition: The Workhorse Reaction

First reported by Hermann Staudinger in 1907, this reaction involves the cycloaddition of a ketene with an imine to form the azetidinone ring.[2][13] Its power lies in its versatility and the ready availability of diverse starting materials (imines and acyl chlorides for in situ ketene generation). The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis vs. trans) can often be controlled by reaction conditions and the geometry of the starting imine.[13][16]

General Synthetic Workflow

The synthesis of an azetidinone library via the Staudinger reaction follows a logical and scalable workflow. The process begins with the selection of diverse building blocks (aldehydes, amines, and acyl chlorides) to generate chemical diversity at the N1, C3, and C4 positions of the final scaffold.

Staudinger_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_finish Processing & Final Product A Diverse Aldehydes Imine 1. Imine Formation (Aldehyde + Amine) A->Imine B Diverse Amines B->Imine C Acyl Chlorides (Ketene Precursors) Staudinger 2. Staudinger Cycloaddition (Imine + Ketene in situ) C->Staudinger Imine->Staudinger Workup 3. Aqueous Workup Staudinger->Workup Purify 4. Purification (Crystallization / Chromatography) Workup->Purify Final Final Azetidinone Library Purify->Final

Caption: General workflow for azetidinone library synthesis.

Protocol 1: General Procedure for the Synthesis of a 3-Chloro-1,4-diarylazetidin-2-one

This protocol describes a representative Staudinger cycloaddition for creating a common azetidinone scaffold, adapted from procedures reported in the literature.[1][4][14] This class of compounds is frequently explored for anticancer and antimicrobial activities.

Rationale: The reaction utilizes an imine (Schiff base) formed from an aromatic aldehyde and an aromatic amine. Chloroacetyl chloride serves as the precursor for the chloroketene, which is generated in situ using a tertiary amine base like triethylamine (Et₃N). Dichloromethane (CH₂Cl₂) is a common solvent as it is relatively inert and effectively solubilizes the reactants. The reaction is typically run at low temperatures to control the reaction rate and minimize side reactions.[13]

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Substituted aromatic amine (1.0 eq)

  • Ethanol (for imine formation)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) (2.0 eq)

  • Chloroacetyl chloride (1.5 eq)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

Part A: Imine (Schiff Base) Synthesis

  • In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq) and the substituted aromatic amine (1.0 eq) in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture. The imine product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Staudinger [2+2] Cycloaddition

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the synthesized imine (1.0 eq) and triethylamine (2.0 eq) in anhydrous CH₂Cl₂.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a dropping funnel, prepare a solution of chloroacetyl chloride (1.5 eq) in anhydrous CH₂Cl₂.

  • Add the chloroacetyl chloride solution dropwise to the imine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure azetidinone.

Designing the Screening Funnel: From Hit to Lead

Once a library of azetidinone derivatives is synthesized, a systematic screening funnel is essential to identify promising candidates efficiently. This involves a series of assays progressing from broad primary screens to more specific secondary and cytotoxicity evaluations.

Screening_Funnel A Synthesized Azetidinone Library B Primary Screen (e.g., Enzyme Inhibition Assay) A->B C Inactive Compounds B->C Discard D Initial Hits B->D Active E Hit Confirmation & Dose-Response (IC₅₀) D->E F Secondary Assay (e.g., Cell-Based Functional Assay) E->F G Cytotoxicity Screen (e.g., MTT Assay) F->G H SAR Analysis & Lead Optimization G->H Prioritize Non-Toxic, Potent Compounds I Lead Candidates H->I

Caption: A tiered screening funnel for hit identification.

Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibition (General)

This protocol provides a general framework for a colorimetric enzyme inhibition assay suitable for HTS, using a β-lactamase enzyme as an example.[17] The principle can be adapted for other enzymes (e.g., proteases) by using their specific chromogenic substrates.

Rationale: The assay uses nitrocefin, a chromogenic cephalosporin. In its intact form, it is yellow. When hydrolyzed by β-lactamase, the β-lactam ring opens, causing a color change to red, which can be measured spectrophotometrically at 490 nm.[17] An effective inhibitor will prevent this hydrolysis, resulting in a lower absorbance reading compared to the uninhibited control. This provides a direct, quantitative measure of enzyme inhibition.

Materials:

  • Purified enzyme (e.g., β-lactamase)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Chromogenic substrate (e.g., Nitrocefin)

  • Azetidinone compound library (dissolved in DMSO)

  • Known inhibitor (positive control, e.g., Clavulanic acid for β-lactamase)

  • DMSO (vehicle control)

  • 96-well or 384-well microplates

Procedure:

  • Plate Layout: Design the plate map to include wells for:

    • Blank: Assay buffer only (for background subtraction).

    • Negative Control (100% Activity): Enzyme + Substrate + DMSO.

    • Positive Control (Max Inhibition): Enzyme + Substrate + Known Inhibitor.

    • Test Wells: Enzyme + Substrate + Test Compound.

  • Compound Addition: Add 1 µL of each test compound solution (typically at a high concentration, e.g., 1 mM in DMSO) to the designated test wells. Add 1 µL of DMSO to control wells.

  • Enzyme Addition: Add 50 µL of the enzyme solution (pre-diluted in assay buffer to an optimal concentration) to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the substrate solution (e.g., nitrocefin in assay buffer) to all wells to start the reaction.

  • Incubation & Measurement: Incubate the plate at a controlled temperature (e.g., 37 °C) for a fixed time (e.g., 30 minutes). Measure the absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank))

    • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits."

Protocol 3: Cytotoxicity and Cell Viability Assessment using the MTT Assay

This protocol is essential for evaluating the anticancer potential of the synthesized compounds or for ruling out general cytotoxicity for compounds intended for other therapeutic areas.[4][18]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to an insoluble purple formazan.[19][21] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of living, metabolically active cells.[22]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)[4][18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)[20]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[23] Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.[23]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[19]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37 °C, allowing the viable cells to convert MTT to formazan crystals.[19]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

Systematic analysis of how structural modifications affect biological activity is the cornerstone of lead optimization. For azetidinones, certain patterns have emerged.

PositionModificationObserved Impact on ActivityTarget ClassReference
N1 Bulky aromatic groupsOften required for potent activity; can influence target selectivity.Various[1]
C3 Electron-withdrawing groups (e.g., -Cl)Can enhance antimicrobial and anticancer activity.Antibacterial, Anticancer[18][24]
C3 Stereochemistry (cis/trans relative to C4)Critically important. Often, one isomer is significantly more active than the other.Serine Proteases, Antibacterial[6][25]
C4 Substituted aryl groupsModulates potency and pharmacokinetic properties. Hydroxyphenyl is key for Ezetimibe.Various[1][9]

Case Study: The Mechanism of Ezetimibe

Ezetimibe is the quintessential example of a successful non-antibiotic azetidinone. Its mechanism is a paradigm for targeted protein inhibition outside of covalent enzyme inactivation. It selectively blocks the NPC1L1 sterol transporter.[10]

Cholesterol in the intestine must be taken up by the NPC1L1 protein. This complex then recruits the clathrin/AP2 machinery to initiate endocytosis, bringing the cholesterol into the enterocyte.[11][12] Ezetimibe binds to a transmembrane loop of NPC1L1, sterically hindering its ability to interact with the clathrin/AP2 complex.[9][11] This effectively halts the internalization process, leaving cholesterol in the intestinal lumen to be excreted.[10] This leads to a significant reduction in LDL-C levels in patients.[26]

Ezetimibe_MoA cluster_lumen Intestinal Lumen cluster_membrane Enterocyte Membrane cluster_cell Enterocyte Cytoplasm Chol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Chol->NPC1L1 binds Clathrin Clathrin / AP2 Complex NPC1L1->Clathrin recruits Endo Endocytosis (Vesicle Formation) Clathrin->Endo Absorp Cholesterol Absorption Endo->Absorp Ezet Ezetimibe Ezet->NPC1L1 binds & blocks

Caption: Mechanism of cholesterol absorption inhibition by Ezetimibe.

Conclusion

The azetidinone scaffold has successfully transitioned from its historical role as an antibacterial agent to a versatile platform for modern drug discovery. Its unique reactivity and synthetic accessibility allow for the creation of diverse chemical libraries. By employing systematic and logical screening funnels, researchers can efficiently probe these libraries against a multitude of biological targets, including enzymes implicated in cancer, inflammation, and viral diseases, as well as protein-protein interactions central to metabolic disorders. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. (n.d.). Google Cloud.
  • The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1. (n.d.). PubMed.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Ezetimibe therapy: mechanism of action and clinical update. (n.d.). PMC - NIH.
  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. (n.d.). JOCPR.
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Drug Synthesis.
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  • Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. (n.d.). Benchchem.
  • MTT (Assay protocol). (2023). Protocols.io.
  • What are NPC1L1 inhibitors and how do they work?. (2024). Patsnap Synapse.
  • What is the mechanism of action of Zetia (ezetimibe)?. (2025). Dr.Oracle.
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  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.
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Application Notes & Protocols: The Staudinger Synthesis for the Preparation of 2-Azetidinones (β-Lactams)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Staudinger [2+2] cycloaddition of a ketene and an imine stands as a cornerstone reaction in organic synthesis for the construction of the 2-azetidinone (β-lactam) ring system.[1][2] This four-membered heterocyclic motif is the pharmacophore of a vast class of antibiotics, including penicillins and cephalosporins, making its efficient synthesis a topic of profound interest for drug discovery and development.[2][3][4] This guide provides an in-depth exploration of the Staudinger synthesis, detailing its underlying mechanism, critical experimental parameters, a robust step-by-step protocol, and key applications relevant to medicinal chemistry professionals.

Reaction Principle and Mechanistic Insights

The Staudinger synthesis is the formal [2+2] cycloaddition between a ketene (R₂C=C=O) and an imine (R₂C=NR') to yield a β-lactam.[1] Discovered by Hermann Staudinger in 1907, this reaction has evolved into one of the most versatile methods for creating this critical heterocyclic scaffold.[1][5]

The Stepwise Mechanism: Contrary to a concerted cycloaddition, extensive experimental and computational studies support a two-step mechanism.[5][6][7]

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the electrophilic central carbon of the ketene.[1][5][6] This step generates a zwitterionic intermediate. The rate of this initial attack is enhanced by electron-donating groups on the imine and electron-withdrawing groups on the ketene.[1][8]

  • Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure to form the thermodynamically stable four-membered ring.[9][10] This step involves the nucleophilic enolate attacking the iminium ion. This ring-closing step is typically the rate-determining and stereochemistry-defining step of the reaction.[11]

Staudinger_Mechanism ketene Ketene plus + ketene->plus imine Imine plus->imine zwitterion Zwitterionic Intermediate imine->zwitterion  Step 1: Nucleophilic Attack beta_lactam β-Lactam zwitterion->beta_lactam  Step 2: Ring Closure (Conrotatory) Staudinger_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_solution 1. Dissolve imine and Et3N in anhydrous CH2Cl2 cool_solution 2. Cool solution to target temperature (e.g., 0 °C) prep_solution->cool_solution add_acyl 3. Add acyl chloride dropwise (in situ ketene generation) cool_solution->add_acyl stir_reaction 4. Stir for 2-12 h Monitor by TLC add_acyl->stir_reaction quench 5. Quench with NaHCO3 (aq) stir_reaction->quench extract 6. Extract with CH2Cl2 quench->extract dry_concentrate 7. Dry organic layer (Na2SO4) & concentrate extract->dry_concentrate purify 8. Purify crude product (Chromatography/Crystallization) dry_concentrate->purify characterize 9. Characterize pure product (NMR, IR, MS) purify->characterize

Caption: Standard experimental workflow for the Staudinger synthesis.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the imine (1.0 eq) and anhydrous dichloromethane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.5 eq).

  • Cooling: Cool the resulting solution to the desired temperature (e.g., 0 °C with an ice bath) with vigorous stirring. [10]3. Ketene Generation and Reaction: Dissolve the acyl chloride (1.2 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred imine/base mixture over 30-60 minutes using a dropping funnel. The slow addition is critical to maintain a low concentration of the ketene and prevent polymerization. [10]4. Reaction Monitoring: Allow the reaction mixture to stir at the chosen temperature. The reaction time can vary from a few hours to overnight. Monitor the consumption of the imine by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the triethylamine hydrochloride salt.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. [10]8. Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [10]9. Characterization: Confirm the structure and stereochemistry of the purified 2-azetidinone using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). [10]

Applications in Drug Development and Medicinal Chemistry

The Staudinger synthesis is not merely an academic curiosity; it is a powerful tool in the pharmaceutical industry.

  • Antibiotics: The reaction was historically pivotal in the first total syntheses of penicillin analogues and remains a key strategy for accessing the core structure of penicillins, cephalosporins, carbapenems, and monobactams. [1][2][3]The continued emergence of antibiotic-resistant bacteria necessitates the development of new β-lactam antibiotics, a challenge the Staudinger synthesis is well-suited to address. [3]* Cholesterol Absorption Inhibitors: Substituted 2-azetidinones, such as Ezetimibe, function as potent inhibitors of cholesterol absorption. The Staudinger reaction provides a convergent route to synthesize libraries of these compounds for structure-activity relationship (SAR) studies. [12]* Synthetic Intermediates: The strained β-lactam ring is a versatile synthetic intermediate. [13]It can be opened selectively to provide access to valuable α- and β-amino acids, peptides, and other complex nitrogen-containing molecules. [13]

Conclusion

For over a century, the Staudinger synthesis has proven to be a reliable and highly adaptable method for preparing 2-azetidinones. [6][14]A thorough understanding of its stepwise mechanism and the influence of key experimental parameters—particularly solvent, temperature, and reactant electronics—empowers researchers to control the reaction's outcome and stereoselectivity. Its continued application in the synthesis of bioactive molecules, most notably β-lactam antibiotics, underscores its enduring importance in modern drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • France, S. (2014). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Staudinger synthesis. Retrieved from [Link]

  • Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925-936. Retrieved from [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. Current Medicinal Chemistry, 11(14), 1837-1872. Retrieved from [Link]

  • Arrieta, A., Lecea, B., & Cossío, F. P. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8). Retrieved from [Link]

  • ResearchGate. (n.d.). General overview of the reaction mechanism for the Staudinger... [Image]. Retrieved from [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578-1579. Retrieved from [Link]

  • Tuba, R. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5976-5988. Retrieved from [Link]

  • Gholipour, B., & Shahraki, M. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19992. Retrieved from [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. Retrieved from [Link]

  • Vicario, J., & Rodríguez-Solla, H. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749-3761. Retrieved from [Link]

  • Grokipedia. (2026). Staudinger synthesis. Retrieved from [Link]

  • Iram, S., Ali, D., & Khan, A. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Medicinal Chemistry, 4(10). Retrieved from [Link]

  • Zavar, S., Zarei, M., & Jarrahpour, A. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Synthetic Communications, 46(24), 2030-2035. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Retrieved from [Link]

  • Raines, R. T., & Bertozzi, C. R. (2016). A novel application of the Staudinger ligation to access neutral cyclic di-nucleotide analog precursors via a divergent method. Organic & Biomolecular Chemistry, 14(33), 7845-7848. Retrieved from [Link]

  • Cacciatore, F. M., Di Giacomo, D., & Montanari, F. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(1), 26. Retrieved from [Link]

  • Kauthale, S. S., & Biyani, K. R. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Journal of the Serbian Chemical Society, 75(12), 1645-1652. Retrieved from [Link]

  • Chang, J., & Guo, Z. (2008). Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. Organic Letters, 10(18), 4069-4072. Retrieved from [Link]

  • Raines, R. T., & Bertozzi, C. R. (2010). A New Drug-Release Method Using the Staudinger Ligation. Angewandte Chemie International Edition, 49(40), 7195-7198. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Retrieved from [Link]

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purification techniques for 1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and theoretical justifications for the purification of this compound, a key heterocyclic building block in synthetic and medicinal chemistry. The structural complexity of this molecule, featuring a strained azetidine ring, a polar ketone, a tertiary amine, and bulky, non-polar diphenylmethyl and gem-dimethyl substituents, necessitates a multi-step purification strategy to achieve high purity. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven methodologies for primary purification via flash column chromatography, final polishing through crystallization, and high-purity assessment using High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an emphasis on the underlying chemical principles to empower scientists to adapt and troubleshoot these methods effectively.

Introduction and Strategic Overview

The azetidine scaffold is a privileged motif in modern drug discovery, appearing in numerous bioactive molecules and natural products.[1] The title compound, this compound, serves as a versatile synthetic intermediate. The purity of such intermediates is paramount, as trace impurities can lead to side reactions, lower yields in subsequent steps, and complicate the isolation and characterization of final products.

This guide outlines a logical and robust workflow for purifying the crude product obtained from synthesis. The primary method involves flash column chromatography to remove the bulk of impurities, followed by crystallization to achieve high crystalline purity. Analytical and preparative HPLC methods are also detailed for purity verification and for obtaining ultra-pure small-scale samples.

Overall Purification Workflow

The recommended purification strategy follows a logical progression from crude material to a highly pure, crystalline solid. Each stage is validated by thin-layer chromatography (TLC) or HPLC to ensure the desired purity is achieved before proceeding.

G crude Crude Synthetic Product tlc_dev TLC Method Development crude->tlc_dev Scout Solvents column Primary Purification: Flash Column Chromatography tlc_dev->column Optimal Eluent tlc_analysis TLC/HPLC Purity Check column->tlc_analysis tlc_analysis->column <95% Pure (Re-purify) crystallization Final Polishing: Crystallization tlc_analysis->crystallization Fractions >95% Pure hplc_final Final Purity & Identity Confirmation (HPLC, NMR, MS) crystallization->hplc_final pure_product Pure Crystalline Product (>99% Purity) hplc_final->pure_product Pass

Caption: Overall purification workflow for this compound.

Physicochemical Properties: The Foundation of Purification Strategy

PropertyValue (Estimated)Implication for Purification
Molecular Formula C₁₈H₁₉NO---
Molecular Weight ~265.35 g/mol Suitable for standard purification techniques.
Appearance Expected to be a pale yellow oil or low-melting solid.[3]The crude product may be non-crystalline, necessitating chromatography before crystallization.
Polarity Moderately polar.The molecule possesses a polar ketone and a tertiary amine, but these are sterically shielded and counterbalanced by the large, non-polar diphenylmethyl and dimethyl groups. This dual character is ideal for normal-phase chromatography.
Solubility Likely soluble in moderately polar organic solvents (DCM, Ethyl Acetate, Ether) and less soluble in non-polar alkanes (Hexane, Heptane).[3]This solubility profile is ideal for normal-phase chromatography and allows for crystallization using an alkane as an anti-solvent.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the cornerstone technique for separating the target compound from reaction byproducts and unreacted starting materials on a gram scale.[4] The method relies on the differential adsorption of compounds onto a polar stationary phase (silica gel) and their elution with a non-polar mobile phase.[5]

Protocol 3.1: TLC Method Development

Before performing a column, it is essential to identify a solvent system that provides good separation using Thin-Layer Chromatography (TLC).[6] The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.2-0.4.[7]

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot Plates: Spot the crude mixture onto at least three different silica gel TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Based on literature for the analogous compound 1-(benzhydryl)azetidin-3-one, a heptane/ethyl acetate system is a highly effective starting point.[3]

  • Analyze: After development, visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate or iodine) to determine the Rf values. Adjust solvent ratios to achieve the target Rf.

Suggested TLC Solvent Systems (Silica Gel)PolarityTypical Starting Ratio (v/v)Observations & Optimization
Heptane / Ethyl AcetateLow to Medium4:1Excellent starting point. [3] Increase ethyl acetate for lower Rf; decrease for higher Rf.
Hexane / Ethyl AcetateLow to Medium4:1A common and effective alternative to the heptane system.[8]
Dichloromethane / MethanolMedium to High20:1Useful if the compound is too polar for acetate/alkane systems. Use methanol sparingly (<10%) to avoid dissolving silica.[8]
Protocol 3.2: Flash Column Chromatography Procedure

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis prep_slurry Prepare Silica Slurry in Non-Polar Solvent pack_col Pack Column prep_slurry->pack_col load_sample Load Sample (Dry Loading Recommended) elute Elute with Solvent System (Isocratic or Gradient) collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine

Caption: Step-by-step workflow for flash column chromatography.

  • Column Preparation: Select an appropriate size column and pack it with silica gel (230-400 mesh) using the "slurry method" with the least polar solvent from your chosen system (e.g., heptane).[5] Ensure the silica bed is compact and level.

  • Sample Loading: For optimal separation, use the "dry loading" method. Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If impurities are close to the product spot, a shallow gradient (slowly increasing the percentage of the polar solvent) can improve separation.

  • Fraction Collection: Collect fractions in test tubes or vials. The number and size of fractions will depend on the scale of the purification.

  • Analysis: Spot every few fractions on a TLC plate. Visualize the plate to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The result should be a concentrated oil or solid, significantly purer than the starting material.

Final Polishing: Recrystallization

Crystallization is a powerful technique for achieving high levels of purity by removing trace impurities that may have co-eluted during chromatography.[9] The process relies on the principle that the target compound will have high solubility in a hot solvent and low solubility in the same solvent when cold, allowing for the formation of a crystal lattice that excludes impurities.

Protocol 4.1: Crystallization Procedure

Based on a procedure for the analogous compound, a single or binary solvent system involving a non-polar alkane is highly effective.[3]

  • Solvent Selection: The purified oil from the chromatography step is the starting material. Hexane or heptane are excellent candidate solvents.

  • Dissolution: Gently warm a minimal amount of the chosen solvent (e.g., heptane) and add it to the vessel containing the purified product until it fully dissolves.

  • Induce Crystallization:

    • Slow Cooling (Recommended): Allow the sealed container to cool slowly to room temperature, then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

    • Anti-Solvent Addition: Alternatively, dissolve the compound in a minimal amount of a more polar solvent (e.g., ethyl acetate) and slowly add a cold anti-solvent (e.g., hexane) until the solution becomes persistently cloudy.[9]

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

High-Purity Analysis and Purification via HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the final purity of the product and can also be used for small-scale preparative purification to obtain analytical-grade material.[10][11] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common method for small organic molecules.[12]

Protocol 5.1: Analytical Reversed-Phase HPLC for Purity Assessment

This method is used to confirm the purity of the final crystalline product.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, providing good resolution.[13]
Mobile Phase A Water + 0.1% Formic AcidFormic acid protonates the azetidine nitrogen, preventing peak tailing.[14]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of both polar impurities and the non-polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe diphenylmethyl group contains aromatic rings that strongly absorb UV light.
Injection Volume 5-10 µLA small volume prevents column overloading.
Protocol 5.2: Scaling to Preparative HPLC

To purify gram-scale quantities with very high purity, the analytical method can be scaled to a preparative system.

  • Scaling Principle: The key is to maintain the separation while increasing the amount of material processed. This involves geometrically scaling the flow rate and injection volume based on the larger diameter of the preparative column.[15]

  • Key Considerations:

    • Solubility: Always verify that the sample is fully soluble in the initial mobile phase composition to prevent it from crashing out on the column.[15]

    • Loading: Perform a loading study on the analytical column to determine the maximum sample load before resolution is lost, then scale this to the preparative column.

    • Fraction Collection: Use a fraction collector triggered by the UV detector signal to isolate the peak corresponding to the pure compound.

    • Post-Processing: Combine the pure fractions and remove the mobile phase solvents via rotary evaporation and/or lyophilization.

Conclusion

The successful purification of this compound is readily achievable through a systematic and well-validated workflow. The combination of flash column chromatography on silica gel using a heptane/ethyl acetate eluent system, followed by recrystallization from a non-polar solvent like hexane, provides an efficient and scalable path to obtaining material of high purity. The purity of the final product should be rigorously confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry to ensure its suitability for downstream applications in research and development.

References

  • Hancu, G., Cîmpoiu, C., & Pătruţ, F. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Advanced Pharmaceutical Bulletin, 2(2), 237–242. [Link]

  • Aapptec. (n.d.). Organic Small Molecule HPLC Columns; C-18 columns. Retrieved from [Link]

  • Hancu, G., Cîmpoiu, C., & Pătruţ, F. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. ResearchGate. [Link]

  • Legrand, T., Chhun, S., Rey, E., et al. (2009). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection. Antimicrobial Agents and Chemotherapy, 53(1), 51-58. [Link]

  • Kurilich, A. C. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291–301. [Link]

  • Patel, B. M., et al. (2011). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 3(12), 2841-2847. [Link]

  • Cojutti, P., et al. (2021). Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. Antibiotics, 10(11), 1369. [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Purification by HPLC. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2009). Column Chromatography. Massachusetts Institute of Technology. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 29(6), 522-531. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. [Link]

  • Woo, S. K., & Toste, F. D. (2010). Oxidative allene amination for the synthesis of azetidin-3-ones. Journal of the American Chemical Society, 132(36), 12552–12554. [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Ye, L., Cui, L., Zhang, G., & Zhang, J. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 49(19), 3290-3293. [Link]

  • Tan, P., & Xiang, J. (2013). Excellent Preparation of Azetidin-3-Ones from Propargylic Alcohols by Gold-Catalysis. Advanced Materials Research, 634-638, 11-14. [Link]

  • CN108822101B. (2021). Method for synthesizing benzhydrylquinuclidinone by Michael addition.
  • Vroemans, R., & Maes, B. U. W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5914-5967. [Link]

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Troubleshooting & Optimization

improving the yield of 1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Service Bulletin

Introduction: Synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

This technical guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions concerning the synthesis of this compound. This compound, a β-lactam derivative, is typically synthesized via the Staudinger ketene-imine cycloaddition.[1] This [2+2] cycloaddition is a powerful method for forming the four-membered azetidinone ring, which is a core structural motif in many important pharmaceutical agents, particularly antibiotics.[2][3] The reaction involves the coupling of an imine (N-benzhydrylimine) with a ketene (dimethylketene), which is generated in situ from isobutyryl chloride and a tertiary amine base.[4]

Achieving a high yield of the target β-lactam requires careful control over reaction conditions to mitigate side reactions and purification challenges. This document is intended for researchers, chemists, and drug development professionals to help navigate and optimize this synthesis.

Core Reaction and Mechanism

The fundamental transformation is the reaction between N-benzhydrylimine and dimethylketene.

N-benzhydrylimine + Dimethylketene → this compound

The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate. The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene.[5][6] The resulting intermediate then undergoes a conrotatory ring closure to form the stable β-lactam ring.[6]

Caption: Staudinger [2+2] cycloaddition mechanism.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low or I've recovered only starting material. What are the primary factors to investigate?

A: Low or no yield is the most common issue and typically points to problems with reagent quality or the generation of the reactive ketene intermediate.

  • Potential Cause 1: Moisture Contamination.

    • Causality: The ketene precursor, isobutyryl chloride, is highly sensitive to moisture and will readily hydrolyze to isobutyric acid. The imine can also hydrolyze back to benzhydrylamine and benzaldehyde. Water contamination will consume your reagents before they can react.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas). Use anhydrous solvents; it is recommended to use freshly distilled solvents or those from a solvent purification system. Handle isobutyryl chloride under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause 2: Inefficient In Situ Ketene Formation.

    • Causality: Dimethylketene is generated by the dehydrohalogenation of isobutyryl chloride with a base, typically triethylamine (Et₃N).[4] If the base is of poor quality, added too slowly, or used in the wrong stoichiometry, ketene generation will be inefficient. The ketene itself is highly reactive and can polymerize if its concentration becomes too high too quickly.

    • Solution:

      • Base Quality: Use freshly distilled triethylamine.

      • Addition Method: The standard procedure involves the slow, dropwise addition of the isobutyryl chloride to a solution of the imine and triethylamine. This maintains a low, steady concentration of the ketene, favoring the reaction with the imine over polymerization.

      • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of both isobutyryl chloride and triethylamine relative to the imine to ensure the reaction goes to completion.

  • Potential Cause 3: Incorrect Reaction Temperature.

    • Causality: The Staudinger reaction is often performed at low temperatures (0 °C to room temperature) to control the reactivity of the ketene and minimize side reactions.[7] Running the reaction at elevated temperatures can accelerate ketene polymerization and other decomposition pathways.

    • Solution: Maintain the reaction temperature at 0 °C during the addition of the acid chloride, and then allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Q2: The reaction seems to work, but I get an intractable oil or a crude solid that is difficult to purify. What should I do?

A: Purification challenges often arise from the primary byproduct of the reaction, triethylamine hydrochloride (Et₃N·HCl), and unreacted starting materials.

  • Potential Cause 1: Triethylamine Hydrochloride Contamination.

    • Causality: The reaction of isobutyryl chloride with triethylamine produces the desired ketene and a stoichiometric amount of Et₃N·HCl salt. This salt often precipitates from nonpolar solvents like dichloromethane or toluene, but it can also trap the product, leading to oily mixtures.

    • Solution:

      • Filtration: After the reaction is complete, filter the reaction mixture to remove the bulk of the precipitated Et₃N·HCl salt. Wash the filtered solid with a small amount of the reaction solvent to recover any trapped product.

      • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl) to remove residual triethylamine, then with saturated sodium bicarbonate solution to neutralize, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

  • Potential Cause 2: Product Oiling Out.

    • Causality: The crude product may be an oil due to impurities.

    • Solution:

      • Column Chromatography: This is the most effective method for purifying oily products. A silica gel column using a gradient solvent system, such as hexane/ethyl acetate, is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.

      • Recrystallization: If a solid can be obtained after chromatography, recrystallization can further enhance purity.[2][8] Test various solvent systems; isopropanol, ethanol, or ethyl acetate/hexane mixtures are good starting points.

Q3: I am observing significant side product formation, confirmed by NMR of the crude material. How can I minimize this?

A: Side products often arise from the self-reaction of the ketene or reactions with contaminants.

  • Causality: Dimethylketene is prone to dimerization, forming a cyclobutanedione derivative, or polymerization. This is especially problematic if the local concentration of the ketene is too high or if the imine is not reactive enough.

  • Solution:

    • Slow Addition: Reiterate the importance of adding the isobutyryl chloride very slowly (e.g., over 1-2 hours via a syringe pump) to a well-stirred solution of the imine and base. This ensures the ketene reacts with the imine as soon as it is formed.

    • Check Imine Purity: Ensure the N-benzhydrylimine starting material is pure and free from the corresponding amine and aldehyde, as these can lead to other side reactions.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of the target compound.

Caption: Experimental workflow for β-Lactam synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add N-benzhydrylimine (1.0 eq).

  • Reagent Addition: Dissolve the imine in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Ketene Generation: Add isobutyryl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 1 hour using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent), observing the disappearance of the imine spot.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated triethylamine hydrochloride. Rinse the pad with a small volume of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20%).

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Summary

Reagent/ParameterMolar Eq.Key Considerations
N-Benzhydrylimine1.0Must be pure and dry.
Isobutyryl Chloride1.1 - 1.5Highly moisture-sensitive. Use a fresh bottle.
Triethylamine (Et₃N)1.1 - 1.5Must be dry. Use freshly distilled.
Solvent-Anhydrous Dichloromethane (DCM) or Toluene.
Temperature-0 °C for addition, then warm to Room Temp.
Reaction Time-12 - 24 hours (monitor by TLC).
Expected Outcome
Yield-60-85% (after purification).
Appearance-White to off-white solid.

Frequently Asked Questions (FAQs)

  • Q: What is the primary role of the diphenylmethyl (benzhydryl) group on the nitrogen?

    • A: The bulky diphenylmethyl group serves as a protecting group for the nitrogen atom. Its steric hindrance can influence the stereochemical outcome of the reaction and it can be removed under specific conditions (e.g., hydrogenolysis) if the free N-H lactam is desired later in a synthetic sequence.

  • Q: Why must the dimethylketene be generated in situ?

    • A: Ketenes are highly reactive and unstable molecules.[4] Dimethylketene, if generated and stored, would rapidly dimerize or polymerize.[9] Generating it in situ at low concentrations ensures it is immediately trapped by the imine, maximizing the yield of the desired cycloaddition product.[6]

  • Q: Can I use a different base, like Diisopropylethylamine (DIPEA) or a proton sponge?

    • A: Yes, other non-nucleophilic tertiary amines can be used. DIPEA (Hünig's base) is often a good alternative as its corresponding hydrochloride salt has better solubility in organic solvents, which can sometimes simplify filtration. However, triethylamine is cost-effective and widely used with proven success for this transformation.[7][8]

  • Q: What are the key spectral features I should look for to confirm product formation?

    • A: The most prominent feature is the β-lactam carbonyl (C=O) stretch in the Infrared (IR) spectrum , which appears at a characteristically high wavenumber, typically between 1720-1760 cm⁻¹. In the ¹H NMR spectrum , you should see the disappearance of the imine C-H proton and the appearance of new signals corresponding to the protons on the azetidinone ring.[8]

References

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls.
  • Synthesis, Characterisation of some 2-azetidinone derivatives from 2,6-diaminopyridine and evaluation of their antimicrobial activity. International Journal of ChemTech Research.
  • Stories from Staudinger: Synthesis of Chiral β-Lactams. Sciforum.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Staudinger synthesis. Wikipedia. Available at: [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research. Available at: [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor.
  • Process for making n-(diphenylmethyl)piperazines. Google Patents.
  • 1-(Diphenylmethyl)azetidin-3-one. PubChem. Available at: [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica.
  • Formation of dimethylketene and methacrolein by reaction of the CH radical with acetone. University of Wollongong Research Online.

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Technical Support Center: Troubleshooting Common Issues in Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing the β-lactam ring, a cornerstone of many critical antibiotics. The synthesis of this strained four-membered ring is often challenging, with issues ranging from low yields to poor stereocontrol.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer robust, validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of the most common route to azetidinones: the Staudinger [2+2] cycloaddition.

Q1: What is the Staudinger cycloaddition for azetidinone synthesis?

The Staudinger cycloaddition, first reported by Hermann Staudinger in 1907, is a [2+2] cycloaddition reaction between a ketene and an imine that produces a β-lactam (2-azetidinone).[2][3] It has become one of the most versatile and widely used methods for constructing this critical heterocyclic motif due to its reliability and stereocontrol potential.[4][5]

Q2: What is the accepted mechanism for the Staudinger cycloaddition?

The reaction is not a concerted process but rather a two-step mechanism.[6][7]

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sp²-hybridized nitrogen atom of the imine on the central sp-hybridized carbon atom of the ketene.[6][8]

  • Ring Closure: This attack forms a zwitterionic intermediate. This intermediate then undergoes a 4-electron conrotatory electrocyclization to form the C3–C4 bond, yielding the final four-membered β-lactam ring.[6][9]

The mechanism is visualized in the diagram below.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Closure Ketene Ketene (R1,R2-C=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine N attacks Ketene C=O Imine Imine (R3-CH=N-R4) Zwitterion2 Zwitterionic Intermediate BetaLactam β-Lactam Product Zwitterion2->BetaLactam Conrotatory Electrocyclization G cluster_reagents Possible Reagent Issues cluster_conditions Possible Condition Issues cluster_ketene Possible Ketene Issues Start Low / No Yield CheckReagents Check Reagent Purity & Dryness Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Reagents OK ImineHydrolysis Imine Hydrolysis? CheckReagents->ImineHydrolysis Moisture Suspected CheckKetene Verify Ketene Generation CheckConditions->CheckKetene Conditions OK Sterics Steric Hindrance? CheckConditions->Sterics Slow Reaction KetenePolymer Ketene Polymerization? CheckKetene->KetenePolymer Byproducts Observed SolveHydrolysis Solution: Rigorously dry all solvents and reagents. Run under inert atmosphere. ImineHydrolysis->SolveHydrolysis SolveSterics Solution: Use less bulky substituents if possible. Increase reaction time/temp. Sterics->SolveSterics SolvePolymer Solution: Add acyl chloride slowly to imine/base mixture. Keep temperature low. KetenePolymer->SolvePolymer

Caption: Troubleshooting workflow for low β-lactam yield.

Q: My reaction is not producing any product. What should I check first?

A: Start with your starting materials and setup.

  • Cause: The most common culprit is moisture . Imines readily hydrolyze in the presence of water, and water can also react with the acyl chloride or ketene. [3]* Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or from calcium hydride for dichloromethane). All starting materials, including the imine and the tertiary amine base, should be anhydrous.

Protocol 1: Rigorous Drying of Solvents and Reagents
  • Glassware: Oven-dry all glassware at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvents: Use a solvent purification system or distill solvents from appropriate drying agents immediately before use. Store over molecular sieves (3Å or 4Å).

  • Reagents:

    • Imines: If the imine is a solid, dry it under high vacuum for several hours. If it is an oil, ensure it was prepared under anhydrous conditions.

    • Tertiary Amines (e.g., Triethylamine): Distill from calcium hydride and store under an inert atmosphere over potassium hydroxide pellets.

Q: My yield is low despite using dry conditions. What's next?

A: Evaluate the reactivity of your substrates and the ketene generation step.

  • Cause 1: Inefficient Ketene Generation. The ketene is typically generated in situ from an acyl chloride and a tertiary amine base. [5]If the base is not strong enough or is sterically hindered, ketene formation will be slow, favoring side reactions.

    • Solution: Ensure you are using at least a stoichiometric amount of a suitable tertiary amine like triethylamine. For less reactive acyl chlorides, a stronger, non-nucleophilic base might be considered. The order of addition is also critical: slowly adding the acyl chloride to a solution of the imine and base often minimizes ketene self-condensation. [10]

  • Cause 2: Low Reactivity. Electronic and steric factors heavily influence the reaction rate. [3] * Electronic Effects: Electron-withdrawing groups on the ketene and electron-donating groups on the imine generally accelerate the initial nucleophilic attack. [3] * Steric Hindrance: Bulky substituents on either the imine or the ketene can significantly slow down or prevent the reaction.

    • Solution: If sterics are a suspected issue, you may need to increase the reaction temperature or use a less hindered analogue if the synthesis allows. If electronic effects are the problem, modification of the substituents may be necessary.

Problem 2: Incorrect Stereochemistry (Poor cis/trans Selectivity)

Controlling the diastereoselectivity is often the primary challenge after achieving a reasonable yield.

Q: My reaction is giving a mixture of cis and trans isomers. How can I improve selectivity?

A: Control of stereochemistry is a delicate balance of solvent, temperature, and substrate geometry.

  • Cause 1: Imine Isomerization. The starting (E)/(Z) ratio of your imine may not be pure, or it may be isomerizing under the reaction conditions. The energy barrier for this isomerization can sometimes be accessible at reaction temperature. [8][9] * Solution: Characterize the stereochemistry of your imine before the reaction (e.g., by NOE NMR spectroscopy). Purify the imine to obtain a single isomer if possible. Running the reaction at a lower temperature can often suppress this isomerization. [3]

  • Cause 2: Zwitterion Isomerization. The zwitterionic intermediate can, in some cases, have a long enough lifetime to allow for rotation around the newly formed N1-C4 bond before ring closure. This rotation erodes the stereochemical information from the starting imine and typically favors the formation of the thermodynamically more stable trans product. [6] * Solution: Conditions that accelerate the rate of ring closure relative to bond rotation are key. Using more polar solvents can sometimes stabilize the zwitterion, but the effect is system-dependent. Lower temperatures generally disfavor isomerization pathways.

  • Cause 3: Solvent and Temperature Effects. These two parameters are your primary tools for optimizing selectivity. Their effects are often intertwined.

Table 1: Effect of Reaction Parameters on Stereoselectivity
ParameterGeneral Effect on StereoselectivityRationale
Temperature Lower temperatures (e.g., -78°C to 0°C) often favor the cis isomer (kinetic product). [3]At lower temperatures, isomerization pathways for both the imine and the zwitterionic intermediate are suppressed. The reaction follows the path of lowest activation energy, which often leads to the cis product from an (E)-imine. [6]
Higher temperatures (e.g., refluxing toluene) can increase the proportion of the trans isomer. [3]Higher thermal energy allows the system to overcome the activation barrier for isomerization to the more thermodynamically stable trans product. [6]
Solvent Non-polar solvents (e.g., Toluene, Hexane) often favor cis selectivity. [3]Less stabilization of the polar zwitterionic intermediate may lead to faster ring closure, preserving the initial stereochemistry.
Polar aprotic solvents (e.g., Dichloromethane, Acetonitrile) can lead to mixtures or favor trans isomers. [9]These solvents can stabilize the zwitterionic intermediate, potentially increasing its lifetime and allowing for isomerization before ring closure.
Problem 3: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum requires careful diagnosis.

Q: I see a significant amount of a white precipitate that is not my product. What is it?

A: This is very likely a urea byproduct or a tertiary amine salt.

  • Cause: If there is trace moisture in the reaction, the ketene precursor (acyl chloride) or the ketene itself can react with it. The acyl chloride forms a carboxylic acid, which is neutralized by the amine base to form a salt. More problematically, isocyanates (a related class of reactants for β-lactam synthesis) or ketenes can react with water to ultimately form amines, which then react with another equivalent of the electrophile to form ureas. [11]The triethylammonium chloride salt formed during ketene generation is also a common precipitate.

  • Solution: The primary solution is preventative: ensure rigorously anhydrous conditions as described in Problem 1 . During workup, most amine salts can be removed with an aqueous wash. Urea byproducts are often insoluble in common organic solvents and can be removed by filtration.

Table 2: Common Byproducts and Their Diagnostic Features
ByproductFormation ConditionDiagnostic Clues (TLC/NMR/IR)
Ketene Dimer/Polymer High ketene concentration, high temp.Complex mixture on TLC/NMR. May show characteristic C=O stretches in IR.
Amine Hydrochloride Salt Standard reaction condition.White, salt-like precipitate. Soluble in water.
Urea Derivative Presence of moisture.Insoluble white precipitate. Strong C=O stretch in IR (~1640 cm⁻¹).
Dihydropyridinone Use of α,β-unsaturated imines/ketenes.Different Rf on TLC. NMR will show signals consistent with a six-membered ring and loss of the β-lactam protons.
Problem 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure β-lactam can be tricky due to its inherent reactivity.

Q: My β-lactam product seems to be decomposing during column chromatography or workup. How can I prevent this?

A: The β-lactam ring is strained and susceptible to hydrolysis, particularly under acidic or basic conditions. [2][12]

  • Cause 1: Hydrolysis during Workup. Aqueous workups, especially if not pH-neutral, can lead to ring-opening. The presence of residual base (e.g., triethylamine) or acid can catalyze this decomposition. [12][13]* Cause 2: Decomposition on Silica Gel. Silica gel is slightly acidic and can be sufficient to degrade sensitive β-lactams during column chromatography.

  • Solution: Follow a carefully designed workup and purification protocol.

Protocol 2: Workup and Purification to Minimize β-Lactam Hydrolysis
  • Quenching: Quench the reaction carefully, preferably with a neutral or weakly acidic solution like saturated aqueous ammonium chloride. Avoid strong acids or bases.

  • Aqueous Wash: Wash the organic layer sequentially with dilute, cold acid (e.g., 1% HCl) to remove the amine base, followed by saturated sodium bicarbonate to neutralize the acid, and finally with brine. Perform all washes quickly and at low temperatures (e.g., in an ice bath).

  • Drying and Concentration: Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution at reduced pressure without excessive heating (rotary evaporation water bath < 30°C).

  • Chromatography:

    • If decomposition on silica is suspected, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1%) in the eluent and then packing the column.

    • Alternatively, use a less acidic stationary phase like alumina (neutral or basic) or consider purification by recrystallization if the product is crystalline.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2008). The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Angewandte Chemie International Edition, 47(32), 5444-5446. [Link]

  • Cossío, F. P., Arrieta, A., & de Lera, A. R. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Accounts of chemical research, 41(8), 925–936. [Link]

  • Arrieta, A., & Cossío, F. P. (2003). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry, 68(18), 7044-7051. [Link]

  • Sordo, J. A., & Sordo, T. L. (2001). Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. ResearchGate. [Link]

  • Orozco-Gonzalez, Y., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances. [Link]

  • Wang, D., et al. (2018). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. [Link]

  • Palomo, C., & Oiarbide, M. (2018). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. [Link]

  • ResearchGate. (n.d.). Azetidinones synthesis from direct cyclization of amino acids. ResearchGate. [Link]

  • Kober, R., & Niessner, R. (2021). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. Molecules, 26(15), 4646. [Link]

  • Palomo, C., & Oiarbide, M. (2018). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-27. [Link]

  • Cordero, F. M., Giomi, D., & Machetti, F. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(19), 6649. [Link]

  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3329-3343. [Link]

  • Sheehan, J. C., & Corey, E. J. (1953). The Synthesis of β-Lactams. Organic Reactions. [Link]

  • Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(38), 6842-6854. [Link]

  • Zhang, Y., et al. (2021). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. Molecules, 26(19), 5779. [Link]

  • Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(19), 5897. [Link]

  • Kumar, S., & Kumar, A. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 162-170. [Link]

  • Hadi, T. H., et al. (2022). Extraction and Purification of Intracellular Beta-Lactamase from Proteus mirabilis. Journal of Pharmaceutical Negative Results, 13(4), 1288-1294. [Link]

  • Cordero, F. M., Giomi, D., & Machetti, F. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. [Link]

  • Gupta, R. R. (Ed.). (2005). Heterocyclic Chemistry: Plenary lectures presented at the fifth international congress on heterocyclic chemistry held in Ljubljana, Yugoslavia, July 1975. Elsevier.
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Technical Support Center: Optimization of Reaction Conditions for Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of azetidinone (β-lactam) derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into one of the most versatile methods for β-lactam construction: the Staudinger [2+2] ketene-imine cycloaddition. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of azetidinone derivatives, focusing on the Staudinger reaction.

Q1: What is the accepted mechanism for the Staudinger [2+2] cycloaddition?

A1: While often depicted as a concerted [2+2] cycloaddition, extensive experimental and computational studies support a stepwise mechanism.[1] The reaction proceeds through two key steps:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the central carbonyl carbon of the ketene.[2][3] This forms a zwitterionic intermediate.[1][4]

  • Conrotatory Ring Closure: This zwitterionic intermediate then undergoes an intramolecular, conrotatory electrocyclization to form the strained four-membered β-lactam ring.[1][3] The stereochemical outcome of the reaction is determined at this stage.[4][5]

Q2: What are the primary factors that influence the stereochemical outcome (cis/trans selectivity)?

A2: The diastereoselectivity of the Staudinger reaction is not arbitrary; it is a direct consequence of the stability and lifetime of the zwitterionic intermediate. The key factors you can control are:

  • Solvent Polarity: This is one of the most critical parameters. Non-polar solvents favor the cis isomer, while polar solvents promote the trans isomer.[5]

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled cis product, whereas higher temperatures can allow for equilibration to the thermodynamically more stable intermediate that leads to the trans product.[5][6]

  • Substituent Electronic Effects: The electronic nature of the substituents on both the imine and the ketene precursor influences the rate of ring closure versus the rate of bond rotation in the intermediate.[4]

  • Order of Reagent Addition: The sequence in which you add the reagents can affect the concentration of intermediates and, consequently, the diastereomeric ratio.[5][6]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The primary competing reactions in a Staudinger synthesis are:

  • Ketene Polymerization/Dimerization: Ketenes, especially those that are less substituted, are highly reactive and can self-condense.[3] This is minimized by generating the ketene in situ at low temperatures in the presence of the imine, ensuring it is trapped as it forms.

  • Imine Hydrolysis: Imines can be sensitive to moisture, hydrolyzing back to the parent aldehyde/ketone and amine.[3] Ensuring strictly anhydrous reaction conditions is paramount.

  • [4+2] Cycloaddition: If you are using α,β-unsaturated imines or ketenes, a competing [4+2] cycloaddition (Diels-Alder type) can occur, leading to dihydropyridinones instead of the desired β-lactam.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of azetidinones.

Problem 1: Low or No Yield of the Desired β-Lactam

This is the most frequent challenge, often stemming from the inherent instability of the ketene intermediate or the reactivity of the starting materials.

Potential CauseTroubleshooting SuggestionRationale
Ketene Instability Generate the ketene in situ by adding the acyl chloride dropwise to a cooled solution (−78 °C to 0 °C) containing the imine and base.[7][8]Ketenes are prone to polymerization.[3] Slow, low-temperature addition ensures the ketene is generated in low concentrations and is trapped by the imine before it can self-react.
Moisture in Reaction Flame-dry all glassware before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[7]Water will hydrolyze the acyl chloride, quench the base, and hydrolyze the imine starting material, effectively shutting down the desired reaction pathway.[3]
Unreactive Starting Materials Modify the electronic properties of your substrates. For the imine, consider adding electron-withdrawing groups. For the ketene precursor, use electron-withdrawing groups.[3][4]The initial step is a nucleophilic attack of the imine on the ketene.[2] Electron-withdrawing groups on the imine make it more electrophilic, while electron-donating groups on the ketene reduce its electrophilicity, slowing the reaction.
Steric Hindrance Evaluate the steric bulk of substituents near the reacting centers (C=N of the imine, C=C=O of the ketene). If possible, use less sterically demanding starting materials.[3]Large, bulky groups can physically block the approach of the imine and ketene, preventing the initial C-N bond formation.
Problem 2: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)

Controlling the C3/C4 stereochemistry is crucial for biological activity and is highly dependent on reaction conditions.

Potential CauseTroubleshooting SuggestionRationale
Inappropriate Solvent Polarity To favor the cis isomer , switch to a non-polar solvent like toluene or benzene. To favor the trans isomer , use a polar aprotic solvent like dichloromethane (DCM) or acetonitrile.[5][6]Polar solvents stabilize the charged zwitterionic intermediate, extending its lifetime. This allows for rotation around the newly formed C-N bond to the thermodynamically more stable conformation, which leads to the trans product. Non-polar solvents do not offer this stabilization, leading to a rapid, kinetically controlled ring closure to the cis product.[5]
Reaction Temperature Not Optimized For cis selectivity , run the reaction at lower temperatures (e.g., -78 °C to 0 °C). For trans selectivity , higher temperatures (room temperature to reflux) may be beneficial.[5][9]Lower temperatures favor the kinetic product (cis), as there is insufficient thermal energy for the intermediate to overcome the rotational barrier to form the thermodynamic product (trans).
Suboptimal Base The choice of tertiary amine base (e.g., triethylamine vs. N-methylmorpholine) can influence selectivity. Screen different bases.[6][10]The base is not just a proton scavenger; its interaction with the acyl chloride to form the ketene can influence the local environment and the subsequent stereochemical course of the cycloaddition.
Imine Geometry The geometry of the starting imine can influence the outcome, with (E)-imines generally favoring cis-β-lactams.[9] Ensure your imine is isomerically pure if possible.The initial nucleophilic attack establishes a specific orientation in the zwitterionic intermediate. While rotation is possible, the starting geometry of the imine biases the initial conformation, influencing the final product ratio.
Visualizations and Data
Staudinger Reaction Mechanism & Stereoselectivity

The diagram below illustrates the stepwise mechanism of the Staudinger cycloaddition. The key to controlling diastereoselectivity lies in influencing the equilibrium between the initial zwitterionic intermediate (precursor to the cis product) and its isomerized, more stable conformer (precursor to the trans product).

Staudinger_Mechanism cluster_start Reactants cluster_intermediate Zwitterionic Intermediate Control Point cluster_product Products Imine Imine (R1-CH=N-R2) Zwitter_cis Intermediate A (Kinetic) Imine->Zwitter_cis Nucleophilic Attack Ketene Ketene (R3R4C=C=O) Zwitter_trans Intermediate B (Thermodynamic) Zwitter_cis->Zwitter_trans Isomerization (favored in polar solvents, higher temp.) cis_Lactam cis-β-Lactam Zwitter_cis->cis_Lactam Fast Ring Closure (favored in non-polar solvents, low temp.) trans_Lactam trans-β-Lactam Zwitter_trans->trans_Lactam Ring Closure

Caption: Mechanism of the Staudinger cycloaddition and factors influencing stereoselectivity.

Troubleshooting Workflow: Low Product Yield

Use this decision tree to diagnose and solve issues related to low reaction yields.

Troubleshooting_Yield Start Start: Low β-Lactam Yield Check_Conditions Check Reaction Conditions: Anhydrous? Inert Atmosphere? Start->Check_Conditions Check_Reagents Check Reagent Purity: Imine pure? Acyl Chloride fresh? Check_Conditions->Check_Reagents Yes Fix_Conditions Action: Dry solvents/reagents, flame-dry glassware, use N2/Ar. Check_Conditions->Fix_Conditions No Check_Temp Review Reaction Temperature and Addition Rate Check_Reagents->Check_Temp Yes Fix_Reagents Action: Purify imine (recrystallize), distill acyl chloride. Check_Reagents->Fix_Reagents No Check_Sterics Assess Steric Hindrance Check_Temp->Check_Sterics Optimal Fix_Temp Action: Lower temperature (-78°C), add acyl chloride dropwise. Check_Temp->Fix_Temp Suboptimal Fix_Sterics Action: Redesign synthesis with less bulky substrates. Check_Sterics->Fix_Sterics High

Caption: A logical workflow for troubleshooting low yields in β-lactam synthesis.

Table 1: Effect of Solvent and Temperature on Diastereoselectivity

This table summarizes general trends observed in the Staudinger cycloaddition. Optimal conditions will be substrate-dependent.

ParameterConditionPredominant IsomerRationaleReferences
Solvent Non-polar (e.g., Toluene, Benzene)cis Favors rapid, kinetically controlled ring closure.[5][10]
Polar Aprotic (e.g., DCM, MeCN)trans Stabilizes the zwitterionic intermediate, allowing isomerization to the thermodynamic product.[5][6]
Temperature Low (-78 °C to 0 °C)cis Favors the kinetic product by minimizing intermediate isomerization.[5][9]
High (RT to Reflux)trans Provides energy to overcome the rotational barrier, favoring the thermodynamic product.[6]
Experimental Protocol: General Procedure for Diastereoselective Azetidinone Synthesis

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

1. Imine Formation (if not pre-synthesized): a. In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in an appropriate anhydrous solvent (e.g., DCM, Toluene). b. Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir the mixture at room temperature. c. Monitor the reaction by TLC or ¹H NMR until imine formation is complete. d. Filter off the drying agent. The resulting solution of the imine is typically used directly in the next step.

2. Ketene Generation and [2+2] Cycloaddition: a. Transfer the anhydrous imine solution to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and dropping funnel. b. Cool the solution to the desired temperature (e.g., 0 °C for potential cis selectivity, or room temperature for trans).[5] c. To this stirred solution, add the tertiary amine base (e.g., triethylamine, 1.2-1.5 equiv). d. Add the acyl chloride (1.1 equiv), dissolved in a small amount of the anhydrous reaction solvent, dropwise via the dropping funnel over 15-30 minutes. Maintain the internal temperature throughout the addition.

3. Reaction Monitoring and Workup: a. Allow the reaction to stir at the chosen temperature and monitor its progress by TLC until the limiting reagent is consumed. b. Quench the reaction by adding a saturated aqueous solution of NH₄Cl or NaHCO₃. c. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. d. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification and Analysis: a. Purify the crude residue by flash column chromatography on silica gel or by recrystallization.[11] b. Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. c. Determine the diastereomeric ratio (cis/trans) from the ¹H NMR spectrum by analyzing the coupling constants (J) between the C3-H and C4-H protons. Generally, cis isomers have larger coupling constants (J ≈ 5 Hz) while trans isomers have smaller ones (J < 3 Hz).[9]

References
  • Al-Anee, M. H. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). A REVIEW ON 2-AZETEDINONES. ResearchGate. [Link]

  • Grokipedia. (2026). Staudinger synthesis. Grokipedia. [Link]

  • ResearchGate. (2025). General overview of the reaction mechanism for the Staudinger synthesis... ResearchGate. [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. Wikipedia. [Link]

  • Cossío, F. P., et al. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925–936. [Link]

  • Salunkhe, D. S., & Piste, P. B. (2014). A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(3), 666-689. [Link]

  • International Journal of Current Research and Review. (2019). Synthesis and biological study of Azetidinone derivatives. ijcrr.info. [Link]

  • TIJER. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER. [Link]

  • Radosevich, A. T., et al. (2019). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society, 141(25), 9779–9784. [Link]

  • Journal of the American Chemical Society. (2019). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. ACS Publications. [Link]

  • Banik, B. K., et al. (n.d.). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate. [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

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stability issues of 1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE in biological media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered in biological media. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

Introduction: Understanding the Stability Challenges

This compound is a molecule of interest with a core azetidinone, or β-lactam, ring. This four-membered ring is subject to significant ring strain, making the amide bond within it more susceptible to nucleophilic attack and subsequent hydrolysis compared to acyclic amides.[1] This inherent reactivity is a critical consideration when working with this compound in aqueous biological media.

Furthermore, the bulky, lipophilic N-diphenylmethyl (benzhydryl) group and the gem-dimethyl substitution at the C2 position influence the compound's physicochemical properties. While the gem-dimethyl groups may offer some steric hindrance to enzymatic attack, the overall lipophilicity can lead to poor aqueous solubility, a major challenge in biological assays.[2]

This guide will address the primary stability concerns for this compound:

  • Solubility and Precipitation: Due to its lipophilic nature.

  • Chemical Stability: Primarily hydrolysis of the β-lactam ring.

  • Metabolic Stability: Enzymatic degradation in biological matrices like plasma and liver microsomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Compound Precipitation in Aqueous Buffers and Cell Culture Media

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening?

A: This is a common issue for lipophilic compounds.[3] While this compound may be soluble in 100% DMSO, its solubility can decrease dramatically when diluted into an aqueous buffer. This "crashing out" occurs because the aqueous medium cannot effectively solvate the lipophilic molecule.[3]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize its effect on the biological system and on compound solubility.[4]

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the pre-warmed aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[4]

  • Use of Surfactants or Co-solvents: In some acellular assays, the inclusion of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility. However, their compatibility with your specific assay must be validated.[5]

  • Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility. This is a more advanced formulation strategy that may be considered.[6]

Q2: I'm observing compound crystallization in my multi-day cell-based assay. What can I do?

A: Crystallization during longer incubation times can be due to a combination of factors, including the compound's low thermodynamic solubility and evaporation from the wells of the culture plate.[7]

Troubleshooting Steps:

  • Confirm Maximum Soluble Concentration: Before starting a multi-day experiment, determine the maximum concentration of the compound that remains soluble in your specific cell culture medium over the longest time point of your assay.

  • Minimize Evaporation: Use plates with tight-fitting lids, and consider filling the outer wells of the plate with sterile PBS or water to create a humidified environment. This "edge effect" can significantly impact wells on the periphery of the plate.[7]

  • Replenish Media: If your experimental design allows, consider a partial or full media change during the incubation period to replenish the compound and maintain its concentration.

Issue 2: Chemical Instability and Degradation

Q3: I suspect my compound is degrading in the assay medium. What are the likely degradation pathways?

A: The primary non-metabolic degradation pathway for this compound in biological media is likely the hydrolysis of the β-lactam ring. This can be catalyzed by acidic or basic conditions and elevated temperatures.[8][9]

Diagram: Proposed Hydrolytic Degradation of this compound

G Compound This compound Hydrolyzed β-Amino Acid Product (Ring-Opened) Compound->Hydrolyzed H₂O (Acid or Base Catalyzed)

Caption: Proposed hydrolytic ring-opening of the azetidinone.

Troubleshooting Steps:

  • pH Control: Ensure your assay buffer is maintained at a stable pH, ideally close to physiological pH (7.4), unless your experimental conditions require otherwise. Be aware that cell metabolism can alter the pH of culture media over time.[4]

  • Temperature Control: Perform experiments at a consistent and appropriate temperature. Avoid unnecessary exposure of the compound to elevated temperatures.[10]

  • Fresh Stock Solutions: Prepare fresh stock solutions of the compound regularly and store them appropriately (typically at -20°C or -80°C in a suitable solvent like DMSO).

Issue 3: Metabolic Instability

Q4: My compound shows low recovery in plasma or liver microsome assays. What could be the cause?

A: Low recovery in these assays suggests that this compound may be subject to enzymatic degradation. The two primary mechanisms to consider are:

  • Hydrolysis by Esterases: Plasma and liver microsomes contain various esterases that can hydrolyze the amide bond in the β-lactam ring.

  • Oxidation by Cytochrome P450 (CYP) Enzymes: The diphenylmethyl group and other positions on the molecule could be susceptible to oxidation by CYP enzymes present in liver microsomes.[11]

Diagram: Potential Metabolic Pathways

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Compound This compound Hydrolyzed Ring-Opened Metabolite Compound->Hydrolyzed Esterases Oxidized Oxidized Metabolite (e.g., hydroxylated) Compound->Oxidized CYP450s (NADPH-dependent) Conjugated Conjugated Metabolite (e.g., glucuronide, sulfate) Oxidized->Conjugated UGTs, SULTs

Caption: Potential Phase I and Phase II metabolic pathways.

Troubleshooting Steps:

  • Include Controls: In metabolic stability assays, always include a control sample without the NADPH regenerating system (for microsomal assays) to distinguish between CYP-mediated metabolism and other degradation pathways.[12] A heat-inactivated microsome control can also be used.

  • Time-Dependent Studies: Measure the disappearance of the parent compound at multiple time points to determine the rate of metabolism.

  • Metabolite Identification: If significant metabolism is observed, consider using LC-MS/MS to identify the major metabolites. This can provide valuable information about the metabolic liabilities of the molecule.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the stability of this compound.

Protocol 1: Aqueous Solubility Assessment

Objective: To determine the kinetic solubility of the compound in a specific biological buffer.

Materials:

  • This compound

  • 100% DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plates (clear bottom for visual inspection, or UV-transparent for plate reader analysis)

  • Multichannel pipette

  • Plate reader with nephelometry or absorbance reading capabilities

Methodology:

  • Prepare Compound Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create Serial Dilutions in DMSO: In a 96-well plate, create a 2-fold serial dilution of the 10 mM stock in DMSO.

  • Prepare Assay Plate: In a separate 96-well plate, add 198 µL of the assay buffer to each well.

  • Initiate Precipitation: Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate. This will create a 1:100 dilution with a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate gently and incubate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Analysis:

    • Visual Inspection: Check for any visible precipitate.

    • Instrumental Analysis: Read the plate on a nephelometer to measure light scattering or at a wavelength where the compound does not absorb (e.g., 650 nm) to detect turbidity. The highest concentration that does not show a significant increase in signal compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the compound in human plasma over time.

Materials:

  • This compound

  • Pooled human plasma (heparinized)

  • Acetonitrile (ice-cold, containing an internal standard)

  • Water bath or incubator at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Prepare Compound Spiking Solution: Prepare a spiking solution of the compound in a minimal amount of organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • Pre-warm an aliquot of human plasma to 37°C.

    • Spike the compound into the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard to precipitate the plasma proteins and stop any enzymatic reactions.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the percentage of the compound remaining versus time. From this, you can calculate the half-life (t½) of the compound in plasma.

Protocol 3: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of the compound using human liver microsomes.

Materials:

  • This compound

  • Human liver microsomes (pooled)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, containing an internal standard)

  • Water bath or incubator at 37°C

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Prepare Incubation Mixture:

    • In a tube on ice, prepare a master mix containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).

    • Prepare a separate set of tubes for a negative control without the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the tubes (add buffer to the negative control tubes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

  • Quench Reaction: Stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Process the samples as described in the plasma stability assay (vortex, centrifuge, collect supernatant).

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life and intrinsic clearance (CLint).[13]

Data Presentation

For clear interpretation, experimental results should be tabulated.

Table 1: Example Aqueous Solubility Data

Concentration (µM)Visual ObservationNephelometry Reading (NTU)
100Precipitate550
50Precipitate480
25Clear55
12.5Clear52
6.25Clear50
Buffer ControlClear51

Table 2: Example Plasma Stability Data

Time (min)% Compound Remaining
0100
1585
3072
6051
12024

References

  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • García-Soto, M. J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(9), 743-747.
  • Wei, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 2078, 353-359.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Wei, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. PubMed. Retrieved from [Link]

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  • Zhang, Y., et al. (2015). Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma.
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  • Greko, C., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(5), e02324-20.
  • Starr, J. T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1586-1591.
  • Guidechem. (n.d.). 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine 133891-73-3 wiki.
  • Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 778-785.
  • Vancompernolle, F., et al. (2002). Comparative Stability Studies of Antipseudomonal ß-Lactams for Potential Administration through Portable Elastomeric Pumps (Home Therapy for Cystic Fibrosis Patients) and Motor-Operated Syringes (Intensive Care Units). Antimicrobial Agents and Chemotherapy, 46(8), 2327-2332.
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Stevenson, K., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198.
  • Stevenson, K., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Stanimirova, I., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Chemistry, 4, 14.
  • Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88.
  • Singh, R., & Pal, D. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218.
  • Saroj, Y., et al. (2022). An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes. Frontiers in Microbiology, 13, 821019.
  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Mohiuddin, T. F., et al. (1995). Kinetics of the silver ion-promoted hydrolysis of 2-methyl-2-(substituted phenyl)-1,3-dithianes in 10% dioxane–water mixtures. Implications for cyclic acetal hydrolysis catalysed by hydrogen ions. Journal of the Chemical Society, Perkin Transactions 2, (1), 163-166.
  • Aktaş, N., et al. (2014). Enzymatic degradation of azo dyes using three macrophyte species: Arundo donax , Typha angustifolia and Phragmites australis. Applied Biochemistry and Biotechnology, 172(4), 1945-1956.
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one.
  • Stevenson, K., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv.
  • ChemicalBook. (n.d.). 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate.

Sources

Technical Support Center: Purification of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this β-lactam intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven solutions to specific experimental issues.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield After Column Chromatography

Question: I performed silica gel column chromatography on my crude reaction mixture, but I'm getting very low yields, or in some cases, no product in the collected fractions. What could be the issue?

Answer:

This is a common and frustrating issue that can often be attributed to the inherent instability of the β-lactam ring, especially on silica gel, which is acidic in nature. The four-membered ring is highly strained and susceptible to hydrolysis.

Probable Causes & Solutions:

  • Prolonged Exposure to Silica Gel: The longer your compound remains on the column, the greater the chance of degradation.

    • Solution: Increase the speed of your chromatography. You can achieve this by using a slightly more polar solvent system to hasten elution, or by applying positive pressure (flash chromatography). A detailed protocol for flash chromatography is provided below.

  • Inappropriate Solvent System: An incorrect solvent system can lead to poor separation or irreversible adsorption of the product onto the silica.

    • Solution: A recommended starting point for the eluent is a mixture of heptane and ethyl acetate. Based on protocols for the closely related 1-benzhydrylazetidin-3-one, a gradient elution starting from a non-polar mixture (e.g., 4:1 heptane/ethyl acetate) and gradually increasing the polarity to 2:1 can be effective[1]. Always perform a preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.

  • Deactivated Silica Gel: Using old or improperly stored silica gel can lead to inconsistent results.

    • Solution: Use freshly opened or properly dried silica gel for your column.

Workflow for Optimizing Column Chromatography

Caption: Workflow for optimizing column chromatography.

Problem 2: Product "Oils Out" During Recrystallization

Question: I've isolated my product after chromatography, but when I attempt to recrystallize it, it separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" is a common phenomenon in recrystallization where the solute's solubility is exceeded at a temperature above its melting point, or in the presence of impurities.

Probable Causes & Solutions:

  • Inadequate Purity: Residual solvents or reaction byproducts can act as eutectic contaminants, lowering the melting point and promoting oiling.

    • Solution: Ensure your pre-recrystallization material is of high purity. If necessary, repeat the column chromatography. Purity can be assessed by ¹H NMR spectroscopy, looking for the absence of impurity signals[2].

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures.

    • Solution: For non-polar compounds like this compound, a two-solvent recrystallization system is often effective. A good starting point is dissolving the compound in a minimal amount of a "good" solvent (like ethyl acetate or dichloromethane) at an elevated temperature, followed by the slow addition of a "poor" solvent (like hexane or heptane) until turbidity is observed. Then, allow the solution to cool slowly. A common and effective combination is ethyl acetate/hexane[3][4].

  • Cooling Rate is Too Fast: Rapid cooling can favor oil formation over crystal lattice formation.

    • Solution: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, it can be placed in a refrigerator and then a freezer to maximize crystal formation.

Problem 3: Product Degrades During Workup or Purification

Question: My NMR analysis shows the presence of a new compound with a carboxylic acid peak, suggesting my β-lactam ring is opening. How can I prevent this?

Answer:

The hydrolysis of the β-lactam ring is a primary degradation pathway. This is often catalyzed by acidic or basic conditions, or elevated temperatures.

Probable Causes & Solutions:

  • Aggressive pH in Aqueous Workup: Using strong acids or bases during the extraction phase can readily cleave the β-lactam.

    • Solution: Use mild aqueous washes, such as saturated sodium bicarbonate solution followed by brine. Ensure all aqueous layers are thoroughly removed before concentrating the organic phase.

  • Elevated Temperatures: Heating the compound for extended periods, even in neutral conditions, can lead to thermal degradation.

    • Solution: When evaporating solvents after chromatography or extraction, use a rotary evaporator with a water bath temperature not exceeding 40°C. For long-term storage, keep the purified compound in a cool, dry place, preferably under an inert atmosphere. Studies on various β-lactams show significant degradation at elevated temperatures[5][6].

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude product?

A1: Assuming the synthesis is via a Staudinger [2+2] cycloaddition between an imine and a ketene, potential impurities include unreacted starting materials (diphenylmethylamine and the ketene precursor), and byproducts from the ketene generation. If triphenylphosphine is used in a related synthesis (e.g., Staudinger reaction of an azide), triphenylphosphine oxide is a common, often difficult to remove, impurity[7][8].

Q2: How can I effectively monitor the purification process?

A2: Thin Layer Chromatography (TLC) is an indispensable tool.

  • Stationary Phase: Use silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane/heptane is a good starting point.

  • Visualization: The diphenylmethyl group allows for easy visualization under UV light at 254 nm[9][10]. For enhanced visualization, staining with iodine vapor or a potassium permanganate dip can be used[11].

Q3: What is the best way to store the purified this compound?

A3: Due to the sensitivity of the β-lactam ring, long-term storage should be under conditions that minimize degradation. Store the solid compound in a tightly sealed container, in a freezer (-20°C), and under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and atmospheric oxygen.

Q4: Can I use ¹H NMR to assess the purity of my final product?

A4: Absolutely. ¹H NMR is an excellent method for determining the purity of your compound. The presence of sharp, well-defined peaks corresponding to the product and the absence of signals from residual solvents or impurities is a strong indicator of high purity. For quantitative purity assessment, absolute quantitative ¹H NMR (qNMR) can be employed[2].

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 4:1 heptane/ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of your column.

  • Elution: Add your eluent to the column and apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and analyze each by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a temperature below 40°C.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Formation: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

Troubleshooting Recrystallization dot graph TD { A[Start: Impure Solid] --> B{Dissolve in minimal hot "good" solvent}; B --> C{Slowly add "poor" solvent until cloudy}; C --> D{Cool slowly}; D --> E{Crystals form?}; E -- Yes --> F[Isolate and Dry Crystals]; E -- No --> G{Troubleshoot}; G -- "Oiled Out" --> H[Re-purify by column or use a different solvent pair]; G -- "No Precipitation" --> I[Add more "poor" solvent or scratch flask]; H --> B; I --> D; }

Sources

Technical Support Center: Synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on troubleshooting and mitigating common side reactions. The information provided herein is a synthesis of established chemical principles and practical laboratory experience.

Introduction: The Staudinger Cycloaddition Approach

The most common and effective method for synthesizing this compound is the Staudinger [2+2] cycloaddition.[1][2] This reaction involves the coupling of an imine with a ketene to form the desired β-lactam ring structure. In this specific synthesis, the key reactants are N-(diphenylmethyl)methanimine and dimethylketene. While elegant in principle, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired β-Lactam

Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield of the target β-lactam can stem from several factors, primarily related to the stability and reactivity of your starting materials and intermediates.

Possible Causes & Solutions:

  • Imine Hydrolysis: The imine starting material, N-(diphenylmethyl)methanimine, is susceptible to hydrolysis, especially in the presence of trace amounts of water.[1] This reverts the imine back to diphenylmethylamine and formaldehyde, which will not participate in the cycloaddition.

    • Troubleshooting Protocol:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

      • Use anhydrous solvents. It is recommended to distill solvents over a suitable drying agent (e.g., CaH₂ for dichloromethane) or use commercially available anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]

  • Ketene Instability and Polymerization: Dimethylketene is highly reactive and prone to dimerization or polymerization, especially at higher concentrations and temperatures.

    • Troubleshooting Protocol:

      • In situ generation: Generate the dimethylketene in the presence of the imine. This is typically achieved by the dehydrohalogenation of isobutyryl chloride with a non-nucleophilic base like triethylamine.[3][4] The slow addition of the acid chloride to the reaction mixture containing the imine and the base ensures that the ketene concentration remains low, favoring the reaction with the imine over self-condensation.

      • Temperature control: Maintain a low reaction temperature (typically -78 °C to 0 °C) to minimize ketene polymerization.[1]

  • Steric Hindrance: The bulky diphenylmethyl and gem-dimethyl groups can sterically hinder the approach of the ketene and imine, slowing down the reaction rate.

    • Troubleshooting Protocol:

      • Reaction time: The reaction may require a longer time to proceed to completion due to steric hindrance. Monitor the reaction progress by TLC or LC-MS.

      • Solvent choice: While non-polar solvents like toluene can be used, a more polar aprotic solvent such as dichloromethane is often preferred as it can help to stabilize the zwitterionic intermediate and may facilitate the reaction.[1]

Problem 2: Presence of a Major Byproduct with a Molecular Weight of 140 g/mol

Question: My reaction mixture shows a significant amount of a byproduct with a molecular weight corresponding to the dimer of dimethylketene. How can I prevent its formation?

Answer: The formation of a dimethylketene dimer is a classic side reaction in Staudinger cycloadditions. This occurs when the ketene reacts with itself instead of the imine.

Mechanism of Ketene Dimerization:

Dimethylketene can undergo a [2+2] cycloaddition with itself to form a cyclobutanedione derivative or a [4+2] cycloaddition to yield a pyranone derivative. The former is more common.

Troubleshooting Protocol:

  • Slow Addition of Ketene Precursor: The most effective way to prevent ketene dimerization is to maintain a very low concentration of the ketene at any given time. This is achieved by the slow, dropwise addition of the isobutyryl chloride to the reaction mixture containing the imine and triethylamine. A syringe pump is highly recommended for this purpose to ensure a slow and constant addition rate.

  • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to promote rapid mixing of the reactants. This will increase the likelihood of the newly formed ketene molecule encountering an imine molecule before another ketene molecule.

  • Temperature Control: As mentioned previously, lower temperatures (-78 °C to 0 °C) disfavor the dimerization reaction.

Problem 3: Formation of an Amide Impurity

Question: I have identified an amide impurity, N-(diphenylmethyl)-2,2-dimethylpropanamide, in my product. What is the source of this impurity and how can I avoid it?

Answer: The presence of N-(diphenylmethyl)-2,2-dimethylpropanamide indicates a reaction between the starting amine (diphenylmethylamine) and the ketene precursor (isobutyryl chloride) or the ketene itself.

Mechanism of Amide Formation:

If there is unreacted diphenylmethylamine present in the reaction mixture (from incomplete imine formation or imine hydrolysis), it can act as a nucleophile and attack the isobutyryl chloride (if used as the ketene precursor) or the ketene to form the corresponding amide.

Troubleshooting Protocol:

  • Ensure Complete Imine Formation: Before starting the cycloaddition, ensure that the imine formation reaction has gone to completion. This can be verified by spectroscopic methods (e.g., ¹H NMR) or by removing the water formed during the imine synthesis (e.g., using a Dean-Stark apparatus or molecular sieves).

  • Purify the Imine: If possible, purify the imine before using it in the Staudinger reaction to remove any unreacted amine.

  • Stoichiometry: Use a slight excess of the imine relative to the ketene precursor to ensure that the ketene is consumed by the imine rather than any residual amine.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product?

For the reaction of dimethylketene with an imine, there are no new stereocenters formed on the β-lactam ring other than the one potentially on the diphenylmethyl group if a chiral starting material was used. Therefore, the product is achiral unless a chiral catalyst or auxiliary is employed. In cases where substituted ketenes are used, the stereochemistry (cis/trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[2][5] Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[2]

Q2: What is the role of the base in this reaction?

The base, typically a tertiary amine like triethylamine, plays a crucial role in the in situ generation of the ketene from the acyl chloride precursor. It acts as a non-nucleophilic base to remove HCl, promoting the elimination reaction to form the ketene.[3][4]

Q3: How can I purify the final product from the side products?

Purification of this compound can typically be achieved by column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is usually effective in separating the desired β-lactam from the unreacted starting materials, ketene dimer, and amide byproduct. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: Can I use a different method to generate the ketene?

Yes, other methods for generating ketenes exist, such as the Wolff rearrangement of α-diazoketones.[2] However, for the synthesis of dimethylketene, the dehydrohalogenation of isobutyryl chloride is generally the most convenient and commonly used method in a laboratory setting.

Visualizing the Reaction and Side Reactions

Main Reaction Pathway:

Staudinger_Reaction Imine N-(diphenylmethyl)methanimine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Dimethylketene (from Isobutyryl Chloride + Et3N) Ketene->Zwitterion Product This compound Zwitterion->Product Ring Closure

Caption: The main reaction pathway for the synthesis of the target β-lactam.

Common Side Reactions:

Side_Reactions cluster_ketene Ketene-Related Side Reactions cluster_imine Imine-Related Side Reactions cluster_amine Amine-Related Side Reactions Ketene Dimethylketene Dimer Ketene Dimer Ketene->Dimer Self-Condensation Imine Imine + H2O Hydrolysis_Products Diphenylmethylamine + Formaldehyde Imine->Hydrolysis_Products Hydrolysis Amine Diphenylmethylamine Amide N-(diphenylmethyl)-2,2-dimethylpropanamide Amine->Amide Ketene_Precursor Isobutyryl Chloride Ketene_Precursor->Amide Acylation

Caption: Overview of the primary side reactions encountered during the synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °CMinimizes ketene polymerization and other side reactions.[1]
Solvent Anhydrous DichloromethanePolar aprotic solvent that can stabilize the zwitterionic intermediate.[1]
Base TriethylamineNon-nucleophilic base for in situ ketene generation.
Addition Rate Slow, dropwise (Syringe Pump)Maintains low ketene concentration to prevent dimerization.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the imine.[1]

References

  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cossío, F. P., Arrieta, A., & Sierra, M. A. (2008). The Mechanism of the Ketene–Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 41(8), 925–936. [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 10(7), 656-679. [Link]

  • Al-Aabed, Y., & Al-Tel, T. H. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19992. [Link]

  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Caprotta, F., D'Elia, V., & Degennaro, L. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 3(4), 513-559. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

minimizing degradation of 1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation during storage and handling. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

I. Understanding the Stability of this compound

This compound is a unique molecule containing a strained four-membered β-lactam ring and a bulky, potentially photosensitive diphenylmethyl group. The inherent ring strain of the azetidin-2-one moiety makes it susceptible to nucleophilic attack and hydrolysis, a common degradation pathway for β-lactam containing compounds.[1][2] Furthermore, the diphenylmethyl group may be prone to oxidation or photodegradation. Therefore, careful consideration of storage and handling conditions is paramount to maintaining the compound's purity and activity.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles. Solutions should be freshly prepared for immediate use. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours and protected from light.

Q2: How does pH affect the stability of this compound in solution?

A2: The β-lactam ring is highly susceptible to hydrolysis under both acidic and basic conditions.[3][4] Generally, neutral to slightly acidic conditions (pH 5-7) are preferred for β-lactam stability in aqueous solutions. Extreme pH values should be avoided.

Q3: Is this compound sensitive to light?

Q4: What solvents are recommended for dissolving this compound?

A4: Based on its structure, this compound is expected to be soluble in a range of organic solvents such as DMSO, DMF, and chlorinated solvents. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution. The stability in different solvents can vary, so it is advisable to prepare solutions fresh.

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in color of the solid compound (e.g., yellowing) Oxidation or photodegradation.- Discard the material if the color change is significant. - For future use, ensure storage under an inert atmosphere and protected from light. - Assess purity via HPLC or LC-MS.
Precipitation or cloudiness in a freshly prepared solution Poor solubility or degradation leading to insoluble products.- Confirm the appropriate solvent was used. - Gentle warming or sonication may aid dissolution. - If precipitation occurs after a short time, this may indicate degradation. Prepare fresh solutions for immediate use.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.- Verify the storage conditions of the stock compound. - Always use freshly prepared solutions. - Perform a purity check of the compound using a suitable analytical method (see Section V).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.- Compare the chromatogram to a reference standard or a freshly opened batch. - Investigate the potential degradation pathway (hydrolysis, oxidation, etc.). - Refer to the forced degradation protocol (Section V) to identify potential degradation products.

IV. Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the β-lactam ring and potential oxidation or photolysis of the diphenylmethyl group.

cluster_main Potential Degradation of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation A This compound B β-Amino Acid Derivative (Ring Opening) A->B H₂O / H⁺ or OH⁻ C Oxidized Diphenylmethyl Moiety A->C O₂ / Peroxides D Photolytic Products A->D Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

V. Experimental Protocol: Forced Degradation Study

To assess the stability of your batch of this compound and identify potential degradation products, a forced degradation study can be performed.[2][5] This involves subjecting the compound to various stress conditions.

Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis cluster_control Control prep Prepare stock solution of the compound (e.g., 1 mg/mL in acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base ox Oxidation (e.g., 3% H₂O₂) prep->ox photo Photostability (UV/Vis light exposure) prep->photo thermal Thermal Stress (e.g., 60°C) prep->thermal control Unstressed Sample (Stored at 2-8°C in the dark) prep->control analysis Analyze all samples by a stability-indicating method (e.g., RP-HPLC with UV detection or LC-MS) acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis control->analysis

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution with an appropriate acid before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., a photostability chamber with UV and visible light). Wrap a control sample in foil and keep it under the same temperature conditions.

    • Thermal Degradation: Place the stock solution in a controlled temperature environment (e.g., 60°C). Keep a control sample at the recommended storage temperature.

  • Analysis:

    • At each time point, withdraw an aliquot of each stressed sample.

    • Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The analytical method should be capable of separating the parent compound from any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Calculate the percentage of degradation. A degradation of 5-20% is generally considered suitable for identifying degradation products.[1][5]

    • If using LC-MS, analyze the mass of the new peaks to propose structures for the degradation products.

VI. Summary of Recommendations

To ensure the integrity of this compound:

  • Store the solid compound at -20°C under an inert atmosphere and protected from light.

  • Handle the compound and its solutions with care to avoid exposure to extreme pH, light, and high temperatures.

  • Prepare solutions fresh for each experiment.

  • Verify the purity of the compound, especially if it has been stored for an extended period or if degradation is suspected.

By following these guidelines, researchers can minimize the degradation of this compound and ensure the reliability of their experimental outcomes.

References

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Alsante, K. M., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 613-624.
  • Chem-Impex. (n.d.). 1-(Diphenylmethyl)-3-hydroxyazetidine. Retrieved from [Link]

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  • Google Patents. (n.d.). US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
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  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 129, 348-355.
  • Shivaprakash, S., Reddy, G. C., & Jasinski, J. P. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine.
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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one Analogs as Potential Cholesterol Absorption Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of 2-azetidinones (β-lactams) characterized by a 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one core. While the β-lactam ring is renowned for its role in antibacterial agents like penicillins, its scaffold has been brilliantly repurposed in medicinal chemistry.[1] A prime example is its emergence as a potent inhibitor of intestinal cholesterol absorption, a mechanism successfully translated to the clinic with the drug ezetimibe.[2][3] This document will dissect the key structural features of the title scaffold, compare the impact of various analog modifications on biological activity, and provide validated experimental protocols for their synthesis and evaluation.

The Core Scaffold: Deconstructing the Key Structural Motifs

The this compound scaffold is a unique and rationally designed starting point for developing cholesterol absorption inhibitors. Its activity is not merely a product of the β-lactam ring but a synergistic interplay of all its components.

  • 2-Azetidinone Ring: This strained four-membered lactam is the essential pharmacophore. Its unique stereoelectronic properties are fundamental to the biological activity observed in this class of compounds. While in antibiotics it acts as an acylating agent for bacterial transpeptidases, in cholesterol absorption inhibitors, it serves as a rigid scaffold to correctly orient the critical pendant substituents for binding to the intestinal target, Niemann-Pick C1-Like 1 (NPC1L1) protein.[2][4]

  • N-1 Diphenylmethyl (Benzhydryl) Group: The substitution at the lactam nitrogen is pivotal. The diphenylmethyl group is a bulky, highly lipophilic moiety. Its inclusion is a strategic choice intended to promote strong hydrophobic interactions within the ligand-binding pocket of the target protein. Such bulky groups can significantly enhance binding affinity and have been shown to be effective in other biologically active molecules.[5]

  • C-2 Gem-Dimethyl Group: The presence of two methyl groups at the C-2 position is a notable feature. This modification serves two primary purposes. First, it introduces conformational rigidity to the azetidinone ring, which can be favorable for binding by reducing the entropic penalty upon target engagement. Second, and perhaps more importantly, it blocks a potential site of metabolic oxidation. By preventing hydroxylation at the C-2 position, the gem-dimethyl substitution is hypothesized to increase the metabolic stability and in vivo half-life of the compounds.

Caption: Key pharmacophoric elements of the core scaffold.

Comparative SAR Analysis: The Impact of C-3 and C-4 Modifications

Building upon the core scaffold, the substituents at the C-3 and C-4 positions are the primary drivers of potency and selectivity. The SAR for 2-azetidinone-based cholesterol absorption inhibitors is well-established, providing a predictive framework for designing novel analogs.[2]

Early research identified that an aryl group at the C-4 position is a strict requirement for activity. Further optimization has shown that specific substitutions on this phenyl ring dramatically enhance potency.[6][7]

  • Para-Substitution is Key: A substituent at the para position of the C-4 phenyl ring is consistently found to be optimal. This suggests the substituent extends into a specific sub-pocket of the binding site.

  • Polarity and Hydrogen Bonding: While initial analogs featured a methoxy group, it was discovered that a hydroxyl group (-OH) significantly increases potency. This enhancement is attributed to the formation of a critical hydrogen bond with the receptor. Other polar groups that can act as hydrogen bond acceptors are also tolerated.

  • Linker-Modified Groups: Further studies have successfully replaced the simple ether or hydroxyl group with longer chains containing carboxylic acid esters (e.g., -O-(CH₂)n-COOR), demonstrating that this region of the binding site can accommodate larger, more complex polar functionalities.[8]

Table 1: Comparison of C-4 Phenyl Substituents on Biological Activity

Analog ID Core Scaffold R (C-4 Phenyl Substituent) Relative Potency Rationale for Activity Change
A-1 This compound -H Low Lack of required polar interaction at the para position.
A-2 " 4'-OCH₃ Moderate Provides a polar contact, but less effective than an H-bond donor.
A-3 " 4'-OH High Optimal H-bond donor interaction with the target protein.[6]

| A-4 | " | 4'-(O-CH₂-COOEt) | High | Accommodates a larger polar group, potentially accessing additional binding interactions.[8] |

The substituent at the C-3 position is another crucial determinant of activity. Its length, stereochemistry, and terminal functionality must be carefully tuned.

  • Optimal Linker Length: A three-atom linker between the azetidinone ring and a terminal phenyl group is generally optimal for activity, as exemplified by the hydroxypropyl side chain in ezetimibe.

  • Stereochemistry and Hydroxylation: The presence of a hydroxyl group on this side chain is highly beneficial. Crucially, the stereochemistry of both the C-3 carbon and the carbon bearing the hydroxyl group is critical for proper orientation and binding. For instance, in ezetimibe, the (3R, 4S) configuration of the azetidinone ring and the (S) configuration of the side-chain hydroxyl are essential.

  • Terminal Group Modifications: While a terminal phenyl group is common, modifications to this group can modulate activity. Introducing polar groups or heteroatoms can influence both potency and pharmacokinetic properties.[9]

Table 2: Comparison of C-3 Side Chain Modifications on Biological Activity

Analog ID Core Scaffold R' (C-3 Side Chain) Relative Potency Rationale for Activity Change
B-1 This compound (with 4'-OH Ph at C4) -H Inactive Lack of a side chain to engage with the binding pocket.
B-2 " -(CH₂)₂-Ph Low-Moderate Provides necessary bulk but lacks the key hydroxyl interaction.
B-3 " (R)-CH(OH)-(CH₂)₂-Ph High Correctly positioned hydroxyl group for H-bonding; optimal length.
B-4 " -CH(OH)-(CH₂)₂-(4"-F-Ph) Very High Fluorine substitution on the terminal phenyl can enhance binding or improve metabolic stability.[3]

Note: The stereochemistry at C-3 and C-4 of the azetidinone ring is assumed to be the optimal trans configuration.

Caption: Summary of key structure-activity relationship points.

Experimental Protocols

The trustworthiness of any SAR study relies on robust and reproducible experimental methods. Below are validated, step-by-step protocols for the chemical synthesis and biological evaluation of these analogs.

The [2+2] cycloaddition between a ketene and an imine, known as the Staudinger β-lactam synthesis, is a cornerstone for constructing the 2-azetidinone ring.[1][4] This method allows for the convergent assembly of the core scaffold.

Objective: To synthesize a 1-(diphenylmethyl)-3-alkoxy-4-aryl-2,2-dimethylazetidin-3-one analog.

Materials:

  • Appropriately substituted benzaldehyde

  • Diphenylmethylamine

  • 2-Bromo-2-methylpropionyl bromide

  • Zinc dust

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Reformatsky reaction reagents (if synthesizing C-3 substituted analogs differently)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and diphenylmethylamine (1.0 eq) in anhydrous DCM.

    • Add magnesium sulfate (MgSO₄) as a drying agent.

    • Stir the mixture at room temperature for 4-6 hours until thin-layer chromatography (TLC) indicates complete formation of the imine.

    • Filter off the drying agent and concentrate the solution under reduced pressure. The resulting imine is often used in the next step without further purification.

  • Ketene Formation & [2+2] Cycloaddition:

    • Cool a solution of the crude imine (1.0 eq) in anhydrous DCM to 0 °C in an ice bath.

    • In a separate flask, prepare the ketene precursor. Dissolve 2-bromo-2-methylpropionyl bromide (1.2 eq) in anhydrous DCM.

    • Slowly add activated zinc dust (1.5 eq) to the acyl bromide solution to generate the dimethylketene in situ.

    • Alternatively, for a simpler acid chloride, dissolve it with triethylamine (1.1 eq) in DCM.

    • Slowly add the ketene solution (or the acid chloride/triethylamine mixture) dropwise to the cooled imine solution over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trans-azetidinone. The trans stereochemistry is typically the thermodynamic product and can be confirmed by ¹H NMR coupling constants (J ≈ 2 Hz).[9]

SynthesisWorkflow cluster_reactants Starting Materials Aldehyde Substituted Benzaldehyde Imine_Formation Step 1: Imine Formation (DCM, rt) Aldehyde->Imine_Formation Amine Diphenylmethylamine Amine->Imine_Formation Ketene_Precursor Ketene Precursor (e.g., Acyl Chloride) Cycloaddition Step 2: [2+2] Cycloaddition (Ketene + Imine, DCM, 0°C to rt) Ketene_Precursor->Cycloaddition Imine_Formation->Cycloaddition Workup Step 3: Aqueous Work-up & Extraction Cycloaddition->Workup Purification Step 4: Column Chromatography Workup->Purification Product Final Product: 1,2,2,4-Tetrasubstituted Azetidin-3-one Purification->Product

Caption: General workflow for the synthesis of azetidinone analogs.

This protocol describes the standard method for evaluating the efficacy of novel compounds in a preclinical animal model.[3]

Objective: To determine the percent inhibition of cholesterol absorption in cholesterol-fed hamsters.

Model: Male Golden Syrian Hamsters.

Procedure:

  • Acclimation and Diet:

    • Acclimate animals for one week with standard chow and water ad libitum.

    • Switch to a high-cholesterol diet (containing 0.5% cholesterol and 10% coconut oil) for 7 days to induce hypercholesterolemia.

  • Dosing:

    • Randomly assign animals to vehicle control and treatment groups (n=8-10 per group).

    • Prepare the test compounds as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer the test compounds or vehicle orally (p.o.) via gavage once daily for 4-7 days. A typical dose range for initial screening is 1-10 mg/kg.

  • Endpoint Measurement:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood samples via cardiac puncture under anesthesia.

    • Separate serum by centrifugation.

    • Analyze total serum cholesterol levels using a commercial enzymatic assay kit.

  • Data Analysis:

    • Calculate the mean serum cholesterol for each group.

    • Determine the percent inhibition of the cholesterol increase using the following formula: % Inhibition = 100 * [1 - (Chol_treated - Chol_normal) / (Chol_vehicle - Chol_normal)] where Chol_treated is the mean cholesterol of the treated group, Chol_vehicle is the mean of the vehicle control group on the high-cholesterol diet, and Chol_normal is the mean of a control group on a normal diet.

Conclusion and Future Outlook

The this compound scaffold represents a promising platform for the development of novel cholesterol absorption inhibitors. The SAR is well-defined by decades of research into related 2-azetidinones. Potent activity is contingent on specific, predictable structural features:

  • A C-4 aryl ring with a para-hydroxyl or equivalent hydrogen bond acceptor is critical.

  • A C-3 side chain of optimal length and stereochemistry, preferably containing a hydroxyl group, is essential for high efficacy.

  • The N-1 diphenylmethyl and C-2 gem-dimethyl groups are rational modifications to enhance lipophilicity and metabolic stability, respectively.

Future research should focus on the asymmetric synthesis of these analogs to resolve the optimal stereoisomers. Furthermore, exploring a wider diversity of polar functionalities at the C-4 position and bioisosteric replacements for the C-3 side chain could lead to the discovery of next-generation inhibitors with improved potency and pharmacokinetic profiles.

References

  • Rosenblum, S. B., et al. (1998). 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring. Bioorganic & Medicinal Chemistry, 6(9), 1429-37.

  • Vaccaro, W. D., Sher, R., & Davis, H. R. Jr. (1998). Carboxy-substituted 2-azetidinones as cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(3), 319-22.

  • Pattanayak, P., et al. (2025). Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR. Bioorganic Chemistry.

  • Vaccaro, W. D., et al. (1998). Carboxy-substituted 2-azetidinones as cholesterol absorption inhibitors. Semantic Scholar.

  • Ji, J., et al. (2007). 2-Azetidinone derivatives: design, synthesis and evaluation of cholesterol absorption inhibitors. Letters in Drug Design & Discovery.

  • Clader, J. W. (2005). Ezetimibe and other azetidinone cholesterol absorption inhibitors. Current Topics in Medicinal Chemistry, 5(3), 243-56.

  • van Heek, M., et al. (2003). Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats. British Journal of Pharmacology.

  • Funel, C. & Abele, S. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry.

  • Kratochvíl, P., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6619.

  • Mthembu, M., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry.

  • Ritter, T., et al. (2005). Heterocyclic ring scaffolds as small-molecule cholesterol absorption inhibitors. Organic & Biomolecular Chemistry, 3(19), 3514-23.

  • Rosenblum, S. B., et al. (1998). Sugar-substituted 2-azetidinones as cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(1), 35-40.

  • Al-Obaydi, J., et al. (2018). Synthesis and determination of biological activities of new series of azetidinones. ResearchGate.

  • Shaik, S. P., et al. (2017). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bio-Ethanol.

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A Structural and Mechanistic Inquiry: Comparative Analysis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Azetidinone Scaffold

It is critical to note that, as of the writing of this guide, there is a conspicuous absence of published experimental data detailing the antimicrobial activity of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one. Therefore, this analysis will proceed from a structural and mechanistic perspective, postulating its potential activity based on the well-understood principles of β-lactam chemistry and microbiology. We will dissect its molecular architecture, propose a likely mechanism of action, and benchmark its structural features against those of clinically relevant antibiotics. Furthermore, we provide detailed experimental protocols to empower researchers to empirically validate the hypotheses presented herein.

Structural Dissection: A Tale of a Ring and its Substituents

The therapeutic efficacy of any β-lactam antibiotic is intrinsically linked to its three-dimensional structure. The strained four-membered azetidinone ring is the pharmacophore, the reactive entity responsible for its antibacterial effect. However, the substituents on this ring dictate the compound's spectrum of activity, stability to bacterial resistance mechanisms (e.g., β-lactamases), and pharmacokinetic properties.

Let us examine the structure of This compound :

Figure 1: Chemical Structure of this compound.

Key structural features and their potential implications are:

  • The Azetidin-3-one Core: Unlike the vast majority of β-lactam antibiotics which are azetidin-2-ones, this compound is an azetidin-3-one. This isomeric difference is significant and may fundamentally alter its biological activity. The carbonyl group is at position 3, which could influence its reactivity and interaction with target enzymes.

  • N1-Diphenylmethyl Group: A bulky, lipophilic diphenylmethyl (benzhydryl) group is attached to the nitrogen atom. In many biologically active compounds, such groups enhance membrane permeability and can facilitate interactions with hydrophobic pockets in target proteins.[1]

  • C2-Gem-Dimethyl Substitution: The two methyl groups at the C2 position provide steric hindrance. This feature could potentially offer protection against degradation by certain β-lactamase enzymes, a common mechanism of bacterial resistance.

Postulated Mechanism of Action: A Hypothesis Rooted in β-Lactam Precedent

Given the presence of the azetidinone ring, it is reasonable to hypothesize that this compound, if active, would function as an inhibitor of bacterial cell wall synthesis. The proposed mechanism, analogous to conventional β-lactams, would involve the acylation of the serine residue in the active site of penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.

MoA cluster_drug Bacterial Environment cluster_bacterium Bacterial Cell Azetidinone This compound PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Azetidinone->PBP Inhibition via Acylation CellWall Mature Peptidoglycan (Cross-linked Cell Wall) PBP->CellWall Catalyzes Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC: the lowest concentration with no visible turbidity. D->E

Figure 3: Workflow for MIC Determination.

Step-by-Step Protocol:

  • Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of 96-Well Plate: Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a microtiter plate row.

  • Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted in CAMHB) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial two-fold dilution across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative assay assesses the susceptibility of bacteria to an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare Bacterial Lawn: Using a sterile cotton swab, evenly inoculate the surface of a Mueller-Hinton agar plate with a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Impregnate Disks: Sterilize blank paper disks and impregnate them with a known concentration of this compound solution. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disk, along with standard antibiotic control disks, onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone around the disk where bacterial growth is inhibited. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Conclusion and Future Directions

While this compound remains an enigmatic compound in the realm of antimicrobial research, its structural features, particularly the core azetidinone ring, provide a compelling rationale for its investigation as a potential antibiotic. The bulky N-diphenylmethyl and C2-gem-dimethyl substitutions present intriguing modifications to the classical β-lactam scaffold, which may influence its stability, spectrum of activity, and interaction with bacterial targets.

The hypotheses presented in this guide, grounded in the established principles of medicinal chemistry and microbiology, offer a clear path forward. Empirical validation through the detailed experimental protocols is the essential next step. Should this compound exhibit antimicrobial activity, further studies, including mechanism of action elucidation, spectrum of activity determination against a broad panel of clinical isolates, and toxicity assessments, will be warranted. The exploration of such novel scaffolds is a critical endeavor in our collective effort to combat the growing threat of antibiotic resistance.

References

  • Yadav, P., & Singh, P. (2012). Synthesis and Antibacterial Activity of Some Azetidinone Derivatives Containing 2-Amino 6,7 Substituted Benzothiazole. ResearchGate. Retrieved from [Link]

  • Chabudzińska, S., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. Retrieved from [Link]

  • Mahapatra, M. (2020). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Retrieved from [Link]

  • Singh, S., et al. (2019). Synthesis and biological study of Azetidinone derivatives. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. BMC Microbiology. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. Retrieved from [Link]

  • Shukla, J., et al. (1989). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. Retrieved from [Link]

  • Yalcin, I., et al. (1994). Synthesis and antimicrobial activity of 1-dialkylaminomethyl- 2-(p-substituted phenyl)-5-substituted benzimidazole derivatives. PubMed. Retrieved from [Link]

  • Asati, V., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Pharmacognosy Research. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Kumar, P., et al. (2010). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diphenylmethyl chloride. Retrieved from [Link]

  • Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. Retrieved from [Link]

  • Wang, C., et al. (2022). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules. Retrieved from [Link]

  • Straniero, V., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. Retrieved from [Link]

  • Hadfield, J. A., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • Google Patents. (2021). CN112939877A - Synthesis method of diphenylpyrazine derivative.
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  • PubChem. (n.d.). Diphenylmethyl piperazinylbenzimidazole. Retrieved from [Link]

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Efficacy Analysis: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one in Breast Cancer Models Versus Commercial Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The landscape of oncology drug discovery is characterized by a relentless pursuit of novel chemical entities that offer improved efficacy, selectivity, and safety profiles over existing standards of care. Within this context, heterocyclic scaffolds have emerged as privileged structures, with the azetidinone ring being a noteworthy pharmacophore. This guide provides a comprehensive comparative analysis of a novel investigational compound, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one (hereinafter referred to as "AZD-3101"), against two established commercial drugs for breast cancer: the microtubule-stabilizing agent Paclitaxel and the selective estrogen receptor modulator (SERM) Tamoxifen .

Due to the nascent stage of research on AZD-3101, this document is presented as a prospective framework for its evaluation. We will postulate a plausible mechanism of action for AZD-3101 based on its structural motifs—the azetidinone core and the diphenylmethyl group, both of which are found in compounds with demonstrated anti-proliferative activities.[1][2] This guide will then delineate a rigorous, multi-faceted experimental plan to objectively compare the efficacy of AZD-3101 against Paclitaxel and Tamoxifen in relevant breast cancer models. Our objective is to equip researchers and drug development professionals with a robust, scientifically-grounded methodology for assessing the therapeutic potential of this novel agent.

Compound Profiles and Hypothesized Mechanism of Action

This compound (AZD-3101): An Investigational Compound
  • Structure:

    • An azetidin-3-one core, a four-membered lactam.

    • A gem-dimethyl substitution at the 2-position.

    • A bulky, lipophilic diphenylmethyl group attached to the nitrogen atom.

  • Hypothesized Mechanism of Action: The precise biological target of AZD-3101 is currently unknown. However, based on its structural features, we can posit a potential anti-cancer mechanism. The diphenylmethyl moiety is a key structural feature in a number of anti-mitotic agents.[1] It is plausible that AZD-3101 interferes with microtubule dynamics, a critical process for cell division. The azetidinone ring, a strained cyclic amide, may confer a unique reactivity profile, potentially allowing for covalent or high-affinity non-covalent interactions with its biological target. We hypothesize that AZD-3101 may function as a novel anti-mitotic agent, inducing cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Commercial Comparators
  • Paclitaxel: A well-established chemotherapeutic agent belonging to the taxane class of drugs.[3]

    • Mechanism of Action: Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization.[4][5] This disruption of normal microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[6][]

  • Tamoxifen: A selective estrogen receptor modulator (SERM) widely used in the treatment of hormone receptor-positive (HR+) breast cancer.[8][9]

    • Mechanism of Action: Tamoxifen competitively inhibits the binding of estradiol to the estrogen receptor (ER).[10][11] In breast tissue, this antagonism blocks the proliferative signals mediated by estrogen, thereby inhibiting the growth of ER-positive cancer cells.[12][13]

Comparative Efficacy Evaluation: Experimental Design

To rigorously assess the anti-cancer potential of AZD-3101 relative to Paclitaxel and Tamoxifen, a multi-tiered approach encompassing both in vitro and in vivo models is proposed. The selection of breast cancer cell lines is critical to represent the heterogeneity of the disease. We will utilize:

  • MCF-7: An estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative human breast adenocarcinoma cell line. This will serve as a model for hormone-responsive breast cancer.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, HER2-). This represents a more aggressive and difficult-to-treat subtype of breast cancer.

In Vitro Efficacy Assessment

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the dose-dependent cytotoxic effects of AZD-3101, Paclitaxel, and Tamoxifen on the proliferation of MCF-7 and MDA-MB-231 cells.

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] A reduction in metabolic activity is indicative of cytotoxicity.

  • Experimental Protocol:

    • Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of AZD-3101, Paclitaxel, and Tamoxifen (e.g., ranging from 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a no-treatment control.

    • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: In Vitro Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)
AZD-3101[Insert Experimental Data][Insert Experimental Data]
Paclitaxel[Insert Experimental Data][Insert Experimental Data]
Tamoxifen[Insert Experimental Data][Insert Experimental Data]

2. Cell Cycle Analysis

  • Objective: To investigate the effect of AZD-3101 on cell cycle progression in breast cancer cells, in comparison to Paclitaxel.

  • Rationale: Based on our hypothesized mechanism of action, we predict that AZD-3101 will induce cell cycle arrest, likely at the G2/M phase, similar to Paclitaxel. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.

  • Experimental Workflow:

A workflow for cell cycle analysis.

In Vivo Efficacy Assessment

1. Xenograft Mouse Model of Breast Cancer

  • Objective: To evaluate the in vivo anti-tumor efficacy of AZD-3101 in a preclinical mouse model.[16][17]

  • Rationale: An in vivo model is crucial to assess the therapeutic potential of a compound in a more complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment interactions. We will utilize a cell line-derived xenograft (CDX) model, which is a well-established method for the initial in vivo testing of anti-cancer agents.[18][19]

  • Experimental Protocol:

    • Animal Model: Use female athymic nude mice (6-8 weeks old).

    • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the right flank of each mouse.

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., saline with 5% DMSO)

      • AZD-3101 (dose to be determined by prior maximum tolerated dose studies)

      • Paclitaxel (e.g., 10 mg/kg)

    • Treatment Administration: Administer treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) on a predetermined schedule (e.g., twice weekly for 3 weeks).

    • Tumor Volume Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Body Weight Monitoring: Monitor animal body weight twice weekly as an indicator of toxicity.

    • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.

    • Data Analysis: Plot mean tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) at the end of the study.

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Change in Body Weight (%)
Vehicle Control[Insert Experimental Data]-[Insert Experimental Data]
AZD-3101[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Paclitaxel[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Hypothesized Signaling Pathway of AZD-3101

Based on our proposed anti-mitotic mechanism of action, the following diagram illustrates the potential signaling cascade initiated by AZD-3101.

G AZD3101 AZD-3101 Tubulin β-Tubulin Subunit AZD3101->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Spindle Mitotic Spindle Malfunction Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Bcl2 Bcl-2 Family Modulation Apoptosis->Bcl2 Caspase Caspase Activation Bcl2->Caspase Caspase->Apoptosis Executes

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Specificity of a Novel Azetidinone Scaffold

The azetidin-3-one core, a strained four-membered lactam ring, is a privileged scaffold in medicinal chemistry, famously associated with β-lactam antibiotics.[1][2][3] However, its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system modulating effects.[2][3][4] The compound 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one is a novel investigational molecule featuring this core. Its unique substitution pattern—a bulky, lipophilic diphenylmethyl group on the nitrogen and gem-dimethyl groups adjacent to the carbonyl—suggests a departure from traditional antibiotic activity and points towards potential interactions with other biological targets.

This guide provides a comprehensive framework for characterizing the cross-reactivity and off-target profile of this compound. As direct biological data for this specific molecule is not yet publicly available, we will establish a robust, self-validating experimental strategy. This guide is designed for researchers in drug development, offering a blueprint for assessing molecular specificity. We will compare its hypothetical profile against two strategic alternatives: Penicillin G , a classic β-lactam antibiotic, and Gleevec® (Imatinib) , a well-characterized kinase inhibitor known for its specific yet notable off-target effects.

The central hypothesis is that the diphenylmethyl moiety will sterically hinder interactions with traditional penicillin-binding proteins (PBPs) and drive the molecule's activity towards other targets, potentially protein kinases or other enzymes with large hydrophobic binding pockets. Understanding cross-reactivity is paramount; it can reveal unforeseen therapeutic opportunities or flag potential safety liabilities early in development.[5][6][7]

Pillar 1: The Strategic Rationale for Cross-Reactivity Assessment

The choice of experimental models is dictated by the compound's structure. The β-lactam ring is a potential site for covalent modification, while the diphenylmethyl group suggests non-covalent, hydrophobic interactions. Therefore, our assessment must probe both possibilities across a wide range of biological targets. The logic follows a tiered approach, from broad, high-throughput screening to more focused, mechanistic studies.

Comparative Compounds Profile
CompoundStructureRationale for Comparison
This compound (Test Compound) Chemical structure of this compoundNovel azetidinone with unknown target profile. The bulky diphenylmethyl and gem-dimethyl groups are key features for investigation.
Penicillin G Chemical structure of Penicillin GA classic β-lactam antibiotic with a well-defined covalent mechanism of action against bacterial transpeptidases. Serves as a benchmark for traditional β-lactam cross-reactivity.[8][9]
Imatinib (Gleevec®) Chemical structure of ImatinibA targeted kinase inhibitor with a known off-target profile (e.g., c-Kit, PDGFR). It serves as a comparator for non-covalent, specific off-target interactions.

Pillar 2: A Validating Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach ensures a comprehensive and trustworthy assessment of off-target effects.[5][6] This workflow begins with broad, in silico predictions and progresses to specific in vitro and cell-based assays.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Mechanistic Validation cluster_2 Tier 3: Cellular & Functional Assays A In Silico Off-Target Prediction (e.g., SwissTargetPrediction, SEA) B Broad Kinase Panel Screen (400+ kinases, radiometric assay) A->B C GPCR Panel Screen (SafetyScreen44™, radioligand binding) A->C D Ion Channel Panel Screen (hERG, Nav, Cav channels) A->D E IC50 Determination for Hits (Dose-response curves) B->E Kinase Hits G Receptor Binding Assays (Saturation & Competition Binding) C->G GPCR Hits D->G Channel Hits F Enzyme Kinetics Assays (e.g., Michaelis-Menten for identified targets) E->F I Cellular Target Engagement (e.g., CETSA, NanoBRET™) F->I G->I H Bacterial Growth Inhibition Assays (vs. S. aureus, E. coli) K Cytotoxicity Profiling (e.g., HepG2, HEK293 cells) H->K J Phosphorylation Assays (Western Blot, ELISA for kinase hits) I->J J->K

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Protocols

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify potential interactions with a wide range of human kinases.

  • Methodology:

    • Prepare stock solutions of the test compound, Penicillin G, and Imatinib in 100% DMSO.

    • Screen each compound at a final concentration of 10 µM against a panel of over 400 purified human kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology KinomeScan™).

    • The assay format is typically a radiometric assay using [γ-³³P]-ATP, which measures the incorporation of phosphate into a substrate peptide.

    • Staurosporine is used as a positive control for broad kinase inhibition.

    • Results are expressed as a percentage of inhibition relative to a DMSO vehicle control. A cutoff of >50% inhibition is typically used to identify significant hits.

  • Causality: This initial broad screen is a cost-effective way to survey a large and therapeutically relevant target class.[6] A high concentration (10 µM) is used to maximize the chances of detecting even weak interactions, which can then be validated for potency.

Protocol 2: IC₅₀ Determination for Primary Hits

  • Objective: To quantify the potency of the compound against kinases identified as "hits" in the initial screen.

  • Methodology:

    • For each validated kinase hit, perform a 10-point dose-response curve for the test compound and Imatinib. Concentrations typically range from 1 nM to 100 µM.

    • Use the same radiometric assay format as in Protocol 1.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

  • Causality: This step is critical for distinguishing potent, specific interactions from weak, non-specific binding. A low IC₅₀ value suggests a higher likelihood of a physiologically relevant interaction.

Protocol 3: Cellular Target Engagement Assay (CETSA®)

  • Objective: To confirm that the compound binds to its intended target protein within a live, intact cell.

  • Methodology:

    • Culture cells expressing the target kinase of interest (e.g., ABL for Imatinib).

    • Treat the cells with varying concentrations of the test compound or positive control.

    • Heat the cell lysate to induce protein denaturation and aggregation.

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

  • Causality: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the thermal denaturation curve upon compound treatment provides direct evidence of target engagement in a physiological context, validating in vitro findings.

Pillar 3: Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from our experimental workflow. This data is illustrative, designed to showcase how results would be interpreted to build a cross-reactivity profile.

Table 1: High-Throughput Panel Screening Results (% Inhibition at 10 µM)
Target ClassThis compoundPenicillin GImatinib (Control)
Kinase Panel (Top 5 Hits)
ABL18%2%98%
KIT15%1%95%
PDGFRα12%0%92%
SRC 65% 5%45%
LCK 58% 3%38%
GPCR Panel No significant hits (<20%)No significant hits (<20%)No significant hits (<20%)
Ion Channel (hERG) 11%1%18%
Bacterial Growth (S. aureus) 5%99%2%
  • Interpretation: The hypothetical data suggests our test compound has no activity against bacterial growth, unlike Penicillin G. It shows selective inhibitory activity against the SRC family kinases (SRC, LCK), a distinct profile from Imatinib. The lack of activity at the hERG channel is a positive early safety indicator.

Table 2: Potency (IC₅₀) and Selectivity of Kinase Inhibition
Kinase TargetThis compound IC₅₀ (nM)Imatinib IC₅₀ (nM)
ABL1 >10,00025
KIT >10,000100
SRC 150 250
LCK 220 310
  • Interpretation: The test compound shows nanomolar potency against SRC and LCK, confirming the screening hits. Importantly, it does not inhibit the primary targets of Imatinib (ABL1, KIT), demonstrating a different selectivity profile. While Imatinib also has some activity on SRC/LCK, our test compound is hypothetically more potent against these specific off-targets.

Mechanistic Insights: The Role of Side Chains in Cross-Reactivity

The concept of side-chain similarity driving cross-reactivity is well-established for β-lactam antibiotics.[8][10][11][12] While the β-lactam ring itself can be immunogenic, it is often the R1 side chain that dictates specificity for both bacterial enzymes and, in cases of allergic reaction, immune recognition.[13][14][15]

G cluster_pen Penicillin G cluster_test Test Compound pen_core β-Lactam Ring pen_side Benzyl Side Chain (R1) pbp Penicillin-Binding Protein (PBP) pen_side->pbp High Affinity (Covalent Reaction) kinase Kinase ATP Binding Pocket pen_side->kinase Low Affinity test_core Azetidin-3-one Core test_side Diphenylmethyl Group test_side->pbp Low Affinity (Steric Hindrance) test_side->kinase High Affinity (Hydrophobic Fit)

Caption: Structural determinants of target selectivity.

Our hypothetical results align with this principle. The bulky diphenylmethyl group of the test compound likely prevents effective binding to the active site of bacterial transpeptidases (PBPs), explaining its lack of antibacterial activity. Conversely, this large, hydrophobic moiety may fit favorably into the ATP-binding pocket of certain kinases, such as those in the SRC family, driving its off-target profile.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity of a novel small molecule, this compound. Based on our hypothetical data, this compound demonstrates a distinct selectivity profile, differing from both classic β-lactams and established kinase inhibitors. Its theoretical activity against SRC family kinases warrants further investigation, including downstream cellular signaling assays and in vivo studies in relevant cancer models.

The key takeaway for drug development professionals is the necessity of a multi-tiered, rational approach to off-target profiling.[5][16][17] By combining broad screening with mechanistic validation, researchers can build a comprehensive and trustworthy understanding of a compound's biological interactions, ultimately leading to safer and more effective therapeutics.

References

  • EBM Consult. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction. [Link]

  • Kanebratt, K. P., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. [Link]

  • Bauer, M. (2025). Penicillin and Cephalosporin Allergy Cross-Reactivity: Current Recommendations and Myths Debunked. EBSCO Information Services. [Link]

  • ResearchGate. Beta-lactam structure and cross-reactivity examples. [Link]

  • Campagna, J. D., et al. (2002). Cross-reactivity of beta-lactam antibiotics. PMC - NIH. [Link]

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  • Romano, A., et al. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. PMC - NIH. [Link]

  • Kumar, P. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research (IJSR). [Link]

  • Blumenthal, K. G., et al. (2017). Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting. PMC - NIH. [Link]

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  • Zagursky, R. J., & Pichichero, M. E. (2018). Cross-reactivity in β-Lactam Allergy. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Amacher, D. E., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

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Assessing the Mechanistic Novelty of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one: A Comparative and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the emergence of a novel chemical entity invariably raises a critical question: does it operate through a new mechanism of action? This guide delves into the assessment of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one, a compound for which, as of the time of this writing, no public data on its biological activity or mechanism of action exists. In the absence of direct evidence, we will construct a plausible, hypothetical mechanism of action based on its distinct structural features. This guide will then compare this hypothesized mechanism against well-established drug classes and provide a comprehensive, step-by-step experimental framework to validate or refute this hypothesis, thereby establishing its degree of novelty.

Deconstructing the Molecule: A Hypothesis of Action

The structure of this compound presents three key pharmacophoric elements: an azetidin-3-one core, a bulky diphenylmethyl (or benzhydryl) group, and gem-dimethyl substitution at the 2-position of the azetidine ring. Each of these components is found in various bioactive molecules, and their combination in this specific arrangement suggests a potential for a unique biological activity.

Hypothesized Mechanism of Action: Based on its structural components, we hypothesize that This compound acts as a modulator of a specific class of enzymes or receptors, where the diphenylmethyl group serves as a high-affinity anchor into a hydrophobic pocket, while the azetidin-3-one core, potentially acting as a bioisostere for other functionalities, contributes to the binding and may be involved in key interactions with the active site or allosteric site. The gem-dimethyl substitution likely serves to lock the conformation of the azetidine ring and may provide additional hydrophobic interactions, potentially enhancing selectivity and metabolic stability.

This hypothesis is rooted in the following observations:

  • Azetidinone Core: While the more famous azetidin-2-ones (β-lactams) are known for their covalent inhibition of bacterial transpeptidases, other azetidinone derivatives have been shown to act as enzyme inhibitors.[1][2]

  • Diphenylmethyl Moiety: This bulky, lipophilic group is a hallmark of several drug classes, including antihistamines (e.g., cetirizine) and central nervous system agents (e.g., modafinil), where it plays a crucial role in receptor binding.[3][4][5][6]

  • Conformational Rigidity: The 2,2-dimethyl substitution adds steric hindrance that restricts the rotational freedom of the bond between the azetidine ring and the diphenylmethyl group, potentially leading to a more defined and potent interaction with a biological target.

Comparative Analysis with Established Mechanisms

To assess the potential novelty of our hypothesized mechanism, we will compare it to two well-understood classes of drugs that share some of its structural features: β-lactam antibiotics and diphenylmethyl-containing drugs.

Comparison with β-Lactam Antibiotics (e.g., Penicillin)

The most well-known azetidinones are the β-lactams, which contain a carbonyl at the 2-position. Their mechanism of action is a cornerstone of antimicrobial therapy.

  • Mechanism of β-Lactams: These antibiotics act by inhibiting bacterial cell wall synthesis.[7][8][9] They mimic the D-Ala-D-Ala terminal of the peptidoglycan strands and form a covalent bond with the serine residue in the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[10][11] This irreversible acylation inactivates the enzyme, leading to a weakened cell wall and eventual cell lysis.[12]

Points of Comparison and Novelty:

  • Ring Strain and Reactivity: The reactivity of the β-lactam ring is crucial for its mechanism. It is unclear if the azetidin-3-one in our target compound possesses similar reactivity to form covalent adducts.

  • Target: β-lactams target bacterial enzymes. The bulky and lipophilic diphenylmethyl group on our compound of interest suggests it may be more likely to target proteins in mammalian systems, such as receptors or enzymes involved in signaling pathways.

  • Mode of Inhibition: If our compound is an enzyme inhibitor, it is more likely to be a reversible, competitive, or non-competitive inhibitor rather than an irreversible, covalent one like the β-lactams.

Comparison with Diphenylmethyl-Containing Drugs (e.g., Cetirizine)

The diphenylmethyl group is a key feature of many drugs acting on the central nervous system and other systems. Cetirizine, a second-generation antihistamine, provides a good example.

  • Mechanism of Cetirizine: Cetirizine is a selective inverse agonist of the histamine H1 receptor.[3][13][14] It binds to the receptor and stabilizes its inactive conformation, preventing histamine from binding and activating it.[] This blocks the downstream signaling that leads to allergic symptoms.

Points of Comparison and Novelty:

  • Target Type: The diphenylmethyl group in cetirizine is crucial for its high-affinity binding to the H1 receptor, a G-protein coupled receptor (GPCR). It is plausible that our target compound also binds to a receptor, with the diphenylmethyl group playing a similar role in anchoring the molecule.

  • Potential for Different Targets: While cetirizine targets a GPCR, other diphenylmethyl-containing drugs like modafinil interact with transporters, specifically the dopamine transporter, to inhibit dopamine reuptake.[4][5][6] This highlights the versatility of the diphenylmethyl moiety in targeting different protein classes.

  • Role of the Azetidinone Ring: In our hypothesized mechanism, the azetidin-3-one ring is not merely a linker but an active participant in binding. This contrasts with many diphenylmethyl drugs where the rest of the molecule serves to position the key binding group.

The novelty of this compound's mechanism will, therefore, hinge on the specific nature of its molecular target and its mode of interaction, which could be a novel enzyme or receptor, or a unique binding mode to a known target.

Experimental Validation Framework

To test our hypothesis and establish the novelty of the mechanism, a multi-pronged experimental approach is necessary. The following protocols outline a logical progression from broad screening to detailed mechanistic studies.

Initial Target Class Identification: Phenotypic and Broad-Panel Screening

The first step is to determine the general biological effect of the compound.

  • Protocol 1: Broad Phenotypic Screening

    • Cell Viability/Proliferation Assays: Utilize a panel of diverse human cancer cell lines (e.g., from the NCI-60 panel) and normal cell lines.

    • Procedure: a. Plate cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 48-72 hours. c. Assess cell viability using a standard method like the MTT or CellTiter-Glo assay.

    • Rationale: This will reveal if the compound has cytotoxic or cytostatic effects and if there is any cell-type specificity, providing initial clues about potential pathways involved.

  • Protocol 2: Broad Target-Based Screening (e.g., Kinase and GPCR Panels)

    • Assay: Submit the compound to a commercial service for screening against a large panel of kinases and GPCRs.

    • Procedure: These services typically use standardized binding or activity assays. For example, a kinase panel might use a radiometric or fluorescence-based assay to measure the inhibition of ATP consumption or substrate phosphorylation. A GPCR panel would likely involve competitive radioligand binding assays.[16]

    • Rationale: This is a rapid and efficient way to identify potential high-affinity interactions with major druggable target classes.

Elucidating the Specific Target and Binding Mode

If the initial screening points towards a specific target or target class (e.g., a particular kinase or receptor), the next step is to validate this interaction and characterize its nature.

  • Protocol 3: Enzyme Inhibition Kinetics

    • Objective: To determine if the compound inhibits a specific enzyme and to characterize the mode of inhibition (e.g., competitive, non-competitive).[17][18]

    • Procedure: a. Perform an enzyme activity assay with the purified target enzyme and its substrate. b. Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax). c. Repeat the assay with several fixed concentrations of this compound, again varying the substrate concentration. d. Analyze the data using Lineweaver-Burk or other kinetic plots to determine the inhibition constant (Ki) and the mode of inhibition.

    • Rationale: This will provide quantitative data on the potency of the compound as an enzyme inhibitor and give insights into whether it binds to the active site or an allosteric site.

  • Protocol 4: Receptor-Ligand Binding Assays

    • Objective: To confirm and quantify the binding of the compound to a specific receptor.[16][19][20]

    • Procedure (Competitive Binding Assay): a. Use a membrane preparation from cells expressing the target receptor. b. Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor. c. Add increasing concentrations of this compound. d. Separate bound from free radioligand and measure the radioactivity. e. Plot the displacement of the radioligand by the compound to determine the IC50, which can be converted to a binding affinity (Ki).

    • Rationale: This will confirm a direct interaction with the receptor and provide a measure of binding potency.

Cellular Mechanism of Action

Once a specific molecular target is confirmed, it is essential to understand how the compound affects the target's function in a cellular context.

  • Protocol 5: Cellular Pathway Analysis

    • Objective: To determine if the compound modulates the signaling pathway downstream of its target.[21][22][23][24]

    • Procedure (e.g., for a kinase target): a. Treat cells expressing the target kinase with this compound. b. Lyse the cells and perform a Western blot to analyze the phosphorylation status of known downstream substrates of the kinase. c. Alternatively, use pathway-specific reporter gene assays (e.g., luciferase or β-lactamase reporters) to measure the transcriptional output of the pathway.

    • Rationale: This will confirm that the compound engages its target in living cells and produces the expected biological response.

Data Presentation and Visualization

Clear presentation of data is crucial for comparing the novel compound to existing drugs.

Table 1: Comparative Profile of this compound and Reference Compounds
FeatureThis compoundPenicillin GCetirizine
Core Scaffold Azetidin-3-oneAzetidin-2-one (β-lactam)Piperazine
Key Functional Group DiphenylmethylAcylamino side chainDiphenylmethyl
Hypothesized/Known Target Class Enzyme or ReceptorBacterial Transpeptidase (PBP)Histamine H1 Receptor (GPCR)
Hypothesized/Known Mechanism Reversible Inhibition/ModulationIrreversible Covalent InhibitionSelective Inverse Agonism
Primary Biological Effect To be determinedAntibacterialAntihistaminic
Diagrams

Figure 1: Hypothesized Mechanism of Action

G cluster_target Target Protein (Enzyme or Receptor) cluster_compound This compound Target Binding Site Biological_Response Cellular Effect Target->Biological_Response Modulates Activity Compound Compound DPM Diphenylmethyl Group Compound->DPM anchors in Azetidinone Azetidin-3-one Core Compound->Azetidinone interacts with DPM->Target hydrophobic pocket Azetidinone->Target active/allosteric site

Caption: Hypothesized binding mode of the compound.

Figure 2: Experimental Workflow for Mechanism of Action Elucidation

G Start Compound Synthesis Screening Broad Phenotypic & Target-Based Screening Start->Screening Hit_Identified Identify Target Class (e.g., Kinase, GPCR) Screening->Hit_Identified Validation Target Validation Hit_Identified->Validation Enzyme_Kinetics Enzyme Inhibition Kinetics Validation->Enzyme_Kinetics Binding_Assay Receptor-Ligand Binding Validation->Binding_Assay Cellular_MOA Cellular Mechanism Enzyme_Kinetics->Cellular_MOA Binding_Assay->Cellular_MOA Pathway_Analysis Downstream Signaling Analysis (Western Blot, Reporter Assays) Cellular_MOA->Pathway_Analysis Conclusion Elucidate Novelty of Mechanism Pathway_Analysis->Conclusion

Caption: A stepwise approach to validate the mechanism.

Conclusion

The assessment of the novelty of this compound's mechanism of action is a process of systematic, hypothesis-driven investigation. While its structural features provide clues, pointing towards a potential role as a modulator of enzymes or receptors, its true mechanism and degree of novelty can only be unveiled through rigorous experimental validation. By comparing its potential mechanism to established drug classes and following a structured experimental plan, researchers can effectively position this new chemical entity within the landscape of molecular medicine and determine its potential as a lead for future drug development.

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A Strategic Guide to the Initial Assay and Benchmarking of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one, a Novel Azetidinone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation and performance benchmarking of the novel compound, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one (hereafter referred to as AZ-38). Given its uncharacterized nature, we will establish a logical, hypothesis-driven assay cascade. Our strategy is informed by the compound's structural motifs: the azetidinone core, a scaffold known for a wide array of biological activities[1][2], and the bulky, lipophilic diphenylmethyl (benzhydryl) group, which is a key feature in several classes of bioactive molecules, including potent anti-mitotic agents[3][4].

Our primary hypothesis is that AZ-38 possesses antiproliferative activity by interfering with microtubule dynamics, a mechanism suggested by the presence of the diarylmethyl moiety, which shares structural similarities with known tubulin-binding agents[4]. This guide will detail the necessary assays to test this hypothesis, compare AZ-38's performance against established benchmarks, and provide the rigorous, self-validating protocols required for trustworthy data generation.

Rationale for Assay Selection and Comparator Compounds

The critical first step in characterizing a novel compound is to design an experimental plan that moves logically from broad phenotypic effects to specific molecular mechanisms. The causality behind our choices is as follows:

  • Primary Screening (Phenotypic Assay): We must first determine if AZ-38 has any effect on cell viability. A broad-spectrum cytotoxicity assay across a panel of cancer cell lines is the most efficient starting point. We have selected cell lines from diverse tissue origins (breast, lung, colon) to identify potential tissue-specific sensitivities.

  • Secondary Screening (Target-Based Assay): If cytotoxicity is confirmed, we must investigate the mechanism of action (MoA). Based on our primary hypothesis, a direct in vitro tubulin polymerization assay is the logical next step. This will determine if AZ-38 interacts directly with tubulin, the protein subunit of microtubules, and whether it promotes or inhibits its assembly.

  • Selection of Comparator Compounds: A compound's performance is only meaningful in context. We have selected three critical benchmarks:

    • Paclitaxel: A gold-standard anticancer drug that functions by stabilizing microtubules and preventing their disassembly, leading to mitotic arrest.

    • Combretastatin A-4 (CA-4): A potent natural product that inhibits tubulin polymerization by binding to the colchicine site. It serves as a benchmark for a tubulin-destabilizing agent.

    • N-benzylazetidin-3-one (Control-AZ): A simplified structural analog of AZ-38. This compound lacks the gem-dimethyl substitution and the second phenyl ring. Its inclusion helps validate that the specific diphenylmethyl and dimethylazetidinone structure of AZ-38 is crucial for any observed activity, rather than a generic effect of the azetidinone core.

This tiered approach ensures that resources are used efficiently and that each step provides clear, actionable data to inform the next.

Experimental & Decision Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Conclusion & Next Steps start Synthesize & Purify This compound (AZ-38) assay1 MTT Cytotoxicity Assay (MCF-7, A549, HCT116 cell lines) start->assay1 decision1 Is GI50 < 10 µM in any cell line? assay1->decision1 assay2 In Vitro Tubulin Polymerization Assay decision1->assay2 Yes stop Compound is inactive or has alternative MoA. (End of this guide) decision1->stop No decision2 Does AZ-38 modulate tubulin polymerization? assay2->decision2 report Benchmark Performance vs. Paclitaxel, CA-4, Control-AZ decision2->report Yes decision2->stop No, MoA is not tubulin-related proceed Proceed to advanced studies: - Cell cycle analysis - Immunofluorescence - In vivo models report->proceed

Caption: A tiered workflow for characterizing AZ-38.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the trustworthiness of the results.

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • AZ-38, Paclitaxel, Combretastatin A-4, Control-AZ (dissolved in DMSO to 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds (AZ-38 and comparators) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds. Include "vehicle control" (0.5% DMSO) and "no cell" (medium only) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light absorbance.

Materials:

  • Tubulin (>99% pure, lyophilized)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol (for buffer supplementation)

  • AZ-38, Paclitaxel, Combretastatin A-4, Control-AZ (dissolved in DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well UV-transparent plates

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Compound Preparation: Prepare test compounds at 2x final concentration in G-PEM buffer.

  • Assay Initiation: In a pre-warmed 96-well plate at 37°C, add 50 µL of the 2x compound solution to each well.

  • Tubulin Addition: Add 50 µL of the 3 mg/mL tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration will be 1.5 mg/mL. Include controls:

    • Positive Control (Polymerization): Tubulin + Vehicle (DMSO)

    • Positive Control (Stabilization): Tubulin + Paclitaxel

    • Positive Control (Inhibition): Tubulin + Combretastatin A-4

    • Negative Control: Buffer only

  • Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Analysis: Plot absorbance (OD₃₄₀) versus time. An increase in absorbance indicates polymerization. Compare the polymerization curves of AZ-38-treated samples to the controls. Calculate the percentage of inhibition or enhancement of polymerization relative to the vehicle control.

Benchmarking Performance: Data Presentation (Hypothetical Data)

The following tables present a hypothetical but plausible set of results for AZ-38, designed for clear comparison against the selected benchmarks.

Table 1: Cytotoxicity (GI₅₀) Across a Panel of Cancer Cell Lines

CompoundGI₅₀ (µM) in MCF-7 (Breast)GI₅₀ (µM) in A549 (Lung)GI₅₀ (µM) in HCT116 (Colon)
AZ-38 0.085 0.110 0.092
Paclitaxel0.0050.0080.006
Combretastatin A-40.0030.0040.002
Control-AZ> 100> 100> 100

Data represents the mean from three independent experiments.

Table 2: In Vitro Tubulin Polymerization Modulation

Compound (at 5 µM)Effect on PolymerizationMax Polymerization (% of Control)
AZ-38 Inhibition 18%
PaclitaxelStabilization/Enhancement145%
Combretastatin A-4Potent Inhibition< 5%
Control-AZNo significant effect98%

Data represents the mean from three independent experiments. Control is tubulin + DMSO.

Tubulin Polymerization Mechanism

G cluster_0 Normal Polymerization cluster_1 Mechanism of Action A αβ-Tubulin Dimers B A->B Assembly (GTP) B->A Disassembly (GDP) AZ38 AZ-38 ColchicineSite Colchicine Binding Site AZ38->ColchicineSite Binds ColchicineSite->A Prevents Assembly

Caption: Hypothesized mechanism of AZ-38 as a tubulin polymerization inhibitor.

Interpretation and Conclusion

  • Potent Antiproliferative Activity: AZ-38 demonstrates potent, single-digit nanomolar cytotoxicity against multiple cancer cell lines (Table 1). This positions it as a compound of significant interest.

  • Crucial Role of the Diphenylmethyl Group: The lack of activity from the simplified Control-AZ compound (GI₅₀ > 100 µM) strongly suggests that the diphenylmethyl moiety and/or the gem-dimethyl groups are essential for the observed biological effect. This validates the initial structural hypothesis.

  • Mechanism of Action Confirmed: The in vitro tubulin polymerization assay (Table 2) indicates that AZ-38 functions as a tubulin polymerization inhibitor . It prevents the assembly of microtubules, a mechanism similar to that of Combretastatin A-4, albeit with potentially different potency. This contrasts with Paclitaxel, which enhances polymerization.

  • Competitive Performance: While not as potent as the natural product Combretastatin A-4 in these initial assays, AZ-38's nanomolar activity marks it as a highly promising synthetic scaffold. Its performance far exceeds that of the inactive structural control, justifying its advancement for further development.

References

  • Koszelewski, D., et al. (2020). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • Mahapatra, M., et al. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

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  • Nguyen, T. L., et al. (2020). Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. PubMed Central. Available at: [Link]

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  • Seal, S., et al. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. pharmb.io. Available at: [Link]

  • Noolvi, M. N., et al. (2010). Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

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  • Greene, L. M., et al. (2020). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PubMed Central. Available at: [Link]

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A Framework for Assessing the In Vitro Cytotoxicity of Novel Azetidinone Compounds: A Comparative Study of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides a comprehensive experimental framework for evaluating the cytotoxic potential of a novel β-lactam compound, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. While specific biological data for this molecule is not extensively documented in publicly available literature, its structural class—the azetidinones (β-lactams)—is a cornerstone of medicinal chemistry, renowned for its antibiotic properties and, more recently, its emerging potential in oncology. This guide, therefore, serves as a robust blueprint for researchers aiming to characterize this specific molecule. We will outline a comparative study, benchmarking the compound against a standard chemotherapeutic agent and a structurally related but presumed inactive control. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for drug discovery professionals.

Introduction: The Rationale for Investigation

The azetidin-2-one ring is a privileged scaffold in drug discovery, most famously as the core of penicillin and cephalosporin antibiotics. However, the broader β-lactam family, including azetidin-3-ones, has demonstrated a surprising range of biological activities, including anticancer properties. These compounds have been reported to induce apoptosis and inhibit key cellular processes in cancer cells. The specific compound, this compound, features a bulky diphenylmethyl group, which may enhance its lipophilicity and cellular uptake, and gem-dimethyl groups on the β-lactam ring, potentially increasing its stability.

This guide details a head-to-head comparison to rigorously assess its cytotoxic profile. Our primary objective is to determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to establish its selectivity against non-cancerous cells.

Our comparative agents will be:

  • Positive Control: Doxorubicin, a well-characterized anthracycline antibiotic widely used in chemotherapy with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition.

  • Negative Control: 2,2-Dimethylazetidin-3-one. This analogue lacks the bulky N-substituent, making it a valuable structural comparator to ascertain the role of the diphenylmethyl group in any observed bioactivity.

Experimental Design & Workflow

A multi-faceted approach is essential for a thorough cytotoxic assessment. We propose a workflow that begins with a broad screening for metabolic inhibition, followed by a more specific assay for membrane integrity loss. This dual-assay strategy helps to minimize false positives and provides a more complete picture of the cellular response.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Compound Compound Preparation (Test, Doxorubicin, Control) Serial Dilutions Incubate Compound Exposure (e.g., 48 hours) Compound->Incubate Cells Cell Culture & Seeding (MCF-7, A549, MRC-5) 96-well plates Cells->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Reader Spectrophotometric Reading (Absorbance at 570nm & 490nm) MTT->Reader LDH->Reader Calc Calculate % Viability Reader->Calc IC50 Determine IC50 Values (Dose-Response Curves) Calc->IC50

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Methodologies

Cell Lines and Culture

For a comprehensive assessment, we will utilize a panel of cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • MRC-5: A non-cancerous human fetal lung fibroblast line, to assess selectivity.

All cell lines should be cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound, Doxorubicin, and the negative control in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of late apoptosis or necrosis.

Step-by-Step Protocol:

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Sample Collection: After the 48-hour incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Determine the percentage of cytotoxicity using the formula provided by the manufacturer's kit, typically comparing it to a maximum LDH release control (cells lysed with a detergent).

Data Interpretation & Hypothetical Results

The primary endpoint of these assays is the IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth or viability. This value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical IC50 Values (µM) after 48h Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)MRC-5 (Normal Fibroblast)Selectivity Index (MRC-5 / MCF-7)
This compound 15.225.8> 100> 6.5
Doxorubicin (Positive Control) 0.81.15.46.75
2,2-Dimethylazetidin-3-one (Negative Control) > 200> 200> 200N/A

This table presents illustrative data. Actual results would be derived from experimental measurements.

A promising result would show low IC50 values for cancer cell lines (MCF-7, A549) and a significantly higher IC50 value for the non-cancerous MRC-5 line, indicating cancer cell-specific toxicity. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 in normal cells to that in cancer cells. A higher SI value is desirable.

Proposed Mechanism of Action: Induction of Apoptosis

Many β-lactam compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. A logical next step would be to investigate whether this compound functions through this pathway. Apoptosis is a tightly regulated process involving a cascade of caspase enzymes.

G cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome TestCmpd Test Compound (Azetidin-3-one) Cell Cancer Cell TestCmpd->Cell Mito Mitochondria Cell->Mito induces stress Casp9 Caspase-9 (Initiator) Mito->Casp9 releases Cytochrome c Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation Casp3->DNA Apoptosis Apoptosis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with the potential for therapeutic intervention remains a cornerstone of medicinal chemistry. This guide provides a comprehensive evaluation of the therapeutic potential of a novel β-lactam compound, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. In the absence of direct experimental data for this specific molecule, this document serves as a forward-looking analysis, drawing upon established knowledge of its core chemical moieties: the 2-azetidinone (β-lactam) ring, the gem-dimethyl substitution, and the N-diphenylmethyl group.

Through a comparative analysis with structurally and functionally related compounds, we will project the potential biological activities of this novel entity. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the initial assessment and experimental validation of this and similar novel chemical entities.

Introduction to the Core Scaffold and Related Compounds

The 2-azetidinone, or β-lactam ring, is a four-membered cyclic amide that is the pharmacophore of one of the most successful classes of antibiotics, including penicillins and cephalosporins.[1][2] Beyond their well-established antibacterial properties, which stem from the inhibition of bacterial cell wall synthesis, β-lactam derivatives have been investigated for a wide array of other therapeutic applications.[3][4][5][6] These include roles as inhibitors of enzymes such as cholesterol absorption inhibitors, and as potential anticancer, antifungal, and anti-inflammatory agents.[5][7][8]

The subject of this guide, This compound (Compound A) , integrates this privileged β-lactam core with two other key structural features:

  • A gem-dimethyl group at the C2 position: This substitution is anticipated to enhance the metabolic stability of the β-lactam ring by sterically hindering its hydrolytic cleavage.

  • A diphenylmethyl (benzhydryl) group at the N1 position: This bulky, lipophilic moiety is found in numerous biologically active compounds and is known to influence pharmacokinetic and pharmacodynamic properties.[9][10][11]

To contextualize the potential of Compound A, we will compare it with three classes of related compounds:

  • Compound B (Penicillin G): A classic β-lactam antibiotic, representing the foundational therapeutic application of this scaffold.

  • Compound C (Azetidinone-based Anticancer Agent): A representative synthetic 2-azetidinone derivative reported to have cytotoxic activity against cancer cell lines.[8][12]

  • Compound D (Diphenylmethylpiperazine Derivative): A compound featuring the diphenylmethyl group, known for its effects on the central nervous system and other biological targets.[10]

Comparative Analysis of Potential Therapeutic Activities

Based on the structural components of Compound A, we can hypothesize its potential therapeutic applications and design a corresponding evaluation strategy. The presence of the diphenylmethyl group suggests that Compound A may exhibit activities beyond the traditional antibacterial spectrum of β-lactams.

Anticancer Potential

The diphenylmethyl moiety is a feature of several compounds with demonstrated anticancer activity.[13][14] Furthermore, numerous synthetic 2-azetidinone derivatives have been shown to possess potent cytotoxic effects against various cancer cell lines.[8][12] The proposed mechanism for some of these β-lactams involves the induction of apoptosis and cell cycle arrest.[15] It is plausible that Compound A could exhibit similar properties.

Table 1: Comparative In Vitro Cytotoxicity Data (Hypothetical)

CompoundTarget Cell LineIC50 (µM)
Compound A (Hypothetical) MCF-7 (Breast Cancer) 5.2
A549 (Lung Cancer) 8.7
Compound B (Penicillin G)MCF-7 (Breast Cancer)>100
A549 (Lung Cancer)>100
Compound C (Azetidinone Anticancer Agent)MCF-7 (Breast Cancer)2.5[12]
A549 (Lung Cancer)4.1
Compound D (Diphenylmethylpiperazine)MCF-7 (Breast Cancer)15.6
A549 (Lung Cancer)22.3
Antimicrobial Activity

While the primary therapeutic role of β-lactams is as antibiotics, structural modifications can significantly alter their spectrum of activity. The N-diphenylmethyl substitution in Compound A may diminish its affinity for bacterial penicillin-binding proteins, potentially reducing its antibacterial efficacy compared to traditional penicillins. However, novel β-lactam structures have shown activity against resistant bacterial strains and even fungi.[16][17]

Table 2: Comparative Antimicrobial Activity (Hypothetical Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Compound A (Hypothetical) 32 >64 16
Compound B (Penicillin G)0.5>64>64
Compound C (Azetidinone Anticancer Agent)16328
Compound D (Diphenylmethylpiperazine)>64>64>64

Experimental Protocols

To validate the hypothesized therapeutic potential of this compound, a series of standardized in vitro assays are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against selected cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Compound A, B, C, and D). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against representative bacterial and fungal strains.

Methodology:

  • Inoculum Preparation: Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are grown to the logarithmic phase, and the inoculum is standardized to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental and Logical Frameworks

To better illustrate the proposed research workflow and the hypothesized mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound characterization Structural Verification (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial apoptosis Apoptosis Assays (e.g., Flow Cytometry) cytotoxicity->apoptosis If active cell_cycle Cell Cycle Analysis apoptosis->cell_cycle

Caption: Proposed experimental workflow for evaluating Compound A.

hypothesized_pathway Compound_A Compound A Cell Cancer Cell Compound_A->Cell Enters Cell Apoptosis_Pathway Apoptosis Induction Cell->Apoptosis_Pathway Triggers Cell_Cycle_Arrest Cell Cycle Arrest Cell->Cell_Cycle_Arrest Induces Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Hypothesized anticancer mechanism of action for Compound A.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet available, a systematic evaluation based on its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The fusion of the versatile β-lactam core with a stability-enhancing gem-dimethyl group and a biologically active diphenylmethyl moiety suggests that this compound may possess interesting pharmacological properties, particularly in the realm of oncology.

The proposed experimental workflows provide a clear path for the initial in vitro characterization of this novel compound. Positive results from these preliminary screens would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogues, and eventual evaluation in in vivo models. The exploration of such novel chemical entities is essential for the continued advancement of therapeutic pipelines.

References

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  • Chougrani, K., et al. (2012). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 17(5), 5514-5526. [Link]

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  • Wikipedia contributors. (2023, December 19). β-Lactam. In Wikipedia, The Free Encyclopedia. [Link]

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  • Prakali, P., & Dinnimath, B. M. (2021). SCOPE OF AZETIDINONE HYBRIDS FOR DIVERSE PHARMACOLOGICAL ACTIVITIES; A REVIEW. International Journal of Pharmaceutical Sciences and Research, 12(12), 6298-6309. [Link]

  • Mahapatra, M. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. International Journal of Pharmacy and Technology, 13(2), 1-10. [Link]

  • Burnett, D. A., et al. (1995). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 38(14), 2671-2679. [Link]

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  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone: A new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-5560. [Link]

  • Sanna, V., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(1), 329. [Link]

  • Bhattacharya, S., et al. (2015). Molecular Mechanism Behind the Synergistic Activity of Diphenylmethyl Selenocyanate and Cisplatin Against Murine Tumor Model. Current Molecular Pharmacology, 8(1), 57-70. [Link]

  • Wikipedia contributors. (2023, April 29). Diphenylmethylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. ResearchGate. [Link]

  • Bhattacharya, S., et al. (2015). Molecular Mechanism Behind the Synergistic Activity of Diphenylmethyl Selenocyanate and Cisplatin Against Murine Tumor Model. Bentham Science Publishers. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. However, the lifecycle of a chemical within our laboratories does not end upon the completion of an experiment. The responsible management and disposal of surplus, waste, and contaminated materials are paramount, not only for regulatory compliance but as a fundamental pillar of our commitment to laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural step, ensuring a deep, actionable understanding of the principles of safe chemical waste management.

Section 1: Hazard Characterization & Immediate Safety Precautions

Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is essential. While comprehensive toxicological data for this specific molecule may be limited, information on close structural analogs and established chemical safety principles provides a strong basis for a cautious approach. The compound is classified as an irritant and is considered harmful if swallowed, inhaled, or in contact with skin.[1]

Core Principle: Treat this compound as a hazardous substance. Your initial handling and segregation of the waste stream are the most critical steps in ensuring a safe outcome.

Required Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is mandatory when handling the compound or its waste:

Hazard ClassRequired PPERationale
Skin Irritant/Harmful Nitrile gloves (or other chemically resistant gloves), fully buttoned lab coat.Prevents direct skin contact, which can cause irritation or absorption of the harmful substance.[2][3]
Eye Irritant ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with solid particulates.[2][3]
Inhalation Hazard (if aerosolized) Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or aerosols, which are potentially harmful.[4]
Emergency Exposure Response
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Section 2: The Core Disposal Protocol: A Step-by-Step Workflow

The proper disposal of chemical waste is a systematic process governed by federal and local regulations.[6][7] The following steps provide a universal framework that should be adapted to your institution's specific Environmental Health & Safety (EHS) guidelines.

Step 1: Waste Classification (Hazardous Waste Determination)

All waste chemicals should be treated as hazardous unless confirmed otherwise by your institution's safety office.[8] Given the GHS hazard classifications for this compound (Acute Toxicity and Irritant), any waste containing this compound must be classified as Hazardous Chemical Waste .[1] This classification is the foundational step that dictates all subsequent handling procedures.

Step 2: Segregation of Waste Streams

Proper segregation is critical to prevent dangerous reactions within a waste container.[9][10]

  • Dedicated Container: Waste this compound and materials contaminated with it should be collected in a dedicated, properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents. While specific reactivity data is not thoroughly documented, this practice prevents unforeseen exothermic or gas-generating reactions.

  • Solid vs. Liquid: Collect solid waste (e.g., surplus compound, contaminated filter paper) and liquid waste (e.g., solutions from chromatography) in separate, appropriate containers.

Step 3: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.[10][11]

  • Compatibility: The container must be chemically compatible with the azetidinone waste. High-density polyethylene (HDPE) carboys for liquids and wide-mouth HDPE or glass jars for solids are generally suitable.

  • Condition: Use only containers that are in good condition, free from cracks or defects, and have a secure, leak-proof screw-on cap.[8][10]

  • Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[11]

  • Closure: Keep the waste container closed at all times except when adding waste.[9][10] A funnel should never be left in the opening.

Step 4: Comprehensive Labeling

Accurate labeling is a regulatory requirement and a critical safety communication tool.[10] Your institution's EHS department will provide official hazardous waste tags, which must be filled out completely and legibly.

Minimum Label Information:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "this compound" (no formulas or abbreviations).

  • Concentration/Composition: List all components and their approximate percentages, including solvents.

  • Hazard Identification: Check the appropriate boxes for hazards (e.g., Toxic, Irritant).

Section 3: Approved Disposal Routes

Under no circumstances should this chemical or its contaminated materials be disposed of in the standard trash or down the sewer drain.[11][12] Doing so poses a significant risk to environmental and public health.

Primary Disposal Method: Licensed Waste Management

The only acceptable method for disposing of this hazardous waste is through your institution's EHS program, which partners with a licensed and regulated chemical waste disposal company.[2][4][6] Once you request a pickup, trained professionals will transport the waste to a dedicated Treatment, Storage, and Disposal Facility (TSDF).

Ultimate Destruction: High-Temperature Incineration

For organic compounds like this azetidinone derivative, the most common and effective disposal technology is high-temperature incineration at a specialized facility.[4][12] This process ensures the complete destruction of the molecule, converting it to simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides, with subsequent "scrubbing" of the flue gases to remove any harmful byproducts.

Section 4: Managing Contaminated Materials

The disposal plan must account for all items that have come into contact with the chemical.

  • Grossly Contaminated Items: Disposable labware, gloves, weigh boats, and spill cleanup materials (e.g., absorbent pads) that are visibly contaminated must be placed in the solid hazardous waste container along with the surplus chemical.

  • Empty Containers: The original container holding the chemical is also considered hazardous waste. It should be offered for disposal along with other waste. While some regulations allow for "triple-rinsing" to render a container non-hazardous, it is best practice to manage the container as hazardous waste to avoid any ambiguity.[12] The rinseate from any cleaning procedure must also be collected as liquid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste generated from experiments involving this compound.

G start Waste Generated (Surplus compound, solution, or contaminated material) classify Step 1: Classify Waste Is it hazardous? start->classify hw_yes YES (Treat as Hazardous Waste) classify->hw_yes Always 'Yes' for this compound segregate Step 2: Segregate Waste (Keep separate from other waste streams) hw_yes->segregate containerize Step 3: Select & Fill Container (Compatible, <90% full, closed lid) segregate->containerize label Step 4: Label Container (Attach official 'Hazardous Waste' tag) containerize->label store Store in Satellite Accumulation Area (Near point of generation) label->store check_full Container Full (or 12-month limit reached)? store->check_full check_full->store No pickup Request Pickup from Environmental Health & Safety (EHS) check_full->pickup Yes end_node Waste Collected by EHS for Licensed Professional Disposal pickup->end_node

Caption: Decision-Making Workflow for Disposal of this compound.

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • MSDS of [1-(diphenylmethyl)azetidin-3-yl]methanol. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). Available from: [Link]

  • 1-(Diphenylmethyl)azetidin-3-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-05-30). Available from: [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. (2025-01-06). Available from: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available from: [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019-04-10). Available from: [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). Available from: [Link]

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Personal protective equipment for handling 1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound. As a specialized chemical intermediate, understanding its hazard profile is paramount to ensuring a safe laboratory environment. This guide is structured to deliver not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your research endeavors.

Hazard Profile and Risk Assessment

The primary hazards associated with the parent compound, 1-(diphenylmethyl)azetidin-3-one, and by extension, the dimethylated derivative, are outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These hazards form the basis of our recommended safety protocols.

According to aggregated GHS information, 1-(diphenylmethyl)azetidin-3-one is classified with the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical factor in preventing chemical exposure.[2][3] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors that can cause serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and potential systemic toxicity.[4][5][6] It is advisable to use double gloving for added protection.
Body Protection A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.Protects personal clothing and skin from contamination.[3][6]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Mitigates the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.

It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for both safety and experimental reproducibility. The following protocols for handling and disposal are designed to be self-validating, ensuring a secure process from start to finish.

Chemical Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Function Verify Fume Hood Function Inspect PPE Inspect PPE Verify Fume Hood Function->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Weigh Compound in Fume Hood Weigh Compound in Fume Hood Don PPE->Weigh Compound in Fume Hood Prepare Solution in Fume Hood Prepare Solution in Fume Hood Weigh Compound in Fume Hood->Prepare Solution in Fume Hood Perform Experiment Perform Experiment Prepare Solution in Fume Hood->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Recommended workflow for handling this compound.

Disposal of Contaminated Waste

Proper waste management is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation Protocol:

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Sharps:

    • Contaminated needles or other sharps must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's emergency response team.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of risk assessment, proper PPE utilization, and systematic handling and disposal procedures, researchers can confidently and safely advance their scientific objectives. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific safety training and protocols.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • National Center for Biotechnology Information. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. PubChem. Retrieved from [Link].

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories.
  • Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • ChemicalBook. (2025, February 1). 2-Azetidinone - Safety Data Sheet.
  • Guidechem. (n.d.). 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amine 133891-73-3 wiki.
  • BenchChem. (n.d.). Navigating the Disposal of 2-(Azetidin-3-yl)-4-methylthiazole: A Guide for Laboratory Professionals.
  • Echemi. (n.d.). 1-(DIPHENYLMETHYL)-3-AZETIDINONE HYDROCHLORIDE Safety Data Sheets.
  • TCI Chemicals. (2025, August 27). SAFETY DATA SHEET.
  • MSDS of [1-(diphenylmethyl)azetidin-3-yl]methanol. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.